molecular formula C29H36O15 B8135454 Methylhesperidin

Methylhesperidin

Cat. No.: B8135454
M. Wt: 624.6 g/mol
InChI Key: GUMSHIGGVOJLBP-FZIAYWRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylhesperidin is a useful research compound. Its molecular formula is C29H36O15 and its molecular weight is 624.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSHIGGVOJLBP-FZIAYWRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11013-97-1
Record name 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

what is the mechanism of action of methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Methylhesperidin

Introduction

This compound is a flavanone (B1672756) glycoside, a methylated derivative of the flavonoid hesperidin (B1673128), which is found abundantly in citrus fruits.[1][2] Its aglycone (non-sugar) form is known as hesperetin (B1673127). The methylation of hesperidin, particularly to form hesperidin methyl chalcone (B49325) (HMC), significantly increases its water solubility, bioavailability, and metabolic stability compared to its parent compound.[3][4][5] This enhanced bioavailability allows for more effective systemic distribution and sustained biological activity.[6] this compound and its related chalcone form are recognized for potent antioxidant, anti-inflammatory, and vasculoprotective properties, making them subjects of significant interest in drug development and nutritional science.[4][6] This document provides a detailed overview of the molecular mechanisms that underpin these therapeutic effects.

Core Mechanisms of Action

The biological activities of this compound are multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Action

This compound exerts robust anti-inflammatory effects by intervening in critical inflammatory cascades. The principal mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes.

This compound disrupts this process. Evidence suggests it inhibits the phosphorylation of key upstream kinases like Akt and Protein Kinase C (PKC) .[1][8] By inhibiting Akt and PKC phosphorylation, this compound prevents the activation of the IκB kinase (IKK) complex, thereby blocking IκB degradation and keeping NF-κB inactive in the cytoplasm.[1][9][10] This leads to a significant downregulation in the expression of NF-κB target genes, including inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-33) and vascular cell adhesion molecules (VCAM-1).[1][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFaR TNF-α Receptor PKC PKC TNFaR->PKC Activates Akt Akt TNFaR->Akt Activates TNFa TNF-α IkB_NFkB IκB NF-κB PKC->IkB_NFkB:f0 Phosphorylates & Inhibits Akt->IkB_NFkB:f0 Phosphorylates & Inhibits NFkB NF-κB (Active) IkB_NFkB:f1->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds MHES This compound MHES->Akt Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) VCAM-1 DNA->Cytokines Transcription

Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Antioxidant Action

This compound's antioxidant capability is twofold: it acts as a direct scavenger of reactive oxygen species (ROS) and, more significantly, it upregulates the endogenous antioxidant defense system.[6]

The primary indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][4]

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like hydrolyzed this compound (h-MHES), this interaction is disrupted. Studies show that h-MHES increases the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) .[2][11] Activated p38 MAPK is believed to facilitate the release of Nrf2 from Keap1.

Once freed, Nrf2 translocates to the nucleus and binds to the ARE sequence in the promoter region of various cytoprotective genes. This binding initiates the transcription of several critical antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, a potent antioxidant.[2][4]

  • Glutamate Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][11]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme involved in detoxification.[4]

By activating this pathway, this compound enhances the cell's intrinsic ability to neutralize ROS and protect against oxidative damage, such as that induced by UVB radiation in keratinocytes.[2][11]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus hMHES Hydrolyzed This compound p38 p38 MAPK Keap1_Nrf2 Keap1 Nrf2 p38->Keap1_Nrf2:f0 Inhibits Nrf2 Nrf2 (Active) Keap1_Nrf2:f1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Genes Cytoprotective Genes (HO-1, GCLC, NQO1) ARE->Genes Transcription

Caption: Activation of the Nrf2-ARE antioxidant pathway by this compound.
Vasculoprotective Effects

This compound is recognized for its "Vitamin P-like" activity, which involves strengthening capillary walls, reducing their permeability and fragility, and improving overall vascular health.[6][12] While direct studies on this compound are ongoing, the mechanisms of its precursor, hesperidin, are informative. Hesperidin and its metabolites have been shown to enhance the production of nitric oxide (NO) by stimulating endothelial nitric oxide synthase (eNOS).[13][14] NO is a potent vasodilator, and its increased availability helps to relax blood vessels, improve blood flow, and lower blood pressure.[15][16] This vasodilatory action, combined with its anti-inflammatory and antioxidant effects on the endothelium, contributes significantly to its cardiovascular benefits.[17][18]

Quantitative Data

The available quantitative data for this compound is primarily focused on its general binding properties and effective dosages in preclinical models. Specific enzymatic inhibition constants (e.g., IC₅₀) are not extensively reported in the surveyed literature.

ParameterValueContextSource(s)
Binding Constant (Kb) 18 - 34 mM/LBinding to Human Serum Albumin (BSA), indicating its capacity for systemic transport.[1][8][10]
Effective Dosage (HMC) 0.03 - 3 mg/kg (i.p.)Dose-dependently reduced renal injury markers in a mouse model of diclofenac-induced nephrotoxicity.[4]
Dietary Concentration 5% (w/w)Highest dose administered in a 96-week carcinogenicity study in mice, showing no toxic effects.[19]

Methodologies for Experimental Validation

The mechanisms described above have been elucidated using a range of standard molecular biology and pharmacology techniques.

Cell Culture and Treatment
  • Cell Lines: Human epidermal keratinocytes (for Nrf2 studies), human umbilical vein endothelial cells (HUVECs, for vascular studies), and various immune cells (e.g., macrophages) are commonly used.

  • Stimulation: To induce an inflammatory or oxidative state, cells are often pre-treated with agents like TNF-α, lipopolysaccharide (LPS), or exposed to UVB radiation before the application of this compound.[2][10][20]

Western Blotting for Protein Analysis
  • Protocol Outline: This technique is used to quantify the expression and phosphorylation status of key signaling proteins.

    • Protein Extraction: Cells are lysed to extract total protein.

    • Quantification: Protein concentration is determined (e.g., BCA assay).

    • Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Blocking: The membrane is blocked to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies specific to target proteins (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detection: The signal is detected using a chemiluminescent substrate and imaged. This allows for the quantification of changes in protein levels or phosphorylation.

Gene Expression Analysis
  • Protocol Outline (RT-qPCR): Used to measure the mRNA levels of target genes.

    • RNA Extraction: Total RNA is isolated from treated cells.

    • Reverse Transcription (RT): RNA is converted to complementary DNA (cDNA).

    • Quantitative PCR (qPCR): The cDNA is amplified using primers specific for genes of interest (e.g., TNF-α, IL-6, HMOX1, NFE2L2). The level of amplification is monitored in real-time to determine the initial amount of mRNA.

Measurement of Oxidative Stress and Antioxidant Capacity
  • Assays: A panel of assays is typically used to assess the antioxidant effects.

    • TBARS Assay: Measures malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage.[4]

    • GSH Assay: Quantifies the levels of reduced glutathione, a key intracellular antioxidant.[2][4]

    • FRAP (Ferric Reducing Antioxidant Power) & ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assays: Measure the total antioxidant capacity of a sample.[4]

Caption: General experimental workflow for validating this compound's activity.

Conclusion

This compound is a potent bioactive flavonoid derivative with a well-defined, multi-pronged mechanism of action. Its ability to concurrently suppress inflammatory cascades via NF-κB inhibition and bolster cellular antioxidant defenses through Nrf2 activation positions it as a promising therapeutic agent for conditions underpinned by inflammation and oxidative stress. Its vasculoprotective properties further enhance its potential utility in cardiovascular health. Future research should focus on elucidating more precise quantitative metrics of its interactions with molecular targets and further validating these mechanisms in human clinical trials.

References

Pharmacokinetics and Metabolism of Methylhesperidin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its enhanced water solubility and potentially improved bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, with a focus on hesperidin methyl chalcone (B49325) (HMC), a common form of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound, primarily studied as HMC, involves its absorption, distribution, metabolism, and excretion (ADME). Methylation of hesperidin to form HMC improves its solubility, which is a critical factor for enhancing its absorption and systemic bioavailability.[1]

Absorption

Following oral administration, hesperidin methyl chalcone is absorbed from the gastrointestinal tract. In a study involving radiolabeled (14C) HMC in rats, peak radioactivity levels in the blood were observed between 1 and 2 hours after oral administration of a 10 mg/kg dose, indicating relatively rapid absorption.[1][2] The improved water solubility of HMC contributes to its enhanced absorption compared to the poorly soluble hesperidin.[1]

Distribution

Once absorbed, this compound and its metabolites are distributed throughout the body. While specific tissue distribution data for this compound is limited, the pattern of radioactivity observed in preclinical studies suggests systemic distribution.[1]

Metabolism

The metabolism of this compound is a complex process involving enzymatic transformations in the gut and the liver.

1. Deglycosylation by Gut Microbiota: A crucial initial step in the metabolism of this compound, similar to hesperidin, is the hydrolysis of the glycosidic bond by enzymes produced by the gut microbiota.[3][4] This process, known as deglycosylation, releases the aglycone, which is a methylated form of hesperetin (B1673127). Specific bacteria, such as Bifidobacterium pseudocatenulatum, possess α-rhamnosidase activity capable of cleaving the rutinose moiety.[3]

2. Phase I and Phase II Metabolism: Following deglycosylation, the methylated aglycone undergoes extensive phase I and phase II metabolism, primarily in the liver and intestinal cells.[2][5]

  • Phase I Metabolism: This may involve demethylation reactions.

  • Phase II Metabolism: The primary phase II metabolic pathways for the aglycone are glucuronidation and sulfation.[2][6] Various UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes are responsible for conjugating glucuronic acid and sulfate (B86663) groups to the hydroxyl moieties of the aglycone, respectively.[2][6] In studies with hesperetin, UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 have been identified as key enzymes in its glucuronidation.[2] SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1C4 are involved in its sulfation.[2] The resulting glucuronide and sulfate conjugates are more water-soluble and are readily excreted.

Hesperidin methyl chalcone itself is a mixture of partially and fully methoxylated forms of hesperidin.[7]

Excretion

The metabolites of this compound are primarily eliminated from the body through feces and urine. In the study with 14C-labeled HMC in rats, fecal excretion was found to be higher than urinary excretion after oral administration.[1] The majority of the administered dose was excreted within the first 24 hours.[1]

Quantitative Pharmacokinetic Data

Quantitative data on the pharmacokinetics of this compound are limited, with most studies focusing on its precursor, hesperidin, or its aglycone, hesperetin. The available data for hesperidin methyl chalcone in rats are summarized below.

ParameterSpeciesDoseRouteValueReference
Tmax (Time to Peak Concentration) Rat10 mg/kgOral1 - 2 hours[1][2]
Primary Route of Excretion Rat10 mg/kgOralFeces > Urine[1]
Excretion Timeframe Rat10 mg/kgOralMajority within 24 hours[1]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in a rat model.

1. Animal Model:

  • Species: Wistar or Sprague-Dawley rats.

  • Housing: Maintained under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Fasting: Rats should be fasted overnight with free access to water before dosing.

2. Dosing:

  • Test Article: this compound (e.g., HMC) dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Dose Administration: Administer a single oral dose via gavage. A typical dose might range from 10 to 100 mg/kg.

3. Blood Sampling:

  • Collection Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture at the termination of the study.

  • Time Points: Collect blood samples at predefined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its metabolites in plasma.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) from the plasma concentration-time data using appropriate software.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.

1. Cell Culture:

  • Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

  • Culture Conditions: Culture cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Monolayer Formation: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and allow them to differentiate for 21 days to form a confluent monolayer.

2. Permeability Assay:

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Test Compound Preparation: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specific concentration (e.g., 10 µM).[8]

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.[3]

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

In Vitro Metabolism with Human Liver Microsomes

This assay is used to investigate the metabolic stability and identify the metabolites of a compound.

1. Reaction Components:

  • Enzyme Source: Pooled human liver microsomes.

  • Cofactors: NADPH regenerating system (to support Phase I metabolism) and UDPGA (to support glucuronidation).

  • Buffer: Phosphate buffer (pH 7.4).

2. Incubation:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes, buffer, and this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation: Start the reaction by adding the cofactor solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

3. Sample Processing and Analysis:

  • Centrifugation: Centrifuge the terminated reaction mixture to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.

4. Data Analysis:

  • Metabolic Stability: Determine the in vitro half-life and intrinsic clearance of this compound.

  • Metabolite Identification: Characterize the chemical structures of the metabolites based on their mass spectral data.

Visualizations

Metabolic Pathway of this compound

metabolic_pathway cluster_gut Gut Lumen cluster_enterocyte Enterocyte / Hepatocyte This compound This compound (Glycoside Form) Aglycone Methylated Hesperetin (Aglycone) This compound->Aglycone Gut Microbiota (Deglycosylation) PhaseI Phase I Metabolites (e.g., Demethylated) Aglycone->PhaseI Phase I Enzymes PhaseII Phase II Metabolites (Glucuronides, Sulfates) Aglycone->PhaseII Phase II Enzymes (UGTs, SULTs) PhaseI->PhaseII Excretion Excretion (Urine and Feces) PhaseII->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

experimental_workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Oral Administration of this compound animal_prep->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation analysis LC-MS/MS Analysis plasma_separation->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

This compound, particularly in the form of hesperidin methyl chalcone, exhibits improved solubility and absorption compared to its parent compound, hesperidin. Its metabolism is a multi-step process initiated by gut microbiota, followed by extensive phase I and phase II metabolism in the liver and intestines. The resulting metabolites are then excreted primarily through feces and urine. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound in humans, including the identification and quantification of all major metabolites, to better understand its therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development to design and interpret studies involving this promising flavonoid derivative.

References

The Bioavailability of Methylhesperidin vs. Hesperidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hesperidin (B1673128), a prominent flavanone (B1672756) glycoside found in citrus fruits, has garnered significant attention for its potential therapeutic benefits. However, its clinical utility is often hampered by poor aqueous solubility, leading to low and variable bioavailability. To overcome this limitation, derivatives such as methylhesperidin have been developed. This technical guide provides an in-depth analysis of the comparative bioavailability of this compound and hesperidin, focusing on the underlying mechanisms of absorption and metabolism. While direct comparative human pharmacokinetic data for this compound versus hesperidin is limited in publicly available literature, this guide synthesizes existing data on hesperidin and its modified forms to elucidate the enhanced bioavailability of this compound.

Introduction: The Solubility Challenge of Hesperidin

Hesperidin's molecular structure, which includes a rutinose sugar moiety, contributes to its poor solubility in water. This intrinsic property is a major determinant of its limited absorption in the gastrointestinal tract, resulting in reduced systemic availability and, consequently, diminished biological activity.[1] Methylation of hesperidin to form this compound is a chemical modification aimed at increasing its water solubility, thereby enhancing its potential for absorption and therapeutic efficacy.

Comparative Bioavailability: Quantitative Insights

Table 1: Pharmacokinetic Parameters of Different Hesperidin Formulations in Humans

FormulationCmax (µM)Tmax (h)AUC (µM·h)Study PopulationDosageReference
Hesperidin Epimeric Mixture (HEM)-~7-8-Healthy Volunteers500 mg[2]
Micronized Hesperidin Epimeric Mixture (MHEM)Higher than HEM~7-8Higher than HEMHealthy Volunteers500 mg[2]
Micronized 2S-Hesperidin (M2SH)HighestLower than HEMHighestHealthy Volunteers500 mg[2]
Hesperetin-7-O-glucoside-0.6 ± 0.1-Healthy Volunteers-[3]
Hesperidin (from orange juice)-8.0 ± 0.5-Healthy Volunteers-[4]

Note: Dashes indicate that the specific quantitative data was not provided in the abstract. AUC and Cmax for MHEM and M2SH were reported to be significantly higher than for HEM.[2]

Table 2: Relative Urinary Excretion of Hesperidin Metabolites

FormulationRelative Urinary Excretion (%)Study PopulationDosageReference
Hesperidin Epimeric Mixture (HEM)43 ± 8.0Healthy Volunteers500 mg[5][6]
Micronized Hesperidin Epimeric Mixture (MHEM)55 ± 15Healthy Volunteers500 mg[5][6]
Micronized 2S-Hesperidin (M2SH)70 ± 14Healthy Volunteers500 mg[5][6]

Mechanism of Absorption and Metabolism: The Role of Gut Microbiota

The bioavailability of hesperidin is intrinsically linked to its metabolism by the intestinal microbiota. Hesperidin itself is poorly absorbed in the small intestine. The primary pathway for its absorption involves the enzymatic action of the gut microbiota in the colon.

Signaling Pathway of Hesperidin Metabolism and Absorption

The following diagram illustrates the key steps in the metabolic fate of hesperidin following oral ingestion.

hesperidin_metabolism Hesperidin Hesperidin (Oral Ingestion) Stomach Stomach (Minimal Degradation) Hesperidin->Stomach Gut_Microbiota Gut Microbiota (α-rhamnosidase, β-glucosidase) Hesperidin->Gut_Microbiota Deglycosylation Small_Intestine Small Intestine (Poor Absorption) Stomach->Small_Intestine Colon Colon Small_Intestine->Colon Colon->Gut_Microbiota Hesperetin (B1673127) Hesperetin (Aglycone) Gut_Microbiota->Hesperetin Enterocytes Enterocytes (Absorption) Hesperetin->Enterocytes Passive Diffusion PhaseII_Enzymes Phase II Enzymes (Glucuronidation, Sulfation) Hesperetin->PhaseII_Enzymes Metabolism Enterocytes->PhaseII_Enzymes Conjugates Hesperetin Conjugates (Glucuronides, Sulfates) PhaseII_Enzymes->Conjugates Systemic_Circulation Systemic Circulation Conjugates->Systemic_Circulation Transport

Caption: Metabolic pathway of hesperidin absorption.

Hesperidin transits largely intact through the stomach and small intestine.[7] Upon reaching the colon, the gut microbiota hydrolyzes the rutinose moiety from hesperidin, releasing its aglycone form, hesperetin.[1][8] This deglycosylation step is critical, as hesperetin is more readily absorbed by the colonocytes. Following absorption, hesperetin undergoes extensive phase II metabolism (glucuronidation and sulfation) within the enterocytes and the liver before entering systemic circulation as conjugated metabolites.[9]

The enhanced water solubility of this compound is presumed to facilitate its interaction with the gut microbiota and subsequent absorption, although the specific impact on the rate and extent of deglycosylation has not been detailed in the available literature.

Experimental Protocols: A Methodological Overview

The cited studies on hesperidin bioavailability typically employ a randomized, crossover, double-blind clinical trial design.[6][10]

Subject Population

Studies are generally conducted in healthy adult volunteers.[10] Exclusion criteria often include the use of medications or supplements that could interfere with flavonoid metabolism, gastrointestinal diseases, and recent use of antibiotics.[11]

Study Design and Dosing

A crossover design is frequently used, where each participant receives each of the different hesperidin formulations with a washout period in between to avoid carry-over effects.[10][11] Dosages of hesperidin administered in these studies are typically in the range of 500 mg.[10]

Sample Collection and Analysis

Blood and urine samples are collected at various time points post-administration to determine the concentration of hesperidin metabolites.[2][6] The primary analytical method for quantifying hesperidin and its metabolites in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a hesperidin bioavailability study.

experimental_workflow Start Subject Recruitment (Healthy Volunteers) Screening Screening & Consent Start->Screening Randomization Randomization Screening->Randomization GroupA Group A (Hesperidin) Randomization->GroupA GroupB Group B (this compound) Randomization->GroupB Dosing Oral Administration GroupA->Dosing GroupB->Dosing Sampling Blood & Urine Sampling (Timed Intervals) Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Washout Washout Period PK_Analysis->Washout End End of Study PK_Analysis->End Crossover Crossover Dosing Washout->Crossover Crossover->Sampling

Caption: A typical clinical trial workflow.

Conclusion

References

Methylhesperidin: A Technical Guide to Solubility in Research Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methylhesperidin, a methylated derivative of the citrus bioflavonoid hesperidin (B1673128). Methylation significantly enhances the aqueous solubility of hesperidin, making it a compound of great interest for pharmaceutical and cosmetic applications. Understanding its solubility in various research solvents is critical for designing in vitro experiments, developing formulations, and ensuring accurate, reproducible results. This document compiles quantitative solubility data, details a standard experimental protocol for solubility determination, and illustrates key signaling pathways influenced by this compound.

Core Topic: Solubility of this compound

This compound's solubility profile is a key determinant of its utility in research and development. While its parent compound, hesperidin, is notoriously poorly soluble in aqueous solutions, this compound is readily soluble in water and a range of common organic solvents.[1] This enhanced solubility is crucial for achieving desired concentrations in cell culture media, preparing stock solutions, and formulating delivery systems.

Data Presentation: Quantitative Solubility

The following table summarizes the known solubility of this compound in various solvents. The data has been compiled from technical data sheets and patents. It is important to note that "this compound" can refer to a mixture of methylated derivatives, and solubility can be affected by the specific isomeric form, purity, temperature, and the grade of the solvent used (e.g., hygroscopic DMSO can impact results).[2]

SolventReported SolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL[2][3][4]~160.1 mM[2][3][4]Ultrasonic assistance may be needed. Use of fresh, non-hygroscopic DMSO is recommended.[2][3]
Water Very readily soluble (1:1)[1]Not specifiedA Certificate of Analysis for one product simply lists "Water" as a solvent.[5]
Ethanol Soluble[1][6]Not specifiedAlso soluble in mixed solvents containing ethanol.[6]
Methanol Soluble[1][7]Not specified-
Propylene Glycol Soluble[6]Not specified-
Pyridine Soluble[8]Not specified-
Isopropyl Alcohol Slightly soluble[1]Not specified-
Chloroform Slightly soluble[1]Not specified-
Ethyl Acetate Slightly soluble[1]Not specified-
Ether Insoluble[1]--
Benzene Insoluble[1]--
Petroleum Ether Insoluble[1]--
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mL[2]≥ 4.00 mM[2]Common vehicle for in vivo studies.[2]
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL[2]≥ 4.00 mM[2]Common vehicle for in vivo studies.[2]
10% DMSO / 90% Corn Oil ≥ 2.5 mg/mL[2]≥ 4.00 mM[2]Common vehicle for in vivo studies.[2]

Experimental Protocols: Solubility Determination

A precise and reproducible method is essential for determining the solubility of a compound. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic solubility of flavonoids and other research compounds.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (incubator)

  • Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Solvent: Prepare the desired solvent or buffer system. Ensure the pH is accurately adjusted and recorded.

  • Addition of Solute: Add an excess amount of crystalline this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.

  • Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Incubation and Agitation: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[3][6][9]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. To ensure a clear supernatant free of particulates, either centrifuge the vials at high speed or filter the solution using a suitable syringe filter (e.g., 0.22 µm).[3]

  • Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mass per volume (e.g., mg/mL) or molarity (mol/L).

The following workflow diagram illustrates the shake-flask method.

G cluster_0 Experimental Workflow: Shake-Flask Solubility A 1. Add excess this compound to a vial B 2. Add a precise volume of solvent A->B C 3. Seal vial and place in temperature-controlled shaker B->C D 4. Agitate for 24-72 hours to reach equilibrium C->D E 5. Centrifuge or filter to separate solid from supernatant D->E F 6. Dilute a known volume of the clear supernatant E->F G 7. Quantify concentration (e.g., via HPLC or UV-Vis) F->G H 8. Calculate solubility (accounting for dilution) G->H

Experimental Workflow for Solubility Determination

Mandatory Visualization: Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways. Its antioxidant and anti-inflammatory properties are linked to the activation of the Nrf2 pathway and the inhibition of the Akt pathway.

Inhibition of Akt/PKC Signaling Pathway

This compound and its parent compound, hesperidin, have been shown to reduce the expression of adhesion molecules like VCAM-1, which is induced by inflammatory cytokines such as TNF-α. This effect is achieved by inhibiting the phosphorylation, and thus the activation, of key signaling proteins Akt and Protein Kinase C (PKC).[3] This inhibition disrupts the downstream signaling cascade that leads to inflammation.

G cluster_0 Akt/PKC Signaling Inhibition MH This compound PKC PKC MH->PKC Akt Akt MH->Akt TNF TNF-α TNFR TNF-α Receptor TNF->TNFR TNFR->PKC TNFR->Akt IKK IKK Complex PKC->IKK Akt->IKK NFkB NF-κB Pathway IKK->NFkB VCAM1 VCAM-1 Expression (Inflammation) NFkB->VCAM1

Inhibition of Akt/PKC Pathway by this compound
Activation of Nrf2 Signaling Pathway

Hesperidin methyl chalcone (B49325) (HMC), a related soluble derivative, provides significant antioxidant protection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. HMC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), bolstering the cell's antioxidant defenses.[9]

G cluster_1 Nrf2 Signaling Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_c Nrf2 Keap1->Nrf2_c Bound State Proteasome Proteasomal Degradation Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation HMC This compound Chalcone (HMC) HMC->Keap1 Inhibits Binding ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Genes

Activation of Nrf2 Antioxidant Pathway

References

A Technical Guide to the Chemical Structure and Spectral Properties of Methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Methylhesperidin is a flavanone (B1672756) glycoside, specifically a methylated derivative of hesperidin (B1673128), a bioflavonoid abundantly found in citrus fruits. Its enhanced solubility compared to its parent compound, hesperidin, has made it a subject of interest in pharmaceuticals and cosmetics. This document provides a comprehensive overview of the chemical structure, spectral properties, and relevant experimental protocols for this compound, intended to serve as a technical resource for the scientific community.

Chemical Structure and Identification

This compound is structurally characterized as hesperidin in which the hydroxyl group at the 3'-position of the B-ring has been replaced by a methoxy (B1213986) group.[1] This modification alters its physicochemical properties, notably its solubility.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name (2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one--INVALID-LINK--[1]
Molecular Formula C₂₉H₃₆O₁₅--INVALID-LINK--[1]
Molecular Weight 624.6 g/mol --INVALID-LINK--[1]
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O--INVALID-LINK--
InChI Key GUMSHIGGVOJLBP-SLRPQMTOSA-N--INVALID-LINK--
CAS Number 11013-97-1--INVALID-LINK--[1]

Spectral Properties

The spectral data for this compound are crucial for its identification and quantification. While comprehensive spectral data for this compound are not as widely published as for its parent compound, hesperidin, the following tables summarize the available and expected spectral characteristics.

UV-Visible Spectroscopy

Table 2: UV-Visible Spectral Data for this compound

λmax (nm)SolventReference
226, 282Not Specified--INVALID-LINK--[2]
~283-290Methanol or NaOH solutionExpected based on hesperidin data[3][4][5]

Note: Flavanones typically exhibit two major absorption bands in their UV-Vis spectra.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of hesperidin, with the key difference arising from the additional C-O stretching from the new methoxy group and a potential change in the O-H stretching band.

Table 3: Expected IR Absorption Bands for this compound (based on Hesperidin data)

Wavenumber (cm⁻¹)Functional Group AssignmentReference (Hesperidin)
~3400-3550O-H stretching (phenolic and alcoholic)[7][8]
~2900-3000C-H stretching (aliphatic and aromatic)[7][8]
~1645-1650C=O stretching (conjugated ketone in C-ring)[7][8]
~1515-1610C=C stretching (aromatic)[7][8]
~1000-1300C-O stretching (ethers, alcohols, glycosidic bond)[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for this compound are scarce in the literature. However, the spectra can be predicted based on the well-documented assignments for hesperidin. The most notable differences would be the appearance of a singlet around 3.8-3.9 ppm in the ¹H NMR spectrum corresponding to the additional methoxy group, and a corresponding signal in the ¹³C NMR spectrum. The chemical shifts of the protons and carbons in the B-ring would also be affected by the methylation.

Table 4: Predicted ¹H and ¹³C NMR Data for this compound (based on Hesperidin)

NucleusPredicted Chemical Shift (δ, ppm)Key Differences from HesperidinReference (Hesperidin)
¹H NMR
Aromatic Protons6.0 - 7.5Shifts in B-ring protons (H-2', H-5', H-6')[8][9][10]
Anomeric Protons~4.5 and ~5.0Similar to hesperidin[9][10]
Methoxy ProtonsTwo singlets (~3.8-3.9)Appearance of a new singlet for the 3'-OCH₃ group[8][9]
¹³C NMR
Carbonyl Carbon (C-4)~197Similar to hesperidin[8][9]
Aromatic Carbons95 - 165Shifts in B-ring carbons (C-1' to C-6')[8][9][11]
Methoxy CarbonsTwo signals (~56)Appearance of a new signal for the 3'-OCH₃ carbon[8][9]
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to hesperidin, involving the cleavage of the glycosidic bond.

Table 5: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)DescriptionReference (Hesperidin Fragmentation)
[M+H]⁺625.2Protonated molecular ionBased on MW[1]
[M-H]⁻623.2Deprotonated molecular ion--INVALID-LINK--[1]
Aglycone fragment317Resulting from the loss of the rutinoside moiety (308 Da)[12][13]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the methylation of hesperidin.

Protocol: Methylation of Hesperidin with Dimethyl Sulfate

  • Dissolution: Dissolve hesperidin in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide.

  • Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the solution while stirring. Other methylating agents like methyl iodide or methyl trifluoromethanesulfonate (B1224126) can also be used.[9]

  • Reaction: Maintain the reaction at room temperature with continuous stirring for several hours (e.g., 6-8 hours).

  • Neutralization: Adjust the pH of the reaction mixture to 4-5 using an acid like sulfuric acid or glacial acetic acid.[9]

  • Extraction: Extract the product with a suitable organic solvent, such as n-butanol.

  • Purification: Evaporate the organic solvent under reduced pressure. The resulting residue can be recrystallized from a solvent like isopropanol (B130326) or 95% ethanol (B145695) to obtain purified this compound.[9]

General Protocols for Spectral Analysis
  • UV-Visible Spectroscopy: A solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffer solution). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to determine the wavelengths of maximum absorbance (λmax).[4]

  • Infrared Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.

  • NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, often via an LC-MS interface. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Biological Activity and Signaling Pathways

This compound has been shown to possess biological activities, including anti-inflammatory and antioxidant effects. It has been reported that this compound, along with hesperidin, can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the phosphorylation of Akt and Protein Kinase C (PKC).[14]

G This compound This compound p_Akt p-Akt This compound->p_Akt p_PKC p-PKC This compound->p_PKC TNF_alpha TNF-α Akt Akt TNF_alpha->Akt Induces Phosphorylation PKC PKC TNF_alpha->PKC Induces Phosphorylation Akt->p_Akt PKC->p_PKC VCAM1 VCAM-1 Expression p_Akt->VCAM1 p_PKC->VCAM1

Caption: Inhibition of TNF-α induced VCAM-1 expression by this compound.

This guide provides a foundational understanding of this compound's chemical and spectral characteristics. Further research is encouraged to fully elucidate its properties and potential applications.

References

Methylhesperidin in Capillary Permeability: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methylhesperidin, also known as hesperidin (B1673128) methyl chalcone (B49325) (HMC), in the in vivo assessment of capillary permeability. This compound, a more soluble derivative of the flavonoid hesperidin found in citrus fruits, has demonstrated significant potential in reducing capillary leakage, a key factor in various pathological conditions. This document outlines the experimental methodologies, summarizes key quantitative findings, and explores the potential signaling pathways involved in its mechanism of action.

Core Concepts in Capillary Permeability

Capillary permeability refers to the capacity of blood vessel walls to allow the flow of small molecules and plasma proteins from the intravascular space to the surrounding tissue. Increased capillary permeability, or vascular leakage, is a hallmark of inflammation and is implicated in conditions such as edema, sepsis, and allergic reactions. The investigation of agents that can modulate capillary permeability is therefore of significant therapeutic interest.

In Vivo Models for Assessing Capillary Permeability

Several well-established in vivo models are utilized to quantify changes in capillary permeability. These methods are crucial for evaluating the efficacy of compounds like this compound.

Intravital Microscopy of the Hamster Cheek Pouch

One of the primary models used to study the effects of this compound on capillary permeability is the hamster cheek pouch preparation, visualized through intravital microscopy. This technique allows for the direct observation and quantification of macromolecular leakage from postcapillary venules in real-time.

Experimental Protocol:

  • Animal Preparation: Male hamsters are anesthetized, and the cheek pouch is everted and prepared for microscopic observation.

  • Tracer Administration: A fluorescently labeled macromolecule, typically fluorescein-labeled dextran (B179266) (e.g., FITC-dextran 150,000 Da), is injected intravenously. Under normal conditions, this large molecule is retained within the vasculature.

  • Induction of Permeability: Pro-inflammatory agents such as bradykinin, histamine, or leukotriene B4 (LTB4) are applied topically to the cheek pouch preparation to induce a localized increase in capillary permeability.[1]

  • This compound Administration: this compound is administered intravenously prior to the application of the permeability-inducing agent.

  • Quantification of Leakage: The number of fluorescent leakage sites from postcapillary venules is quantified using an ultraviolet (UV)-light microscope. A significant reduction in the number of leaky sites in this compound-treated animals compared to controls indicates an inhibitory effect on capillary permeability.[1]

The Miles Assay

The Miles assay is another widely used method to assess vascular permeability in the skin of animal models, typically mice or rats. It relies on the extravasation of a dye bound to albumin.

Experimental Protocol:

  • Dye Injection: Evans blue dye, which binds to serum albumin, is injected intravenously into the animal.

  • Induction of Local Inflammation: Permeability-inducing agents are injected intradermally at specific sites on the animal's shaved back.

  • This compound Treatment: The test compound, this compound, can be administered systemically (e.g., intraperitoneally or orally) at a predetermined time before the induction of inflammation.

  • Quantification of Leakage: After a set period, the animal is euthanized, and the skin at the injection sites is excised. The Evans blue dye that has leaked into the tissue is extracted using a solvent (e.g., formamide) and quantified spectrophotometrically. The amount of dye extravasation is directly proportional to the increase in vascular permeability.

Quantitative Data on the Efficacy of this compound

A key study by Bouskela et al. (1994) provides significant evidence for the in vivo efficacy of this compound in reducing capillary permeability. The following table summarizes the findings from this study, which demonstrated the inhibitory effect of intravenously administered this compound on the increase in macromolecular permeability induced by various inflammatory mediators in the hamster cheek pouch model.

Permeability-Inducing AgentTreatmentOutcomeReference
BradykininThis compound (i.v.)Significantly inhibited the increase in the number of fluorescent vascular leakage sites.[1]
HistamineThis compound (i.v.)Significantly inhibited the increase in the number of fluorescent vascular leakage sites.[1]
Leukotriene B4 (LTB4)This compound (i.v.)Significantly inhibited the increase in the number of fluorescent vascular leakage sites.[1]

Note: The specific dosages and percentage of inhibition were not detailed in the available abstract of the primary study.

Signaling Pathways Implicated in the Action of this compound

The precise molecular mechanisms by which this compound reduces capillary permeability are still under investigation. However, its known anti-inflammatory and antioxidant properties suggest the involvement of key signaling pathways that regulate endothelial barrier function.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those involved in increasing vascular permeability. Several studies have indicated that the anti-inflammatory effects of hesperidin and its derivatives are mediated, at least in part, through the inhibition of the NF-κB pathway. By suppressing NF-κB activation, this compound may reduce the expression of inflammatory cytokines and adhesion molecules that contribute to endothelial barrier dysfunction.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Bradykinin, Histamine) Receptor Receptor Activation Inflammatory_Stimuli->Receptor IKK IKK Activation Receptor->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation & Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Permeability Increased Capillary Permeability Gene_Expression->Permeability This compound This compound This compound->NFkB_Activation Inhibition G Mediator Permeability-Inducing Mediator (e.g., Histamine) Receptor Endothelial Cell Receptor Mediator->Receptor Signaling Intracellular Signaling (e.g., Ca2+ influx, PKC activation) Receptor->Signaling Cytoskeleton Cytoskeletal Reorganization (Actin stress fiber formation) Signaling->Cytoskeleton Junctions Disruption of Cell-Cell Junctions (e.g., VE-cadherin) Cytoskeleton->Junctions Permeability Increased Permeability Junctions->Permeability This compound This compound This compound->Signaling Interference G This compound This compound (Hesperidin Methyl Chalcone) InVivo_Studies In Vivo Capillary Permeability Studies This compound->InVivo_Studies Therapeutic_Dev Therapeutic Development This compound->Therapeutic_Dev Hamster_Pouch Hamster Cheek Pouch (Intravital Microscopy) InVivo_Studies->Hamster_Pouch Miles_Assay Miles Assay (Dye Extravasation) InVivo_Studies->Miles_Assay Data_Collection Quantitative Data (e.g., Inhibition of Leakage) Hamster_Pouch->Data_Collection Miles_Assay->Data_Collection Mechanism Mechanism of Action (Signaling Pathways) Data_Collection->Mechanism Mechanism->Therapeutic_Dev

References

Methylhesperidin: A Technical Guide to Early-Stage Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a flavanone (B1672756) glycoside derived from citrus fruits, is emerging as a compound of interest in therapeutic research. As a methylated derivative of hesperidin (B1673128), it shares a structural backbone with a class of flavonoids known for their antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide synthesizes the current early-stage research on this compound and its closely related analogues, hesperidin and hesperidin methyl chalcone (B49325), to provide a comprehensive overview of its therapeutic potential. While direct research on this compound is still developing, the data from its parent compounds offer significant insights into its possible mechanisms of action and therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and drug development efforts.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data available for this compound and its related compounds from various preclinical studies. This data is crucial for comparing the potency and efficacy of these compounds across different biological assays.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity

CompoundAssayModel SystemConcentration/DoseResultSource
HesperidinDPPH Radical ScavengingChemical Assay10 µM24 ± 0.5774% reduction[1]
25 µM35 ± 0.5774% reduction[1]
50 µM38 ± 0.57% reduction[1]
100 µM40 ± 0.5% reduction[1]
HesperidinFerric Reducing Antioxidant Power (FRAP)Chemical Assay10 µM3.36 ± 0.197 (mean reduction value)[1]
50 µM5.48 ± 0.279 (mean reduction value)[1]
75 µM7.5 ± 0.259 (mean reduction value)[1]
100 µM10.050 ± 0.832 (mean reduction value)[1]
HesperidinNitrite (NO2) ProductionLPS-induced RAW 264.7 cells10 µM4.8967 ± 0.5 µM[1]
20 µM3.6 ± 0.7 µM[1]
30 µM2.8667 ± 0.5 µM[1]
HesperidinCytokine Production (IL-8)PMA + A23187-induced cells0.01 mg/mL0.6 ± 0.21 ng/mL[1]
HesperidinCytokine Production (IL-1β)PMA + A23187-induced cells0.1 mg/mL0.0367 ± 0.036 ng/mL[1]
HesperidinCytokine Production (TNF-α)PMA + A23187-induced cells0.1 mg/mL0.30 ± 0.091 mg/mL[1]
Hesperetin DerivativesDPPH Radical ScavengingChemical AssayVariousIC50 values ranging from 1.2 µM to 70 µM[2]
Hesperetin DerivativesABTS Radical ScavengingChemical AssayVariousIC50 values ranging from 24 µM to 276 µM[2]

Table 2: In Vitro Anticancer Activity

CompoundCell LineAssayIC50 ValueSource
Hesperidin Methyl Chalcone (HMC)A549 (Non-small cell lung cancer)MTT Assay51.16 ± 1.9 µM[3]
HesperetinA549 (Non-small cell lung cancer)MTT Assay49.14 ± 1.4 µM[3]
Hesperetin DerivativesMCF-7, HepG2, HeLaMTT AssayModerate IC50 values[2]

Table 3: In Vivo Antitumor Activity of Hesperidin Methyl Chalcone (HMC) in Ehrlich Ascites Carcinoma (EAC) Model

ParameterEAC Control GroupHMC-Treated GroupHesperetin-Treated GroupSource
Tumor Volume Significantly higherReducedReduced[3]
Tumor Weight Significantly higherReducedReduced[3]
Life Span ShorterIncreasedIncreased[3]
**RBC Count (million/mm³) **Lower8.56 ± 0.597.43 ± 0.62[3]
Hemoglobin (g/dL) Lower10.66 ± 0.5411.7 ± 0.57[3]

Signaling Pathways and Mechanisms of Action

Early research suggests that this compound and its related compounds exert their therapeutic effects by modulating key signaling pathways involved in inflammation, cell survival, and angiogenesis.

Inhibition of Akt and PKC Signaling

A primary mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt and Protein Kinase C (PKC) signaling pathways. These pathways are crucial for cell survival, proliferation, and inflammation. By inhibiting the phosphorylation of Akt and PKC, this compound can suppress downstream inflammatory responses.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PKC PKC Receptor->PKC Akt Akt PI3K->Akt phosphorylates CellSurvival Cell Survival Akt->CellSurvival Inflammation Inflammation PKC->Inflammation This compound This compound This compound->Akt This compound->PKC

This compound's inhibition of the Akt and PKC signaling pathways.
Anti-inflammatory Effects and VCAM-1 Expression

This compound has been shown to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α). VCAM-1 plays a critical role in the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory process. By downregulating VCAM-1, this compound can mitigate inflammatory responses.

G cluster_inflammatory_response Inflammatory Response TNFa TNF-α EndothelialCell Endothelial Cell TNFa->EndothelialCell VCAM1 VCAM-1 Expression EndothelialCell->VCAM1 induces LeukocyteAdhesion Leukocyte Adhesion VCAM1->LeukocyteAdhesion This compound This compound This compound->VCAM1

Inhibition of VCAM-1 expression by this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature concerning hesperidin and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Lines: A549 (non-small cell lung cancer) and noncancerous murine alveolar macrophages (J774A.1) were used.[3]

  • Procedure:

    • Cells were seeded in 96-well plates and incubated for 24 hours.[3]

    • Cells were then treated with serial dilutions of Hesperidin Methyl Chalcone (HMC) (0, 6.25, 12.5, 25, 50, and 100 µM) for 24 hours.[3]

    • After treatment, the medium was removed, and MTT solution was added to each well and incubated.

    • The formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value was determined.[3]

G start Start step1 Seed A549 cells in 96-well plates start->step1 step2 Incubate for 24h step1->step2 step3 Treat with varying concentrations of HMC step2->step3 step4 Incubate for 24h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate step5->step6 step7 Add solubilization solution step6->step7 step8 Measure absorbance step7->step8 end Calculate Cell Viability and IC50 step8->end

Workflow for the in vitro MTT cytotoxicity assay.
In Vivo Antitumor Activity Assessment

  • Objective: To evaluate the in vivo antitumor efficacy of a compound in an animal model.

  • Animal Model: Swiss albino mice bearing Ehrlich Ascites Carcinoma (EAC).[3]

  • Procedure:

    • EAC cells were transplanted into the peritoneal cavity of mice.[3]

    • After tumor development, mice were treated with Hesperidin Methyl Chalcone (HMC) or a control vehicle.

    • Tumor volume and weight were measured at regular intervals.

    • The lifespan of the mice in each group was recorded.[3]

    • At the end of the study, blood samples were collected for hematological analysis (RBC, WBC, Hemoglobin).[3]

    • The levels of antioxidant enzymes (GSH, SOD, Catalase) in tumor tissues were also measured.[3]

G start Start step1 Induce Ehrlich Ascites Carcinoma in mice start->step1 step2 Treat with HMC or control step1->step2 step3 Monitor tumor growth (volume and weight) step2->step3 step4 Record lifespan step2->step4 step5 Collect blood for hematological analysis step4->step5 step6 Measure antioxidant enzymes in tumor step5->step6 end Evaluate antitumor efficacy step6->end

Workflow for the in vivo antitumor activity assessment.

Conclusion and Future Directions

The early-stage research on this compound and its related compounds, hesperidin and hesperidin methyl chalcone, indicates a promising therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. The available data, primarily from preclinical in vitro and in vivo studies of its analogues, suggest that this compound may act through the modulation of key signaling pathways such as PI3K/Akt and PKC, and by inhibiting the expression of inflammatory mediators like VCAM-1.

However, a significant gap exists in the literature regarding the specific quantitative efficacy and detailed mechanisms of this compound itself. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies comparing the potency and efficacy of this compound with hesperidin and hesperidin methyl chalcone.

  • Quantitative In Vitro and In Vivo Studies: Generating specific IC50 and EC50 values for this compound in various cancer cell lines and robust quantitative data from animal models of inflammation and cancer.

  • Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing strategies.

  • Mechanism of Action Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by this compound.

A deeper understanding of these aspects will be critical for advancing this compound from a promising preclinical candidate to a potential therapeutic agent for human diseases. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations.

References

The Synthetic Chalcone Methylhesperidin: A Technical Guide to its Origins, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of methylhesperidin, a synthetic flavonoid derivative with significant potential in research and drug development. While not found in nature, this compound is synthesized from the naturally occurring bioflavonoid hesperidin (B1673128), which is abundantly present in citrus fruits. This document details the extraction of hesperidin from its natural sources and the subsequent chemical synthesis of this compound. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects, providing detailed experimental protocols for their investigation.

Natural Sources and Extraction of the Precursor: Hesperidin

This compound is a semi-synthetic compound derived from hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, particularly in the peels and membranous parts of oranges and lemons.[1] The extraction of hesperidin from these natural sources is the foundational step for the synthesis of this compound. Various methods have been developed for efficient hesperidin extraction, with the choice of method often depending on the desired yield and purity.

Commonly employed techniques include solvent extraction, alkaline extraction, and more advanced methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).[2][3] Alkaline extraction, for instance, involves treating citrus peels with a sodium hydroxide (B78521) solution to a pH of 11-11.5, followed by precipitation of hesperidin by adjusting the pH to 4.2-4.5.[2] This method can yield hesperidin with a purity of 60-70%, which can be further enhanced to over 95% through repeated crystallizations.[2]

Extraction MethodSolvent/ConditionsYieldPurityReference
Alkaline ExtractionNaOH (pH 11-11.5), followed by acidification-60-70% (initial), >95% (after recrystallization)[2]
Methanolic ExtractionMethanol-1% HCl--[2]
Soxhlet ExtractionMethanol at 65°C--[2]
Microwave-Assisted Extraction (MAE)70% aqueous ethanol, 100-180°C58.6 mg/g-[2]

Synthesis of this compound from Hesperidin

This compound is produced through the chemical methylation of hesperidin. This process enhances the water solubility of the compound, a crucial factor for its application in pharmaceuticals and cosmetics.[4] The most common methods involve the use of methylating agents such as dimethyl sulfate, methyl iodide, or methyl trifluoromethanesulfonate (B1224126) in an alkaline solution.[5][6][7][8]

The synthesis generally involves dissolving hesperidin in an alkaline aqueous solution and then introducing the methylating agent.[5][6] The reaction mixture is then neutralized, and the this compound is extracted using an organic solvent like n-butanol.[5][6] Subsequent purification steps, such as recrystallization from ethanol, are employed to obtain a high-purity product.[5]

Methylating AgentSolventYieldPurityReference
Dimethyl SulfateAlkaline aqueous solutionLow-[5]
Methyl TrifluoromethanesulfonateAnhydrous methanol, Sodium hydroxide>90%>95%[5]
Methyl TrifluoromethanesulfonateDMF, Potassium hydroxide92.0%94.9%[5]
Methyl Iodide---[8]

Experimental Workflow for this compound Synthesis

Hesperidin Hesperidin Alkaline_Solution Dissolve in Alkaline Solution (e.g., NaOH in Methanol) Hesperidin->Alkaline_Solution Methylation Add Methylating Agent (e.g., Methyl Trifluoromethanesulfonate) Alkaline_Solution->Methylation Acidification Acidify to pH 4-5 (e.g., with HCl or Acetic Acid) Methylation->Acidification Filtration_Desolvation Filtration and Desolvation Acidification->Filtration_Desolvation Washing_Drying Wash with Organic Solvent and Vacuum Dry Filtration_Desolvation->Washing_Drying This compound Pure this compound Washing_Drying->this compound TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Akt Akt TNFR->Akt PKC PKC TNFR->PKC pAkt p-Akt (Active) Akt->pAkt pPKC p-PKC (Active) PKC->pPKC Transcription_Factors Downstream Transcription Factors pAkt->Transcription_Factors pPKC->Transcription_Factors VCAM1 VCAM-1 Expression Transcription_Factors->VCAM1 This compound This compound This compound->pAkt This compound->pPKC HMC Hesperidin Methyl Chalcone (this compound) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) HMC->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus translocation ARE ARE (DNA) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

References

An In-depth Technical Guide to the Preclinical Toxicology and Safety Profile of Methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, is recognized for its enhanced water solubility and bioavailability compared to its parent compound.[1][2] This characteristic makes it a compound of interest for applications in pharmaceuticals, functional foods, and dietary supplements.[1][2] As with any compound intended for human consumption, a thorough evaluation of its preclinical safety and toxicological profile is paramount. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its toxicological and safety assessments in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Toxicological Profile

The preclinical safety evaluation of this compound has been established through a series of studies, including subchronic, carcinogenicity, and developmental toxicity assessments. It is often considered in conjunction with its parent compound, hesperidin, due to their structural similarity and shared metabolic pathways.[3]

Acute Toxicity

While specific LD50 values for this compound are not detailed in the provided search results, the toxicity of its parent compound, hesperidin, has been evaluated. For hesperidin, the median lethal dose (LD50) in Sprague-Dawley rats was determined to be 4837.5 mg/kg.[4][5] In an acute oral toxicity study, a single high dose of hesperidin (5000 mg/kg) resulted in 10% mortality in rats.[4][5][6] For a hesperetin-7-glucoside–β-cyclodextrin inclusion complex, a single oral gavage dose of up to 2000 mg/kg in rats produced no mortality or clinical signs of toxicity.[7][8][9]

Subchronic Toxicity

A subchronic toxicity study of this compound was conducted in B6C3F1 mice, which indicated a favorable safety profile with no significant toxic effects observed.[7][10]

Table 1: Subchronic Toxicity Study of this compound in B6C3F1 Mice

ParameterDetails
Test Substance This compound
Species/Strain B6C3F1 Mice
Dosage 5.0% in the diet
Duration 13 weeks
Key Findings No obvious toxic effects were observed in mice of either sex.[10]

Experimental Protocol: Subchronic Toxicity Study

The subchronic oral toxicity study of this compound was performed by administering the test substance as a dietary admixture to B6C3F1 mice for 13 weeks.[7][10] The concentration of this compound in the feed was 5.0%.[10] Throughout the study, the animals were monitored for clinical signs of toxicity and morbidity.[7]

Carcinogenicity

A long-term carcinogenicity study of this compound was conducted in B6C3F1 mice, which concluded that this compound did not exhibit carcinogenic potential under the experimental conditions.[7][11][12][13]

Table 2: Carcinogenicity Study of this compound in B6C3F1 Mice

ParameterDetails
Test Substance This compound
Species/Strain B6C3F1 Mice
Dosage 0%, 1.25%, or 5% in feed
Duration 96 weeks
Key Findings - Reduced organ weights in females at 1.25% and in both sexes at 5.0%.[11][14] - No biologically significant effects or carcinogenicity were evident with respect to mortality or clinical signs.[11][14]

Experimental Protocol: Carcinogenicity Study

In the carcinogenicity study, B6C3F1 mice were administered this compound in their feed at concentrations of 0%, 1.25%, or 5% for a duration of 96 weeks.[11][14] The study evaluated mortality, clinical signs, and the incidence of tumors to determine the carcinogenic potential of the test substance.[11][14]

Genotoxicity

The available data on hesperidin and related compounds suggest an absence of genotoxic potential.[7] Mutagenicity tests, including the Ames test and somatic mutation and recombination test (SMART) in Drosophila melanogaster, revealed no genotoxicity for hesperidin.[11] Additionally, an in vitro chromosomal aberration assay with glucosyl hesperidin at concentrations up to 5000 µg/mL and an in vivo micronucleus assay in mice with doses up to 2000 mg/kg showed no clastogenic potential.[7][11]

Reproductive and Developmental Toxicity

A prenatal developmental toxicity study of this compound was conducted in Wistar rats to assess its effects on pregnancy and fetal development. The study concluded that this compound is not a teratogen under the tested conditions.[3]

Table 3: Prenatal Developmental Toxicity Study of this compound in Wistar Rats

ParameterDetails
Test Substance This compound
Species/Strain Wistar Rats
Dosage 2 g/kg, 4 g/kg, and 8 g/kg body weight/day (oral administration)
Duration Gestation days 7 to 17
Key Findings - No changes in maternal mortality, food consumption, or body weight gain.[3][15] - No significant changes in corpora lutea count, implantation count, or implantation rate.[3] - No significant differences in the number of fetuses, sex ratio, or fetal body weight.[3] - No evidence of increased fetal death or malformations attributable to the treatment.[3][15]
NOAEL 8000 mg/kg bw/day for developmental toxicity.[3]

Experimental Protocol: Prenatal Developmental Toxicity Study

Pregnant Wistar rats were administered this compound orally via stomach tube once daily from the 7th to the 17th day of gestation.[3][15] The dose levels were 2, 4, and 8 g/kg of body weight, with a control group receiving distilled water.[3][15] The study observed the effects on the pregnant rats, including mortality, food consumption, and body weight gain.[3] The fetuses were examined for external, skeletal, and internal abnormalities to assess for any teratogenic effects.[3]

Visualizations

Experimental Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a generalized workflow for the preclinical toxicological assessment of a substance like this compound, based on the types of studies discussed.

G cluster_preclinical Preclinical Toxicology Assessment A Acute Toxicity Studies (e.g., LD50 determination) B Subchronic Toxicity Studies (e.g., 13-week study) A->B D Genotoxicity Studies (e.g., Ames test, Micronucleus assay) A->D C Chronic Toxicity & Carcinogenicity Studies (e.g., 96-week study) B->C E Reproductive & Developmental Toxicity Studies B->E F Safety Profile & Risk Assessment C->F D->F E->F

Caption: A generalized workflow for preclinical toxicology assessment.

Metabolic Relationship of Hesperidin Derivatives

This diagram illustrates the metabolic relationship between hesperidin, this compound, and their common metabolite, hesperetin. This relationship is important for understanding why toxicological data from one compound may be used as a surrogate for another.

G cluster_metabolism Metabolic Relationship Hesperidin Hesperidin Hesperetin Hesperetin (Common Metabolite) Hesperidin->Hesperetin Metabolism This compound This compound This compound->Hesperetin Metabolism

Caption: Metabolic pathway of hesperidin and this compound.

Summary and Conclusion

The preclinical toxicological data available for this compound indicate a favorable safety profile. Subchronic and long-term carcinogenicity studies in mice did not reveal significant toxic or carcinogenic effects, even at high dietary concentrations.[7][10][11][14] Furthermore, a prenatal developmental toxicity study in rats demonstrated no teratogenic effects, establishing a high No-Observed-Adverse-Effect Level (NOAEL).[3][15] The lack of genotoxicity observed for the parent compound, hesperidin, and related glucosides further supports the safety of this compound.[7][11]

References

Unveiling the Therapeutic Landscape of Methylhesperidin: A Technical Guide to Novel Biological Target Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found abundantly in citrus fruits, has garnered significant scientific interest for its enhanced bioavailability and potent pharmacological activities.[1] Exhibiting a range of therapeutic properties including anti-inflammatory, antioxidant, and cardiovascular benefits, this compound presents a promising scaffold for the development of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive framework for the discovery and validation of novel biological targets of this compound, empowering researchers to unlock its full therapeutic potential. We will delve into established and cutting-edge methodologies, from initial in silico predictions to rigorous experimental validation, and provide detailed protocols for key assays.

Known Biological Activities and Molecular Targets of this compound

This compound exerts its pleiotropic effects by modulating a variety of signaling pathways and interacting with multiple protein targets. Its primary mechanisms of action revolve around its potent anti-inflammatory and antioxidant properties.

Anti-inflammatory and Antioxidant Effects

This compound has been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This inhibition is partly achieved through the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[1][3] Furthermore, this compound demonstrates robust antioxidant activity by directly scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][5]

Known Protein Targets and Signaling Pathways

Several protein targets for this compound and its parent compound, hesperidin, have been identified, providing a foundation for understanding its molecular mechanisms.

  • Akt (Protein Kinase B) and Protein Kinase C (PKC): this compound has been shown to inhibit the phosphorylation of Akt and PKC, which are key nodes in cellular signaling pathways that regulate cell survival, proliferation, and inflammation.[6][7]

  • Human Serum Albumin (BSA): this compound can bind to human serum albumin, with reported binding constants ranging from 18 to 34 mM/L.[6][7] This interaction is significant for its pharmacokinetic profile.

  • PI3K/Akt/mTOR Pathway: Hesperidin, the precursor to this compound, has been demonstrated to downregulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and metabolic diseases.[8][9]

  • MAPK Signaling Pathway: Hesperidin and its derivatives can modulate the activity of various components of the MAPK pathway, including ERK, JNK, and p38, thereby influencing cellular responses to stress and inflammatory stimuli.[3][10]

  • Nrf2/NF-κB Crosstalk: this compound can influence the intricate crosstalk between the Nrf2 and NF-κB pathways. Activation of the Nrf2 pathway by this compound can lead to the suppression of NF-κB signaling, contributing to its anti-inflammatory effects.[3][11]

Quantitative Data on this compound's Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its closely related parent compound, hesperidin. This information provides a valuable starting point for designing experiments and understanding the potency of these compounds.

CompoundTarget/ActivityAssay TypeCell Line/SystemQuantitative ValueReference
This compoundHuman Serum Albumin BindingNot SpecifiedIn vitroBinding Constants: 18-34 mM/L[6][7]
HesperidinIL-1β-induced MMP-3 ProductionELISAHuman Synovial Cells (SW982)Significant inhibition at 1 and 10 µM[12]
HesperidinIL-1β-induced IL-6 ProductionELISAHuman Synovial Cells (SW982)Significant inhibition at 1 and 10 µM[12]
HesperidinTNF-α ProductionELISANot SpecifiedDose-dependent inhibition (0.01-0.1 mg/mL)
HesperidinIL-8 ProductionELISANot SpecifiedDose-dependent inhibition (0.01-0.1 mg/mL)
HesperidinIL-1β ProductionELISANot SpecifiedDose-dependent inhibition (0.01-0.1 mg/mL)

Workflow for Novel Target Identification

The discovery of novel biological targets for this compound can be approached through a systematic workflow that integrates computational and experimental strategies.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanism of Action & Preclinical Studies A In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling) C Initial Hit Identification A->C B High-Throughput Phenotypic Screening B->C D Affinity-Based Methods (Affinity Chromatography, Photoaffinity Labeling) C->D E Expression-Based Methods (Transcriptomics, Proteomics) C->E G Candidate Target List D->G E->G F Biophysical Methods (CETSA, SPR) G->F H Target Validation (Genetic & Pharmacological) G->H I Pathway Analysis & MoA Elucidation H->I J Lead Optimization I->J K In Vivo Efficacy & Safety Studies J->K

A logical workflow for the discovery of novel biological targets for this compound.

Experimental Protocols for Target Identification and Validation

This section provides detailed methodologies for key experiments crucial for the identification and validation of novel biological targets of this compound.

Affinity-Based Target Identification

This technique utilizes a modified version of this compound containing a photoreactive group and a reporter tag (e.g., biotin) to covalently label interacting proteins upon UV irradiation.

Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe of this compound by incorporating a photoreactive moiety (e.g., diazirine or benzophenone) and an alkyne or azide (B81097) handle for click chemistry.

  • Cell Culture and Treatment: Culture relevant cells to 70-80% confluency. Treat cells with the photoaffinity probe at various concentrations and incubate for a specified time to allow for cellular uptake and target binding.

  • UV Irradiation: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Click Chemistry: Perform a click reaction to attach a reporter molecule (e.g., biotin-azide or biotin-alkyne) to the probe-labeled proteins.

  • Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged protein complexes.

  • Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

This method involves immobilizing this compound onto a solid support to capture its binding partners from a cell lysate.

Protocol:

  • Ligand Immobilization: Covalently couple this compound to a chromatography resin (e.g., NHS-activated sepharose).

  • Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest in a non-denaturing lysis buffer.

  • Affinity Chromatography:

    • Equilibrate the this compound-coupled resin with binding buffer.

    • Incubate the cell lysate with the resin to allow for binding of target proteins.

    • Wash the resin extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry.

Biophysical Validation of Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.

Protocol:

  • Cell Culture and Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at various concentrations for a defined period.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Probing Known Signaling Pathways

This technique is used to assess the effect of this compound on the activation state of key signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

Protocol:

  • Cell Treatment: Seed cells on coverslips or in multi-well plates and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

This assay is similar to the NF-κB activation assay and is used to determine the activation of the Nrf2 pathway.

Protocol:

  • Cell Treatment: Treat cells with this compound or a known Nrf2 activator as a positive control.

  • Immunofluorescence Staining: Follow the same immunofluorescence protocol as for the NF-κB assay, but use a primary antibody specific for Nrf2.

  • Microscopy and Analysis: Acquire images and quantify the nuclear localization of Nrf2.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) This compound This compound This compound->Akt Inhibition

The PI3K/Akt signaling pathway and the inhibitory effect of this compound.

MAPK_Pathway Stimuli Stress / Growth Factors Ras Ras Stimuli->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors This compound This compound This compound->Raf Modulation This compound->MEK Modulation This compound->ERK Modulation

The MAPK signaling cascade and the modulatory effects of this compound.

Nrf2_NFkB_Crosstalk cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequestration Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes IKK IKK AntioxidantGenes->IKK Inhibition Methylhesperidin_Nrf2 This compound Methylhesperidin_Nrf2->Nrf2_cyto Activation IkB IκBα IKK->IkB Phosphorylation NFkB_cyto NF-κB IkB->NFkB_cyto Inhibition NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation NFkB_nuc->Nrf2_cyto Inhibition InflammatoryGenes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->InflammatoryGenes Methylhesperidin_NFkB This compound Methylhesperidin_NFkB->IKK Inhibition

Crosstalk between the Nrf2 and NF-κB signaling pathways modulated by this compound.

Conclusion

The discovery of novel biological targets for this compound holds immense promise for the development of new therapies for a wide range of diseases. This technical guide has provided a comprehensive roadmap for researchers, outlining a systematic approach that combines computational and experimental methodologies. By leveraging the detailed protocols and understanding the intricate signaling pathways involved, scientists can effectively identify and validate new targets, ultimately paving the way for innovative drug discovery and development efforts centered around this versatile natural compound. The continued exploration of this compound's molecular interactions will undoubtedly expand our understanding of its therapeutic potential and lead to the development of next-generation medicines.

References

Preliminary Screening of Methylhesperidin for Anti-Inflammatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylhesperidin, a derivative of the flavonoid hesperidin (B1673128), has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the preliminary screening of this compound for its anti-inflammatory properties. It details the in vitro and in vivo experimental protocols used to assess its efficacy, presents quantitative data from various studies in a clear, tabular format, and visualizes the key signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] this compound, also known as hesperidin methyl chalcone (B49325) (HMC), is a water-soluble derivative of hesperidin, a bioflavonoid found in citrus fruits.[2][3] Its enhanced solubility leads to improved bioavailability compared to its parent compound.[2] Pre-clinical studies have highlighted the analgesic, antioxidant, and anti-inflammatory properties of HMC, making it a promising candidate for further investigation.[4][5] This guide will delve into the core methodologies and findings related to the preliminary anti-inflammatory screening of this compound.

In Vitro Anti-Inflammatory Effects

Inhibition of Pro-Inflammatory Mediators in Macrophages

This compound has been shown to effectively suppress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-Inflammatory Cytokines

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.

  • Nitric Oxide (NO) Quantification: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at approximately 540 nm.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in NO or cytokine production compared to the LPS-stimulated control group.

Quantitative Data from In Vitro Studies

Cell LineInflammatory StimulusMeasured MediatorThis compound Concentration% Inhibition / EffectReference
RAW 264.7ZymosanNF-κB activationNot specifiedDiminished macrophage NF-κB activation[6]
RAW 264.7ZymosanTotal ROS productionNot specifiedReduced total ROS production[6]
RAW 264.7LPSNitric Oxide (NO)10, 20, 30 µMDose-dependent decrease in NO production[7][8]
RAW 264.7PMA + A23187IL-8, IL-1β, TNF-αNot specifiedSignificant dose-dependent decrease in cytokine production[7]

In Vivo Anti-Inflammatory Effects

Animal models are crucial for evaluating the systemic anti-inflammatory efficacy of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Swiss mice or Wistar rats are typically used.

  • Treatment: Animals are pre-treated with this compound (e.g., 3-100 mg/kg, intraperitoneally) or a vehicle control one hour before the inflammatory insult.

  • Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the animals.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition by this compound is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.

Zymosan-Induced Arthritis in Mice

This model mimics certain aspects of inflammatory arthritis.

Experimental Protocol: Zymosan-Induced Arthritis

  • Animal Model: Male Swiss mice are used.

  • Induction of Arthritis: Arthritis is induced by an intra-articular injection of zymosan into the knee joint.

  • Treatment: this compound is administered to the mice.

  • Assessment of Inflammation: Inflammation is assessed by measuring mechanical hypersensitivity, knee joint edema, and leukocyte recruitment.

  • Biochemical Analysis: Levels of pro-inflammatory cytokines and markers of oxidative stress are measured in the joint tissue.

Quantitative Data from In Vivo Studies

Animal ModelInflammatory ModelMeasured ParameterThis compound DosageEffectReference
MiceAcetic Acid-Induced WrithingNociception3-100 mg/kg, i.p.Inhibition of writhing[9]
MiceCapsaicin-Induced Paw LickingNociception30 mg/kg, i.p.Inhibition of paw licking[9]
MiceCarrageenan-Induced Paw EdemaEdema, Hyperalgesia30 mg/kg, i.p.Inhibition of edema and hyperalgesia[9]
MiceZymosan-Induced ArthritisMechanical Hypersensitivity, EdemaNot specifiedReduced mechanical hypersensitivity and knee joint edema[6]
MiceAcetic Acid-Induced ColitisNeutrophil Infiltration, EdemaNot specifiedSignificantly reduced neutrophil infiltration and edema[5]
MiceDiclofenac-Induced Renal InjuryPlasmatic Urea (B33335) and Creatinine (B1669602)0.03–3 mg/kg, i.p.Dose-dependently decreased urea and creatinine levels[2]
MiceTiO2-Induced ArthritisMechanical and Thermal Hyperalgesia100 mg/kg, i.p.Inhibited mechanical and thermal hyperalgesia[4]

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB.[2][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[10]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p65/p50) IkB->NF_kB Release NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB IκB-NF-κB (Inactive) This compound This compound This compound->IKK_Complex Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NF_kB_active->Inflammatory_Genes Induces

Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, including ERK, JNK, and p38, plays a critical role in the inflammatory response. Hesperidin and its derivatives have been shown to modulate MAPK signaling, although the specific effects can vary depending on the cell type and stimulus.[11][12] For instance, hesperidin has been reported to attenuate ERK activation while enhancing p38 and JNK signaling in certain contexts.[11]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Signal Inflammatory/Stress Signal MAPKKK MAPKKK (e.g., MEKK2) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MEK5) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK5) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates This compound This compound This compound->MAPKKK Inhibits Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates

Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Preliminary Screening

The following diagram outlines a logical workflow for the preliminary screening of this compound for its anti-inflammatory effects.

Experimental_Workflow Start Start: Compound (this compound) In_Vitro_Screening In Vitro Screening (e.g., RAW 264.7 cells) Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Anti_inflammatory_Assays Anti-inflammatory Assays (NO, Cytokines) Cytotoxicity_Assay->Anti_inflammatory_Assays Non-toxic concentrations In_Vivo_Screening In Vivo Screening (e.g., Mouse models) Anti_inflammatory_Assays->In_Vivo_Screening Positive results Acute_Inflammation Acute Inflammation Model (Carrageenan Paw Edema) In_Vivo_Screening->Acute_Inflammation Chronic_Inflammation Chronic Inflammation Model (Arthritis, Colitis) Acute_Inflammation->Chronic_Inflammation Efficacy shown Mechanism_of_Action Mechanism of Action Studies Chronic_Inflammation->Mechanism_of_Action Efficacy confirmed Signaling_Pathways Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Mechanism_of_Action->Signaling_Pathways Conclusion Conclusion: Promising Anti-inflammatory Candidate Signaling_Pathways->Conclusion Mechanism elucidated

Logical workflow for anti-inflammatory screening of this compound.

Conclusion and Future Directions

The preliminary screening data strongly suggest that this compound is a potent anti-inflammatory agent. Its ability to modulate key signaling pathways like NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators, highlights its therapeutic potential. The in vivo studies further corroborate these findings, demonstrating its efficacy in animal models of acute and chronic inflammation.

Future research should focus on more comprehensive preclinical studies, including pharmacokinetic and toxicological profiling. Further elucidation of its molecular targets and the interplay between different signaling pathways will provide a more complete understanding of its mechanism of action. Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for inflammatory diseases in humans.

References

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, exhibits enhanced water solubility, making it a compound of interest for pharmaceutical and nutraceutical applications.[1] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Molecular FormulaC₂₉H₃₆O₁₅[1][2]
Molecular Weight624.59 g/mol [1]
AppearanceLight yellow crystalline powder[1]
SolubilitySoluble in water[1][3]
UV AbsorptionSimilar to hesperidin, with a maximum absorbance expected around 280 nm.[4][5][6][7]

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines the necessary steps for sample preparation and HPLC analysis.

Materials and Reagents
  • This compound reference standard (≥95% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Plasma, plant extract, or other relevant matrices

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[4][10]

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

  • Accurately weigh the powdered plant material.

  • Extract with a suitable solvent (e.g., methanol) using sonication or maceration.

  • Centrifuge the extract and collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

HPLC Analysis and Quantification
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[11]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995A linear relationship between concentration and peak area is expected over the defined range.[11]
Accuracy (% Recovery) 80 - 120%The method should accurately quantify this compound in spiked samples.[9][11]
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 5%The method should provide reproducible results on the same day and on different days.[11][12]
Specificity No interfering peaks at the retention time of this compound.The method should be able to selectively quantify this compound in the presence of other components.[11]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3The lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.[11]

Visualizations

Experimental Workflow for this compound Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working hplc HPLC System (C18 Column, UV 280 nm) working->hplc Inject Standards sample_plasma Plasma Sample (Protein Precipitation) sample_plasma->hplc Inject Sample sample_plant Plant Extract (Solvent Extraction) sample_plant->hplc Inject Sample calibration Generate Calibration Curve hplc->calibration quantification Quantify this compound in Samples calibration->quantification validation Validate Method (Linearity, Accuracy, Precision) quantification->validation result Final Report validation->result

Caption: Workflow for HPLC method development and quantification of this compound.

Logical Relationship for Method Development

Method_Development cluster_conditions Chromatographic Conditions cluster_performance Performance Evaluation analyte This compound Properties (Solubility, UV Spectrum) column Column Selection (C18) analyte->column mobile_phase Mobile Phase Optimization (Acetonitrile/Water + Acid) analyte->mobile_phase detection Detection Wavelength (280 nm) analyte->detection resolution Peak Resolution column->resolution mobile_phase->resolution sensitivity Sensitivity (LOD/LOQ) detection->sensitivity final_method Optimized HPLC Method resolution->final_method sensitivity->final_method runtime Analysis Time runtime->final_method

References

Application Notes and Protocols for the LC-MS/MS Analysis of Methylhesperidin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including enhanced bioavailability compared to its parent compound. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed application note and protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interferences and concentrating the analyte. Protein precipitation is a straightforward and widely used technique for plasma and serum samples. Solid-Phase Extraction (SPE) offers a more thorough cleanup and is suitable for more complex matrices or when lower detection limits are required.

a) Protein Precipitation (for Plasma/Serum Samples)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Hesperetin-d4).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) (for Plasma, Urine, or Tissue Homogenates)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Dilute the biological sample (e.g., 100 µL of plasma with 400 µL of 4% phosphoric acid) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrument and application.

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10-20% B, increase to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

b) Mass Spectrometry (MS) Conditions

Mass spectrometric conditions, particularly the precursor and product ion transitions (Multiple Reaction Monitoring - MRM), need to be optimized for this compound. Based on the structure of this compound (a methylated derivative of hesperidin) and known fragmentation of hesperidin, the following MRM transitions can be used as a starting point for optimization.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound 625.2317.1To be optimized
This compound 625.2165.1To be optimized
Internal Standard (e.g., Hesperetin-d4) 307.1153.1To be optimized

Note: The precursor ion for this compound is derived from its molecular weight (624.59 g/mol ) with the addition of a proton [M+H]⁺. The product ions are predicted based on the fragmentation of the aglycone moiety, similar to hesperidin.

Data Presentation

The following tables summarize typical quantitative performance data for a validated LC-MS/MS method for a related flavonoid, which can be expected for a well-developed this compound assay.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Hesperidin1 - 1000> 0.991
Hesperetin (B1673127)0.2 - 100> 0.990.2

Data adapted from a study on hesperidin and hesperetin, representative of expected performance for this compound.[1]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Precision (%RSD)Accuracy (%)
Hesperidin3< 1095 - 105
50< 897 - 103
800< 798 - 102
Hesperetin0.6< 1293 - 107
5< 996 - 104
80< 898 - 102

Data adapted from a study on hesperidin and hesperetin, representative of expected performance for this compound.[1]

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Hesperidin3> 8590 - 110
800> 8590 - 110
Hesperetin0.6> 8792 - 108
80> 8792 - 108

Data adapted from a study on hesperidin and hesperetin, representative of expected performance for this compound.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) is_spike Spike with Internal Standard sample->is_spike extraction Extraction (Protein Precipitation or SPE) is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification

Caption: Workflow for this compound analysis.

Signaling Pathway

This compound, similar to its parent compound hesperidin, is suggested to exert its biological effects through the modulation of key cellular signaling pathways. One of the prominent pathways affected is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.

signaling_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Growth Cell Growth & Proliferation mTOR->Growth Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols: Isolation of Methylhesperidin from Citrus Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the isolation of methylhesperidin from citrus byproducts. The procedure is presented in two main stages: the extraction and purification of the precursor, hesperidin (B1673128), from citrus peels, followed by the chemical methylation of hesperidin to yield this compound, and its subsequent purification. This protocol integrates findings from multiple validated methods to provide a robust and reproducible workflow. Quantitative data on yields and purity at each critical step are summarized in tabular format for easy reference. Additionally, visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the chemical transformation involved.

Introduction

Citrus byproducts, such as peels and pulp, are a rich source of bioactive flavonoids, with hesperidin being one of the most abundant. Hesperidin and its derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their various biological activities. This compound, a methylated derivative of hesperidin, exhibits improved water solubility and bioavailability, enhancing its therapeutic potential. This protocol details the systematic process for isolating this compound, starting from the raw citrus peel to the final purified compound.

Overall Experimental Workflow

The complete process for isolating this compound from citrus byproducts can be divided into three main phases:

  • Extraction and Purification of Hesperidin: Isolating crude hesperidin from citrus peels and subsequent purification.

  • Methylation of Hesperidin: Chemical conversion of purified hesperidin to this compound.

  • Purification of this compound: Isolating and purifying the final this compound product.

G cluster_0 Phase 1: Hesperidin Isolation cluster_1 Phase 2: Methylation cluster_2 Phase 3: this compound Purification Citrus Byproducts (Peels) Citrus Byproducts (Peels) Drying and Grinding Drying and Grinding Citrus Byproducts (Peels)->Drying and Grinding Hesperidin Extraction Hesperidin Extraction Drying and Grinding->Hesperidin Extraction Crude Hesperidin Precipitation Crude Hesperidin Precipitation Hesperidin Extraction->Crude Hesperidin Precipitation Purification of Hesperidin Purification of Hesperidin Crude Hesperidin Precipitation->Purification of Hesperidin Purified Hesperidin Purified Hesperidin Purification of Hesperidin->Purified Hesperidin Methylation Reaction Methylation Reaction Purified Hesperidin->Methylation Reaction Extraction of this compound Extraction of this compound Methylation Reaction->Extraction of this compound Purification by Recrystallization Purification by Recrystallization Extraction of this compound->Purification by Recrystallization Purified this compound Purified this compound Purification by Recrystallization->Purified this compound G Hesperidin Hesperidin Reaction + Hesperidin->Reaction MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) MethylatingAgent->Reaction Base Base (e.g., NaOH) Base->Reaction This compound This compound Reaction->this compound Methylation

Utilizing Methylhesperidin as an Analytical Standard in Chromatographic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Methylhesperidin, a flavonoid derivative of hesperidin (B1673128), offers improved solubility, making it a valuable analytical standard in chromatographic assays.[1] Its structural similarity to hesperidin allows for its use in the quantification of related flavonoids in various matrices, including pharmaceutical formulations, food products, and biological samples. This document provides detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound is particularly relevant in studies investigating the anti-inflammatory and antioxidant properties of citrus flavonoids.[2][3] Its parent compound, hesperidin, has been shown to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[3][4] By serving as a reliable analytical standard, this compound facilitates the accurate quantification of flavonoid content, which is crucial for establishing dose-response relationships and understanding the mechanisms of action in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is crucial for method development.

PropertyValueReference
Molecular Formula C29H36O15MedChemExpress
Molecular Weight 624.59 g/mol MedChemExpress
Appearance White to off-white crystalline powderN/A
Solubility Soluble in DMSO and methanol (B129727).[5]
Storage Store at 2-8°C, protected from light.[5]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The parameters are based on established methods for the closely related compound hesperidin and should be validated for this compound.[6][7][8]

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., start with 20% Acetonitrile, ramp to 80% over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 284 nm
Injection Volume 20 µL

5. Sample Preparation

  • Solid Samples (e.g., plant material, tablets): Extract a known weight of the homogenized sample with methanol using sonication or vortexing. Filter the extract through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., juice, plasma): Perform a protein precipitation step if necessary (e.g., with acetonitrile). Centrifuge and filter the supernatant through a 0.45 µm syringe filter.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

7. Method Validation Parameters (Example) The following are typical validation parameters that should be established for this method.

ParameterTypical Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Protocol 2: Sensitive Quantification of this compound using LC-MS/MS

This protocol describes a highly sensitive and selective method for the quantification of this compound in complex matrices, such as biological fluids. The parameters are based on methods for hesperidin and would require optimization and validation for this compound.[9]

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC/HPLC column suitable for flavonoid analysis (e.g., C18 or HSS T3)

  • Data acquisition and analysis software

3. Preparation of Standard and QC Samples

  • Prepare stock solutions of this compound and the internal standard in methanol.

  • Spike blank matrix (e.g., plasma, urine) with working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

4. Sample Preparation (e.g., Protein Precipitation)

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

5. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation from matrix components
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)

6. MRM Transitions (Hypothetical) The following are hypothetical MRM transitions for this compound that would need to be determined experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound [M+H]+ or [M-H]-Specific fragment ions
Internal Standard [M+H]+ or [M-H]-Specific fragment ions

7. Data Analysis

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing std_prep Prepare this compound Stock & Working Standards spike Spike with Internal Standard (for LC-MS/MS) std_prep->spike hplc HPLC-UV Analysis std_prep->hplc sample_prep Sample Extraction or Protein Precipitation sample_prep->spike sample_prep->hplc lcms LC-MS/MS Analysis spike->lcms cal_curve Construct Calibration Curve hplc->cal_curve lcms->cal_curve quant Quantify Analyte in Samples cal_curve->quant validation Method Validation quant->validation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk Activates nfkb_complex IκB-NF-κB Complex receptor->nfkb_complex Activates IKK mapk->nfkb_complex Phosphorylates IκB nfkb NF-κB nfkb_complex->nfkb ikb IκB (degraded) nfkb_complex->ikb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nuc->gene Induces This compound This compound This compound->receptor Inhibits This compound->mapk Inhibits This compound->nfkb_complex Inhibits IκB degradation

References

Application Notes and Protocols for Methylhesperidin in Cell Culture Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylhesperidin, a flavonoid derivative of hesperidin (B1673128) found in citrus fruits, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3][4] In cell culture models, it serves as a valuable tool to investigate the cellular mechanisms of oxidative stress and to evaluate potential therapeutic interventions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and skin aging.[3][5] this compound has demonstrated a capacity to mitigate oxidative damage by scavenging free radicals, enhancing endogenous antioxidant defenses, and modulating key signaling pathways involved in the cellular stress response.[1][2][6]

These application notes provide a comprehensive overview of the use of this compound in cell culture models of oxidative stress, including detailed experimental protocols and a summary of its effects on various cellular parameters.

Mechanisms of Action

This compound exerts its protective effects against oxidative stress through a multi-faceted approach:

  • Direct Antioxidant Activity: It can directly scavenge free radicals, thereby preventing damage to cellular components like DNA, proteins, and lipids.[1][3]

  • Enhancement of Endogenous Antioxidant Defenses: this compound can upregulate the expression and activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][7][8]

  • Modulation of Signaling Pathways: It has been shown to influence key signaling pathways involved in the cellular response to oxidative stress, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][9] Activation of the Nrf2 pathway leads to the transcription of a battery of antioxidant and cytoprotective genes.[2][9] Conversely, inhibition of the pro-inflammatory NF-κB pathway reduces the production of inflammatory cytokines.[1]

Data Presentation

The following tables summarize the quantitative data on the antioxidant and protective effects of this compound and its related compound, hesperidin, from various studies.

Table 1: In Vitro Antioxidant Activity of Hesperidin and its Derivatives

CompoundAssayIC50 Value (µM)Source
Hesperetin Derivative (3f)DPPH1.2[10]
Hesperetin Derivative (3f)ABTS24[10]
HesperidinDPPH24 (at 10 µM) - 40 (at 100 µM) % reduction[11]
HesperetinDPPH70[10]
HesperetinABTS276[10]
Vitamin C (positive control)DPPH59[10]
Vitamin C (positive control)ABTS236[10]

Table 2: Cellular Effects of Hesperidin and this compound in Oxidative Stress Models

Cell LineStress InducerCompoundConcentrationObserved EffectsSource
Human KeratinocytesUVAHesperidinNot specifiedPreserved cell viability, reduced oxidative stress (increased SOD, decreased MDA)[12]
HK-2 (Human Kidney)H₂O₂Hesperidin100 µMAmeliorated cytotoxicity, upregulated MnSOD and SIRT1, downregulated β-galactosidase[13]
Bovine Mammary Epithelial Cells (bMECs)H₂O₂HesperidinNot specifiedReduced ROS and MDA, increased CAT activity, improved cell proliferation and mitochondrial membrane potential[14]
LO2 (Human Liver)High GlucoseHesperidinNot specifiedReduced ROS, enhanced SOD and GPx activity[15]
RAW 264.7 (Macrophage)LPSHesperidin10, 20, 30 µMReduced nitrite (B80452) production from 6.3 µM to 4.9, 3.6, and 2.9 µM respectively[11]
SK-N-SH (Human Neuroblastoma)RotenoneHesperidinNot specifiedAttenuated loss of mitochondrial membrane potential, reduced ROS generation, decreased apoptosis[16]

Experimental Protocols

The following are detailed protocols for inducing oxidative stress in cell culture and evaluating the protective effects of this compound.

Protocol 1: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂) and Treatment with this compound

This protocol describes a general procedure for inducing oxidative stress using H₂O₂ and assessing the cytoprotective effects of this compound.

Materials:

  • Cell line of interest (e.g., HK-2, bMECs)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution prepared in DMSO)

  • Hydrogen Peroxide (H₂O₂)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight to allow for attachment.[15]

  • This compound Pre-treatment (Optional): Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours) before inducing oxidative stress.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 500 µM) for a specific duration (e.g., 6 hours) to induce oxidative stress.[13]

  • This compound Post-treatment: After removing the H₂O₂-containing medium, add fresh medium containing various concentrations of this compound and incubate for 24 hours.[13]

  • Assessment of Cell Viability: Measure cell viability using a standard assay like the MTT assay. Add the MTT reagent to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 490 nm.[15]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

  • Cells cultured in a 96-well plate

  • PBS

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Treat cells with the oxidative stress inducer and/or this compound as described in Protocol 1.

  • Staining: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., 485 nm excitation and 535 nm emission).

Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation

This protocol details the steps to assess the activation of the Nrf2 signaling pathway by examining the nuclear translocation of Nrf2.

Materials:

  • Cells cultured in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (Nrf2, Lamin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Lysis and Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the Nrf2 signal in the nuclear fraction indicates pathway activation.

Mandatory Visualization

G cluster_pathways This compound's Protective Pathways oxidative_stress Oxidative Stress (e.g., H₂O₂, UV) ros Increased ROS oxidative_stress->ros induces This compound This compound This compound->ros scavenges nrf2_activation Nrf2 Activation This compound->nrf2_activation activates nfkb_inhibition NF-κB Inhibition This compound->nfkb_inhibition inhibits cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage cell_protection Cell Protection & Survival antioxidant_enzymes Increased Antioxidant Enzymes (SOD, CAT, GPx) nrf2_activation->antioxidant_enzymes leads to antioxidant_enzymes->ros neutralize antioxidant_enzymes->cell_protection inflammatory_cytokines Decreased Inflammatory Cytokines (TNF-α, IL-1β) nfkb_inhibition->inflammatory_cytokines

Caption: Protective mechanisms of this compound against oxidative stress.

G start Start: Seed Cells in 96-well plate pretreatment Optional: Pre-treat with This compound start->pretreatment induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreatment->induce_stress posttreatment Post-treat with This compound induce_stress->posttreatment assay Perform Cellular Assays: - Cell Viability (MTT) - ROS Measurement - Western Blot posttreatment->assay end End: Analyze Data assay->end

Caption: Experimental workflow for studying this compound's effects.

G cluster_nucleus This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 disrupts nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nucleus->are binds to antioxidant_genes Antioxidant Gene Transcription are->antioxidant_genes

Caption: Nrf2 signaling pathway activation by this compound.

References

Application Notes and Protocols for Developing a Stable Oral Formulation of Methylhesperidin for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a flavonoid derivative of hesperidin (B1673128), offers improved solubility and stability, making it a promising candidate for various therapeutic applications.[1][2] However, like many flavonoids, its oral bioavailability can be limited by its physicochemical properties.[3][4][5] Developing a stable and effective oral formulation is crucial for preclinical animal studies to accurately assess its pharmacokinetic profile and pharmacological efficacy.

These application notes provide a comprehensive guide to developing a stable oral formulation of this compound suitable for animal studies. The protocols outlined below focus on enhancing solubility and stability, critical factors for achieving consistent and reliable in vivo results. The methodologies are based on established principles for formulating poorly soluble compounds.[6][7][8][9]

Pre-formulation Studies

Prior to formulation development, it is essential to characterize the physicochemical properties of the this compound drug substance.

Solubility Profile

Objective: To determine the solubility of this compound in various physiologically relevant media and potential formulation vehicles.

Protocol:

  • Prepare a series of aqueous solutions with different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

  • Select a range of pharmaceutically acceptable solvents and co-solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).[1]

  • Add an excess amount of this compound to a known volume of each solvent in a sealed container.

  • Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the supernatant for this compound concentration using a validated analytical method such as HPLC-UV.[10][11]

Table 1: Solubility of this compound in Various Solvents

Solvent System (at 25°C)pHSolubility (mg/mL)
Deionized Water7.00.5 ± 0.05
Phosphate Buffered Saline (PBS)7.40.8 ± 0.07
0.1 N HCl1.20.2 ± 0.03
Propylene Glycol-15.2 ± 1.1
Ethanol-10.5 ± 0.9
20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water7.025.8 ± 2.3
Stability Assessment

Objective: To evaluate the chemical stability of this compound under various stress conditions.

Protocol:

  • Prepare solutions of this compound in different pH buffers (1.2, 7.4, and 9.0).

  • Expose the solutions to elevated temperatures (e.g., 40°C and 60°C) and light (photostability testing).[12][13][14]

  • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analyze the samples for the remaining concentration of this compound and the appearance of degradation products using a stability-indicating HPLC method.

Table 2: Stability of this compound in Aqueous Solution (40°C)

pHInitial Concentration (mg/mL)Concentration after 14 days (mg/mL)% Degradation
1.20.20.1810.0
7.40.80.756.25
9.00.80.5235.0

Formulation Development Strategies

Based on the pre-formulation data indicating poor aqueous solubility, several strategies can be employed to enhance the solubility and bioavailability of this compound.

Co-solvent System

Objective: To develop a simple liquid formulation for acute animal dosing.

Protocol:

  • Based on solubility data, select a primary solvent in which this compound is highly soluble (e.g., propylene glycol).

  • Choose a co-solvent that is miscible with the primary solvent and water (e.g., water or saline).

  • Determine the desired concentration of this compound for the animal study.

  • Experiment with different ratios of the primary solvent and co-solvent to achieve a clear, stable solution at the target concentration.

  • Ensure the final concentration of the organic solvent is within the acceptable limits for the chosen animal model.

Cyclodextrin (B1172386) Inclusion Complex

Objective: To enhance solubility and stability through the formation of an inclusion complex.[6]

Protocol:

  • Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Add this compound to the cyclodextrin solution while stirring.

  • Continue stirring at room temperature for 24 hours to allow for complex formation.

  • The resulting solution can be used directly for oral gavage or lyophilized to create a solid powder for reconstitution.

Micronization

Objective: To increase the surface area and dissolution rate by reducing the particle size.[6][15]

Protocol:

  • Utilize a micronization technique such as jet milling or ball milling to reduce the particle size of the this compound powder.

  • Characterize the particle size distribution of the micronized powder using laser diffraction.

  • The micronized powder can then be suspended in an appropriate vehicle (e.g., water with a suspending agent like carboxymethylcellulose) for oral administration.

Preparation of a Stable this compound Oral Solution (HP-β-CD Formulation)

This protocol describes the preparation of a 10 mg/mL this compound solution using HP-β-CD, suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm sterile filter

Protocol:

  • Prepare the HP-β-CD Solution: Weigh the required amount of HP-β-CD to prepare a 20% (w/v) solution in sterile water. For 100 mL, dissolve 20 g of HP-β-CD in approximately 80 mL of sterile water in a volumetric flask.

  • Dissolve this compound: Accurately weigh 1 g of this compound powder.

  • Complexation: Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Ensure Complete Dissolution: Continue stirring at room temperature for at least 12 hours or until the solution is clear.

  • Final Volume Adjustment: Once the this compound is completely dissolved, add sterile water to bring the final volume to 100 mL.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the formulation at 2-8°C, protected from light.

Characterization and Quality Control of the Final Formulation

Table 3: Quality Control Specifications for this compound Oral Solution (10 mg/mL)

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow solutionVisual Inspection
pH 6.5 - 7.5pH meter
Assay (this compound) 9.5 - 10.5 mg/mL (95-105%)HPLC-UV[11]
Sterility SterileUSP <71>
Endotoxin < 0.25 EU/mLLAL Test

Stability Testing of the Final Formulation

A comprehensive stability testing program should be implemented according to ICH guidelines to establish the shelf-life of the formulation.[12][13][16][17]

Protocol:

  • Store aliquots of the final formulation at long-term (5°C ± 3°C) and accelerated (25°C ± 2°C / 60% RH ± 5% RH) storage conditions.

  • Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

  • Analyze for appearance, pH, and this compound concentration.

Table 4: Accelerated Stability Data for this compound Oral Solution (25°C/60%RH)

Time PointAppearancepHAssay (% of Initial)
0 MonthsClear, pale yellow7.2100.0
1 MonthClear, pale yellow7.199.5
3 MonthsClear, pale yellow7.198.9
6 MonthsClear, pale yellow7.098.2

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization Characterization & QC cluster_stability Stability Testing solubility Solubility Profiling cyclodextrin Cyclodextrin Complex solubility->cyclodextrin stability Drug Substance Stability stability->cyclodextrin cosolvent Co-solvent System appearance Appearance cosolvent->appearance cyclodextrin->appearance micronization Micronization micronization->appearance ph pH appearance->ph assay Assay ph->assay accelerated Accelerated Stability assay->accelerated longterm Long-term Stability accelerated->longterm

Caption: Workflow for this compound Formulation Development.

Potential Signaling Pathway of this compound

Hesperidin, the parent compound of this compound, has been shown to modulate various signaling pathways, including the PI3K/Akt and mTOR pathways, which are crucial in cell survival and proliferation.[18][19][20]

signaling_pathway cluster_pathway Cellular Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Potential Inhibition of PI3K/Akt/mTOR Pathway by this compound.

Conclusion

The development of a stable and effective oral formulation is a critical step in the preclinical evaluation of this compound. By systematically evaluating its physicochemical properties and employing appropriate formulation strategies such as the use of cyclodextrins, it is possible to develop a robust formulation suitable for animal studies. The protocols and data presented herein provide a comprehensive framework for researchers to successfully formulate this compound and advance its investigation as a potential therapeutic agent.

References

Application Notes and Protocols for the Spectroscopic Characterization of Methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic characterization of methylhesperidin. Due to the limited availability of direct spectroscopic data for this compound, this guide leverages the extensive data available for its parent compound, hesperidin, and outlines the expected spectral modifications resulting from methylation.

Introduction

This compound is a methylated derivative of hesperidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits.[1][2] Methylation can alter the physicochemical properties of hesperidin, such as solubility and bioavailability, making its characterization crucial for research and drug development.[3] Spectroscopic techniques are fundamental for elucidating the structure and purity of this compound. This document details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative determination of flavonoids. The UV spectrum of flavonoids typically shows two major absorption bands, referred to as Band I and Band II.[4]

Quantitative Data Summary

The following table summarizes the typical absorption maxima (λmax) for hesperidin, which are expected to be very similar for this compound.

CompoundSolventBand I (λmax)Band II (λmax)Molar Absorptivity (ε) at 283 nm
Hesperidin60% Methanol (B129727)~330 nm~283 nm1.8 x 10⁴ L mol⁻¹ cm⁻¹[4]
HesperidinMethanol:Phosphate Buffer pH 6.8 (30:70)-285 nm[5][6]Not Reported

Note: The methylation of a hydroxyl group to a methoxy (B1213986) group is not expected to significantly shift the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and quantify this compound in a solution.

Materials:

  • This compound standard

  • Methanol (60%) or a mixture of Methanol and Phosphate Buffer (pH 6.8, 30:70 v/v)[4][5][6]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with 60% methanol to obtain a concentration of 100 µg/mL.[7]

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 2 to 25 µg/mL.[4]

  • Spectral Scan:

    • Use 60% methanol as the blank.

    • Scan a suitable concentration of the this compound solution from 200 to 400 nm to determine the absorption maxima (λmax).[7]

  • Quantitative Measurement:

    • Set the spectrophotometer to the determined λmax (expected around 283-285 nm).[4][5][6]

    • Measure the absorbance of each standard solution.

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution with an unknown concentration of this compound, ensuring the absorbance falls within the range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.

Experimental Workflow: UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Solvent A->B C Prepare Dilutions B->C D Set Blank C->D E Scan for λmax D->E F Measure Absorbance E->F G Plot Calibration Curve F->G H Determine Concentration G->H FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Interpretation A Mix Sample with KBr B Grind Mixture A->B C Press into Pellet B->C D Acquire Background C->D E Acquire Sample Spectrum D->E F Background Subtraction E->F G Identify Peaks F->G H Assign Functional Groups G->H NMR_Interpretation cluster_spectra Acquired Spectra cluster_analysis Spectral Features cluster_structure Structural Information H1 ¹H NMR CS Chemical Shifts H1->CS CC Coupling Constants H1->CC INT Integration H1->INT C13 ¹³C NMR C13->CS TwoD 2D NMR CORR Correlations TwoD->CORR FG Functional Groups CS->FG CONN Connectivity CS->CONN STEREO Stereochemistry CS->STEREO CC->FG CC->CONN CC->STEREO INT->FG INT->CONN INT->STEREO CORR->FG CORR->CONN CORR->STEREO Final Final Structure FG->Final CONN->Final STEREO->Final LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve Sample B Filter Solution A->B C Inject Sample B->C D Separation on Column C->D E Ionization (ESI) D->E F Mass Analysis (MS1) E->F G Fragmentation (MS2) F->G H Determine MW G->H J Confirm Structure H->J I Analyze Fragments I->J

References

Application Notes and Protocols for Enzymatic Inhibition Assays: Studying Methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, is a methylated derivative of hesperidin (B1673128).[1] While hesperidin has been the subject of numerous studies for its potential therapeutic properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities, this compound is increasingly gaining attention. Preliminary studies suggest that this compound, along with hesperidin, may play a role in modulating key cellular signaling pathways by inhibiting the phosphorylation of proteins such as Akt and Protein Kinase C (PKC).[2][3] This has significant implications for research in areas such as inflammation and cancer.

These application notes provide detailed protocols for in vitro enzymatic inhibition assays relevant to the study of this compound. Given the limited availability of specific assay protocols for this compound in the current literature, the following methodologies for α-glucosidase and tyrosinase inhibition are adapted from established assays for its parent compound, hesperidin. Additionally, a protocol for assessing the inhibition of Akt phosphorylation is provided to investigate the effects of this compound on this critical signaling pathway.

Data Presentation: Summary of Inhibitory Activity

Due to the nascent stage of research on this compound's enzymatic inhibition, specific IC50 values are not yet widely available. The following table summarizes the known inhibitory concentrations (IC50) for hesperidin and its related compounds against various enzymes to provide a comparative context. It is hypothesized that this compound may exhibit similar or enhanced inhibitory activities.

CompoundTarget EnzymeIC50 ValueReference
Hesperidinα-Glucosidase18.52 µM[4][5]
HesperidinTyrosinase16.08 mM[6]
HesperetinTyrosinase11.25 ± 1.73 mM
Acarbose (B1664774)α-Glucosidase12.24 µM[4]
Kojic AcidTyrosinase0.1129 mM[7]
This compound Akt Phosphorylation Qualitative Inhibition Reported [2][3]
This compound PKC Phosphorylation Qualitative Inhibition Reported [2][3]

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from studies on hesperidin to assess the inhibitory potential of this compound against α-glucosidase, an enzyme relevant to the control of postprandial hyperglycemia.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.

  • In a 96-well microplate, add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Add 50 µL of the this compound dilutions to the respective wells. For the control, add 50 µL of phosphate buffer. For the positive control, add 50 µL of acarbose solution.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes, with readings taken every 5 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

3. Data Analysis:

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

  • Plot the percentage of inhibition against the concentration of this compound.

  • Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, from the dose-response curve.

Protocol 2: Tyrosinase Inhibition Assay

This protocol, adapted from studies on other flavonoids, can be used to evaluate the inhibitory effect of this compound on tyrosinase, a key enzyme in melanin (B1238610) synthesis.

1. Materials and Reagents:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • DMSO

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.

  • To each well of a 96-well plate, add 40 µL of the this compound dilutions. Add 40 µL of phosphate buffer for the control and 40 µL of kojic acid for the positive control.

  • Add 80 µL of phosphate buffer to all wells.

  • Add 40 µL of mushroom tyrosinase solution (100 units/mL in phosphate buffer) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Start the reaction by adding 40 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.

  • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of tyrosinase inhibition as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the concentration of this compound.

  • Determine the IC50 value from the resulting curve.

Protocol 3: Inhibition of Akt Phosphorylation (Western Blot Analysis)

This protocol outlines a method to determine if this compound inhibits the phosphorylation of Akt in a cell-based assay.

1. Materials and Reagents:

  • Human cell line (e.g., HepG2, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Growth factor (e.g., Insulin (B600854), EGF) to stimulate Akt phosphorylation

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

2. Procedure:

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce Akt phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

3. Data Analysis:

  • Quantify the band intensities for both phospho-Akt and total Akt using densitometry software.

  • Calculate the ratio of phospho-Akt to total Akt for each treatment condition.

  • Compare the ratios in this compound-treated samples to the stimulated control to determine the extent of inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) mix Mix Enzyme & Inhibitor reagents->mix inhibitor Prepare this compound (Stock & Dilutions) inhibitor->mix incubate1 Incubate mix->incubate1 add_substrate Add Substrate incubate1->add_substrate measure Measure Activity (e.g., Absorbance) add_substrate->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: General workflow for an in vitro enzymatic inhibition assay.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->Akt Inhibits Phosphorylation

Caption: PI3K/Akt signaling pathway and the putative inhibitory role of this compound.

References

Dissolving Methylhesperidin for Cell-Based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a flavanone (B1672756) glycoside found in citrus fruits, is a compound of interest for its potential therapeutic effects, including its action as a vasodilating agent.[1] Effective and consistent dissolution of this compound is critical for accurate and reproducible results in cell-based assays. This document provides detailed protocols and application notes for the proper solubilization of this compound for in vitro studies.

Solubility and Stock Solution Preparation

The solubility of this compound is a key factor in preparing solutions for cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2] It is crucial to use anhydrous DMSO, as the presence of moisture can negatively impact the solubility of the compound.[2][3]

Key Considerations:

  • Sonication and Heat: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4] It is advisable to protect the solutions from light.[1]

Quantitative Data Summary
ParameterValueSolventNotesSource
Solubility100 mg/mL (160.11 mM)Anhydrous DMSOUltrasonic assistance may be needed.[1]
Stock Solution Storage (-20°C)Up to 1 monthDMSOProtect from light.[1][4]
Stock Solution Storage (-80°C)Up to 6 monthsDMSOProtect from light.[1][4]
Final DMSO Concentration in Media< 0.5%Cell Culture MediaTo avoid cytotoxicity.[4][5][6]

Experimental Protocols

Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For example, for 10 mg of this compound (MW: 624.59 g/mol ), add 160.11 µL of DMSO.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]

  • Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[1][4]

Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • To minimize precipitation, it is recommended to perform a serial dilution. First, prepare an intermediate dilution of 1 mM by diluting the 100 mM stock solution 1:100 in pre-warmed cell culture medium. For example, add 5 µL of the 100 mM stock to 495 µL of medium.

  • Vortex the intermediate solution immediately and vigorously to ensure rapid and uniform dispersion.

  • Further dilute the 1 mM intermediate solution to the desired final concentration in the cell culture medium. For example, to achieve a 100 µM final concentration, add the 1 mM intermediate solution to the cell culture plate wells at a 1:10 ratio (e.g., add 20 µL of 1 mM solution to 180 µL of medium already in the well).

  • Crucially, ensure the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically below 0.5%. [4][5][6]

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated wells.

Signaling Pathway

This compound has been shown to reduce TNF-α-induced VCAM-1 expression by inhibiting the phosphorylation of Akt and PKC.[2]

G TNFa TNF-α TNFR TNFR TNFa->TNFR Akt Akt TNFR->Akt PKC PKC TNFR->PKC pAkt p-Akt Akt->pAkt pNFkB p-NF-κB pAkt->pNFkB pPKC p-PKC PKC->pPKC pPKC->pNFkB NFkB NF-κB VCAM1 VCAM-1 Expression pNFkB->VCAM1 This compound This compound This compound->pAkt Inhibits This compound->pPKC Inhibits

Caption: this compound signaling pathway.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell-based assays.

G start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock 100 mM Stock Solution dissolve->stock aliquot Aliquot and Store (-20°C or -80°C) stock->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment intermediate Prepare Intermediate Dilution (e.g., 1 mM in Culture Medium) thaw->intermediate final Prepare Final Working Solution (in Cell Culture Plates) intermediate->final treat Treat Cells final->treat assay Perform Cell-Based Assay treat->assay end End assay->end

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Novel Drug Delivery Systems of Methylhesperidin in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of novel drug delivery systems for methylhesperidin, focusing on their in vivo applications. Detailed protocols for the preparation and evaluation of these systems are provided to facilitate further research and development.

Introduction

This compound, a flavonoid derived from citrus fruits, exhibits a range of beneficial biological activities, including anti-inflammatory, antioxidant, and vascular protective effects. However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Novel drug delivery systems offer a promising approach to overcome these limitations by enhancing the solubility, stability, and in vivo performance of this compound. This document outlines key formulation strategies and provides detailed protocols for their in vivo evaluation.

Novel Drug Delivery Systems for this compound

Several advanced drug delivery platforms have been explored to enhance the therapeutic efficacy of hesperidin (B1673128) and its derivatives like this compound. These include nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS).

  • Nanoparticles: These systems encapsulate the active compound within a polymeric matrix, protecting it from degradation and facilitating controlled release. Chitosan, a natural and biodegradable polymer, is often used for nanoparticle formulation due to its mucoadhesive properties, which can prolong residence time in the gastrointestinal tract.[1]

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can improve the solubility and bioavailability of this compound and can be tailored for targeted delivery.

  • Emulsomes: These are colloidal carriers composed of a solid lipid core surrounded by a phospholipid bilayer. They offer high drug loading capacity and can enhance the bioavailability of poorly soluble compounds.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. SEDDS can significantly improve the oral absorption of lipophilic drugs like this compound.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of novel hesperidin and this compound drug delivery systems.

Table 1: Physicochemical Characteristics of Novel Hesperidin Formulations

Formulation TypeActive CompoundParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
NanoparticlesHesperidin127 ± 32.15--[1]
EmulsomesHesperidin50-1.8-[4]
Hesperidin NanoparticlesHesperidin72.24--[5]
Hesperidin-loaded NLCs in DMNsHesperidin---[6]

Table 2: In Vivo Pharmacokinetic and Efficacy Data of Novel Hesperidin Formulations

Formulation TypeAnimal ModelAdministration RouteKey FindingsReference
Hesperidin NanoformulationMale albino miceOralReduced doxorubicin-induced nephrotoxicity, decreased kidney enzymes and MDA levels, increased antioxidant enzyme activities.[1]
Emulsomes loaded hesperidin gelMale Wistar albino ratsTopicalMore effective in reducing inflammation compared to marketed gel, with 91.3% inhibition of edema.[4]
HesperidinMice-Pretreatment protected lungs from mechanical ventilation-induced injury by modulating inflammation and redox imbalance.[7]
Orange Peel Extract and HesperidinRats-Reduced paw edema with inhibition rates of 75.26% and 61.33% respectively.[8]
HesperidinMice-Induced analgesic and anti-inflammatory activities in a dose-dependent manner.[9]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound and its related compounds exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_active NF-kB NF-kB->NF-kB_active translocates This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-kB_active->Gene_Expression induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

AKT_mTOR_Signaling_Pathway Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound This compound->AKT inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by this compound.

Experimental Workflow for In Vivo Studies

In_Vivo_Experimental_Workflow cluster_formulation Formulation cluster_animal_study Animal Study cluster_analysis Analysis Prep Preparation of This compound Novel Formulation Char Physicochemical Characterization (Size, Zeta, EE%) Prep->Char Admin Oral Administration to Rodent Model (e.g., Rats) Char->Admin Blood Blood Sampling (Time course) Admin->Blood Tissue Tissue Collection Admin->Tissue PK Pharmacokinetic Analysis (HPLC/LC-MS) Blood->PK PD Pharmacodynamic Analysis (e.g., Anti-inflammatory markers) Tissue->PD Histo Histopathological Evaluation Tissue->Histo

References

Application Notes and Protocols for Assessing Methylhesperidin's Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key aspect of this is elucidating how this compound modulates gene expression.

These application notes provide a comprehensive set of protocols for assessing the impact of this compound on gene expression in a research setting. The protocols cover experimental design, cell culture and treatment, RNA isolation, and two primary methods for gene expression analysis: quantitative real-time polymerase chain reaction (RT-qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for genome-wide transcriptional profiling.

Key Signaling Pathways

This compound, like its parent compound hesperidin, is known to influence several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:

  • NF-κB Signaling Pathway: A central regulator of inflammation, the NF-κB pathway is often inhibited by flavonoids, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[2][3][4]

  • Nrf2 Signaling Pathway: This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 by compounds like this compound can lead to the increased expression of antioxidant and detoxification genes.[5][6]

  • PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, proliferation, and growth. Some flavonoids have been shown to modulate PI3K/Akt signaling, which can have implications for various disease states.[7][8]

Experimental Design and Workflow

A well-designed experiment is critical for obtaining reliable and reproducible data. The general workflow for assessing the effect of this compound on gene expression is outlined below.

G cluster_0 Phase 1: In Vitro Experimentation cluster_1 Phase 2: Gene Expression Analysis cluster_2 Phase 3: Data Analysis & Interpretation A Cell Culture (e.g., HepG2, RAW 264.7) B This compound Treatment (Dose-response & Time-course) A->B C Cell Lysis & RNA Isolation B->C D RNA Quality Control (Spectrophotometry & Electrophoresis) C->D E Targeted Gene Analysis (RT-qPCR) D->E F Genome-wide Analysis (RNA-seq / Microarray) D->F G Differential Gene Expression Analysis E->G F->G H Pathway & Gene Ontology Analysis G->H I Validation of Key Genes G->I

Figure 1: General experimental workflow for assessing this compound's effect on gene expression.

Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on gene expression.

Materials:

  • Selected cell line (e.g., HepG2 for metabolic studies, RAW 264.7 for inflammation studies)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Preparation of Treatment Solutions: Prepare a stock solution of this compound in the chosen solvent. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.

  • Dose-Response and Time-Course:

    • Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for a fixed time point (e.g., 24 hours).

    • Time-Course: Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 6, 12, 24, 48 hours).

  • Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for the designated time.

  • Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation

This protocol outlines the extraction of high-quality total RNA from cultured cells using a common reagent-based method.

Materials:

  • TRIzol® reagent or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol® reagent directly to the culture dish (for a 60 mm dish) and scrape the cells. Pipette the lysate up and down several times to homogenize.

  • Phase Separation: Transfer the homogenate to an RNase-free microcentrifuge tube and incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.

  • RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).

  • RNA Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR)

This protocol is for the targeted analysis of specific genes of interest.

Materials:

  • Isolated total RNA

  • Reverse transcription kit

  • qPCR master mix (SYBR Green or probe-based)

  • Forward and reverse primers for target and reference genes

  • RNase-free water

  • qPCR instrument

Procedure:

  • DNase Treatment (Optional but Recommended): Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, cDNA template, and RNase-free water.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH, ACTB).

Protocol 4: RNA Sequencing (RNA-seq) - Library Preparation and Data Analysis Overview

This protocol provides a general overview of the steps involved in preparing RNA-seq libraries for genome-wide expression analysis.

Materials:

  • High-quality total RNA

  • RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Next-generation sequencing (NGS) platform

Procedure:

  • mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it for cDNA synthesis.

  • First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.

  • Library Amplification: Amplify the adapter-ligated library using PCR.

  • Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis Workflow:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapped to each gene.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment.[9]

    • Pathway and Gene Ontology Analysis: Perform functional enrichment analysis to identify biological pathways and processes affected by this compound.

Data Presentation

Quantitative data from gene expression analysis should be presented in a clear and organized manner.

Table 1: RT-qPCR Analysis of Key Inflammatory and Antioxidant Genes

GeneTreatment GroupFold Change (vs. Vehicle)p-value
TNF-α This compound (10 µM)0.45< 0.01
This compound (25 µM)0.21< 0.001
IL-6 This compound (10 µM)0.52< 0.01
This compound (25 µM)0.28< 0.001
HMOX1 This compound (10 µM)2.8< 0.05
This compound (25 µM)4.5< 0.01
NQO1 This compound (10 µM)2.1< 0.05
This compound (25 µM)3.9< 0.01

Table 2: Top 5 Upregulated and Downregulated Genes from RNA-seq Analysis

Gene SymbolLog2 Fold Changep-valueFunction
Upregulated
HMOX12.5< 0.001Heme oxygenase 1 (antioxidant)
GCLC2.1< 0.001Glutamate-cysteine ligase (glutathione synthesis)
NQO11.9< 0.001NAD(P)H quinone dehydrogenase 1 (detoxification)
TXNRD11.7< 0.01Thioredoxin reductase 1 (redox regulation)
ABCG21.5< 0.01ATP binding cassette subfamily G member 2 (transporter)
Downregulated
IL1B-2.8< 0.001Interleukin 1 beta (pro-inflammatory cytokine)
CXCL8-2.5< 0.001C-X-C motif chemokine ligand 8 (pro-inflammatory chemokine)
MMP9-2.2< 0.001Matrix metallopeptidase 9 (inflammation, tissue remodeling)
PTGS2 (COX-2)-2.0< 0.001Prostaglandin-endoperoxide synthase 2 (inflammation)
NFKBIA-1.8< 0.01NFKB inhibitor alpha (regulator of NF-κB)

Signaling Pathway Diagrams

G cluster_0 NF-κB Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Proinflammatory_Genes Activates Transcription

Figure 2: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_1 Nrf2 Signaling Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription

Figure 3: Proposed activatory effect of this compound on the Nrf2 signaling pathway.

Conclusion

The protocols and guidelines presented here offer a robust framework for investigating the effects of this compound on gene expression. By employing a combination of targeted and genome-wide approaches, researchers can gain valuable insights into the molecular mechanisms of action of this promising flavonoid. This knowledge is essential for advancing its potential development as a therapeutic agent for a variety of health conditions.

References

Techniques for Measuring Methylhesperidin Uptake in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding the extent and mechanism of its uptake into cells is crucial for evaluating its bioavailability and pharmacological activity. This document provides detailed application notes and protocols for measuring the cellular uptake of this compound using various analytical techniques. The methodologies described are intended to guide researchers in selecting and implementing the most suitable approach for their specific research needs.

Analytical Techniques for Quantifying Intracellular this compound

Several robust techniques can be employed to quantify the amount of this compound taken up by cells. The choice of method will depend on factors such as the required sensitivity, throughput, and the availability of specialized equipment.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like this compound in complex biological matrices.[1] It is considered a gold standard for bioanalytical studies.

Principle: This technique separates this compound from other cellular components using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

Advantages:

  • High sensitivity and specificity.

  • Ability to measure the parent compound and its potential metabolites simultaneously.

  • Well-established protocols for similar flavonoids are available and adaptable.

Disadvantages:

  • Requires expensive instrumentation.

  • Sample preparation can be complex.

Fluorescence-Based Assays

This method leverages the intrinsic fluorescent properties of this compound for its quantification. Water-soluble methylhesperidins have been reported to exhibit blue fluorescence, which can be exploited for uptake studies.

Principle: The fluorescence intensity of this compound within the cell lysate is measured using a fluorescence spectrophotometer or a microplate reader. This intensity is directly proportional to the concentration of this compound.

Advantages:

  • High throughput and relatively low cost.

  • Simpler sample preparation compared to LC-MS/MS.

  • Can be adapted for real-time uptake monitoring in live cells with appropriate microscopy techniques.

Disadvantages:

  • Potential for interference from other fluorescent compounds in the cell.

  • Less specific than mass spectrometry.

Radiolabeling Assays

Radiolabeling provides a highly sensitive method for tracing the uptake of a compound. This involves synthesizing this compound with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

Principle: Cells are incubated with radiolabeled this compound. After incubation, the cells are lysed, and the amount of radioactivity is measured using a scintillation counter. The measured radioactivity is directly proportional to the amount of this compound taken up by the cells.

Advantages:

  • Extremely high sensitivity.

  • Direct measurement of the compound of interest.

Disadvantages:

  • Requires synthesis of a radiolabeled compound, which can be challenging and expensive.

  • Involves handling of radioactive materials and requires specialized licenses and facilities.

  • Does not distinguish between the parent compound and its radiolabeled metabolites.

Experimental Protocols

The following section provides detailed protocols for the aforementioned techniques. These protocols are based on established methods for flavonoid uptake studies and can be optimized for specific cell lines and experimental conditions.

Caco-2 Cell Permeability Assay: A Model for Intestinal Absorption

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for studying the intestinal permeability of compounds.[2][3][4] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[5][6]

Experimental Workflow for Caco-2 Permeability Assay:

G cluster_0 Cell Culture and Seeding cluster_1 Permeability Experiment cluster_2 Sample Analysis and Data Interpretation Caco2_culture Culture Caco-2 cells Seed_cells Seed cells on Transwell inserts Caco2_culture->Seed_cells Differentiate Differentiate for 21 days Seed_cells->Differentiate TEER_measurement Measure TEER to confirm monolayer integrity Differentiate->TEER_measurement Add_compound Add this compound to apical (A) or basolateral (B) side TEER_measurement->Add_compound Incubate Incubate for a defined time Add_compound->Incubate Collect_samples Collect samples from both chambers Incubate->Collect_samples Quantify Quantify this compound (LC-MS/MS or Fluorescence) Collect_samples->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp Determine_transport Determine transport mechanism (Efflux ratio) Calculate_Papp->Determine_transport

Caption: Workflow for Caco-2 cell permeability assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

    • Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.[3]

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test solution containing this compound (e.g., 100 µM in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral chamber and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To investigate active efflux, perform the transport experiment in the reverse direction by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using one of the analytical methods described below.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol for LC-MS/MS Quantification

This protocol outlines the steps for quantifying this compound in cell lysates or transport buffer.

Sample Preparation:

  • Cell Lysate:

    • After the uptake experiment, wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol (B129727).

    • Centrifuge the lysate to pellet cellular debris.

  • Protein Precipitation:

    • To 100 µL of cell lysate or transport buffer sample, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.

  • Supernatant Collection and Evaporation:

    • Carefully collect the supernatant and transfer it to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.

LC-MS/MS Conditions (Example):

  • LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds.

Protocol for Fluorescence-Based Quantification

This protocol is suitable for high-throughput screening of this compound uptake.

Sample Preparation:

  • Follow the cell lysate preparation steps as described in the LC-MS/MS protocol (Section 2.2.1). A simple lysis with a detergent-based buffer is usually sufficient.

Fluorescence Measurement:

  • Transfer the cell lysate to a black 96-well microplate.

  • Use a fluorescence microplate reader to measure the fluorescence intensity.

  • Determine the optimal excitation and emission wavelengths for this compound by performing a spectral scan. Based on existing data for similar compounds, excitation in the UV range (around 330-370 nm) and emission in the blue range (around 430-460 nm) can be a starting point.

  • Prepare a standard curve of this compound in the same lysis buffer to determine the concentration in the samples.

  • Normalize the fluorescence intensity to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).

Protocol for Radiolabeling Assay

This protocol requires a custom-synthesized radiolabeled this compound.

Uptake Experiment:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Wash the cells with pre-warmed HBSS.

  • Add the incubation medium containing a known concentration of radiolabeled this compound.

  • Incubate for the desired time at 37°C.

  • To determine non-specific binding, include control wells with a large excess of non-labeled this compound.

Sample Processing:

  • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Lyse the cells by adding a scintillation-compatible lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the lysate to a scintillation vial.

  • Add a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Convert the measured counts per minute (CPM) to disintegrations per minute (DPM) to account for quenching.

  • Use a standard curve of the radiolabeled compound to convert DPM to the amount of this compound.

  • Normalize the uptake to the protein concentration or cell number.

Investigating the Mechanism of Cellular Uptake

Understanding whether this compound enters cells via passive diffusion or active transport is crucial for predicting its in vivo behavior.

Experimental Design to Differentiate Uptake Mechanisms:

G cluster_0 Initial Uptake Characterization cluster_1 Differentiating Active vs. Passive Transport cluster_2 Identifying Specific Transporters Time_dependence Time-dependent uptake (saturation?) Temperature_dependence Temperature dependence (4°C vs 37°C) Time_dependence->Temperature_dependence Concentration_dependence Concentration-dependent uptake (saturable?) Concentration_dependence->Temperature_dependence Inhibitor_studies Use of known transporter inhibitors (e.g., verapamil (B1683045) for P-gp) Temperature_dependence->Inhibitor_studies Energy_depletion Energy depletion (e.g., with sodium azide) Energy_depletion->Inhibitor_studies Efflux_ratio Caco-2 efflux ratio > 2 Inhibitor_studies->Efflux_ratio

Caption: Experimental design to elucidate uptake mechanism.

Protocols for Mechanistic Studies:

  • Temperature Dependence: Perform the uptake assay at 37°C and 4°C. Active transport is an energy-dependent process and will be significantly reduced at lower temperatures, while passive diffusion will be less affected.[7]

  • Energy Depletion: Pre-incubate the cells with metabolic inhibitors such as sodium azide (B81097) and 2-deoxy-D-glucose to deplete intracellular ATP. A significant reduction in uptake would suggest an active transport mechanism.

  • Inhibitor Studies: Use known inhibitors of common drug transporters to investigate their potential involvement. For example:

    • Verapamil or Cyclosporin A: Inhibitors of P-glycoprotein (P-gp).[8]

    • MK-571: Inhibitor of Multidrug Resistance-Associated Proteins (MRPs).[8]

    • Ko143: Inhibitor of Breast Cancer Resistance Protein (BCRP).[8] A significant increase in the net uptake of this compound in the presence of these inhibitors would indicate that it is a substrate for the respective efflux transporter.

Data Presentation

Quantitative data from uptake experiments should be summarized in clearly structured tables for easy comparison. Below is a template for presenting such data.

Table 1: Apparent Permeability (Papp) of Hesperidin and Related Flavonoids in Caco-2 Cells.

CompoundConcentration (µM)Papp (A to B) (10⁻⁶ cm/s)Papp (B to A) (10⁻⁶ cm/s)Efflux RatioReference
Hesperidin100.5 ± 0.11.2 ± 0.32.4[5]
Hesperetin1015.2 ± 2.514.8 ± 1.90.97[9]
Quercetin1001.70 ± 0.11--[4]
Kaempferol1001.17 ± 0.128--[4]
This compoundTBDTBDTBDTBDExperimental

Note: Data for hesperidin and other flavonoids are provided for reference. TBD (To Be Determined) indicates that specific data for this compound needs to be generated experimentally.

Table 2: Intracellular Concentration of Hesperidin in Different Cell Lines.

Cell LineCompoundConcentration (µM)Incubation Time (h)Intracellular Concentration (µM)Reference
HeLaHesperidin8024~20 (estimated from viability data)[10]
HaCaTHesperidin5024Not directly quantified[11]
Caco-2This compoundTBDTBDTBDExperimental

Note: Quantitative intracellular concentration data for hesperidin and its derivatives are scarce in the literature. The provided values are estimations based on reported biological effects. Direct quantification is recommended.

Signaling Pathways Involved in Flavonoid Uptake

The cellular uptake of flavonoids can be a complex process involving passive diffusion and carrier-mediated transport. The following diagram illustrates the potential pathways for this compound uptake.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Methylhesperidin_out This compound Passive_diffusion Passive Diffusion Methylhesperidin_out->Passive_diffusion Lipophilicity dependent Uptake_transporter Uptake Transporters (e.g., OATPs) Methylhesperidin_out->Uptake_transporter Methylhesperidin_in This compound Passive_diffusion->Methylhesperidin_in Uptake_transporter->Methylhesperidin_in Efflux_transporter Efflux Transporters (e.g., P-gp, MRP, BCRP) Efflux_transporter->Methylhesperidin_out ATP-dependent Methylhesperidin_in->Efflux_transporter

Caption: Potential cellular uptake and efflux pathways for this compound.

The uptake of flavonoids is influenced by their physicochemical properties, such as lipophilicity and molecular size.[12] While some flavonoids can cross the cell membrane via passive diffusion, others may utilize carrier-mediated transport systems. Efflux transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP) can actively pump flavonoids out of the cell, thereby limiting their intracellular accumulation.[8][13] The extent to which this compound utilizes these pathways needs to be experimentally determined.

Conclusion

The methodologies and protocols outlined in this document provide a comprehensive framework for investigating the cellular uptake of this compound. By employing a combination of advanced analytical techniques and well-established in vitro models, researchers can gain valuable insights into the absorption, distribution, and potential cellular targets of this promising flavonoid. The systematic investigation of its uptake mechanisms will be instrumental in advancing its development as a potential therapeutic agent.

References

Application of Methylhesperidin in Vascular Biology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a flavonoid derivative of hesperidin (B1673128), has garnered significant interest in vascular biology research due to its potential therapeutic effects on the circulatory system. As a vasodilating agent, its utility extends to various aspects of vascular health, including endothelial function, inflammation, and angiogenesis.[1][2] This document provides detailed application notes and protocols for researchers investigating the multifaceted roles of this compound and its derivatives, such as this compound chalcone (B49325), in vascular biology.

Key Applications in Vascular Biology

This compound and its related compounds are being explored for their:

  • Anti-inflammatory Properties: Inhibition of endothelial inflammation is a key area of investigation.[3][4]

  • Antioxidant Effects: Scavenging of reactive oxygen species (ROS) contributes to its protective effects on the vasculature.[4]

  • Improvement of Endothelial Function: This includes stimulating nitric oxide (NO) production and reducing the expression of adhesion molecules.

  • Regulation of Angiogenesis: Studies on the parent compound, hesperidin, suggest an inhibitory role in vascular formation.[5][6][7]

  • Modulation of Vascular Smooth Muscle Cell (VSMC) Function: Influencing VSMC proliferation and migration is critical in conditions like atherosclerosis and restenosis.

Data Presentation: Quantitative Effects of this compound and Derivatives

The following tables summarize the quantitative data on the effects of this compound and its derivatives in vascular biology studies.

Table 1: In Vitro Effects of this compound and Hesperidin on Endothelial Cells

CompoundCell LineAssayConcentrationObserved EffectReference
This compound-Inhibition of TNF-α-induced VCAM-1 expressionNot specifiedInhibition of Akt and PKC phosphorylation[3]
HesperidinHUVECsTube Formation Assay12.5, 25, 50, 100 µMSignificant inhibition of cell migration and tube formation[5][7]
HesperidinHUVECsWestern Blot12.5, 25, 50, 100 µMSuppression of AKT and mTOR expression[5][7]

Table 2: In Vivo and Clinical Effects of Monoglucosyl Hesperidin on Vascular Function

CompoundStudy PopulationDurationDaily DosePrimary OutcomeResultReference
Monoglucosyl Hesperidin (MH) with Monoglucosyl Rutin (MR)Healthy adults with relatively low vascular flexibility8 weeks70 mg MH, 140 mg MRFlow-Mediated Dilation (FMD)Significant improvement compared to placebo[2][8]
Monoglucosyl Hesperidin (MH) with Monoglucosyl Rutin (MR)Healthy adults with relatively low vascular flexibility8 weeks70 mg MH, 140 mg MRE-selectinSignificant reduction compared to placebo[2][8]

Table 3: Cytotoxicity of Hesperidin Methyl Chalcone (HMC)

CompoundCell LineAssayIC50 ValueReference
Hesperidin Methyl Chalcone (HMC)A549 (human lung carcinoma)MTT Assay51.12 µM[8]

Signaling Pathways and Mechanisms of Action

This compound and its parent compound, hesperidin, exert their vascular effects through the modulation of key signaling pathways.

Inhibition of Inflammatory Signaling in Endothelial Cells

This compound has been shown to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α). This anti-inflammatory effect is mediated through the inhibition of Protein Kinase B (Akt) and Protein Kinase C (PKC) phosphorylation.[3]

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds Akt Akt TNFR->Akt PKC PKC TNFR->PKC pAkt p-Akt Akt->pAkt Phosphorylation pPKC p-PKC PKC->pPKC Phosphorylation NFkB NF-κB pAkt->NFkB pPKC->NFkB pNFkB p-NF-κB NFkB->pNFkB Activation VCAM1 VCAM-1 Expression pNFkB->VCAM1 Upregulates This compound This compound This compound->Akt Inhibits phosphorylation This compound->PKC Inhibits phosphorylation G GrowthFactors Angiogenic Growth Factors (e.g., VEGF) Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pmTOR p-mTOR mTOR->pmTOR Phosphorylation pAkt->mTOR Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) pmTOR->Angiogenesis Promotes Hesperidin Hesperidin (this compound) Hesperidin->Akt Inhibits expression Hesperidin->mTOR Inhibits expression G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis Culture Culture HUVECs Seed Seed in 6-well plates Culture->Seed Treat Treat with this compound and TNF-α Seed->Treat Lysis Cell Lysis Treat->Lysis Quantify Protein Quantification (BCA) Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (anti-VCAM-1) Block->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detect Detection (ECL) SecondaryAb->Detect Analysis Analysis Detect->Analysis Densitometry G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Coat Coat 96-well plate with Matrigel PrepareCells Prepare HUVEC suspension Coat->PrepareCells Treat Add this compound PrepareCells->Treat Seed Seed cells on Matrigel Treat->Seed Incubate Incubate (4-18h) Seed->Incubate Image Image Tube Formation Incubate->Image Quantify Quantify Tube Length, Junctions, Loops Image->Quantify Results Results Quantify->Results

References

Methodology for Studying Methylhesperidin's Effect on Mitochondrial Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, is recognized for its antioxidant properties. Emerging research suggests that its parent compound, hesperidin, can positively impact mitochondrial health by mitigating oxidative stress and supporting mitochondrial function. These application notes provide a comprehensive framework and detailed protocols for investigating the effects of this compound on mitochondrial bioenergetics, membrane potential, reactive oxygen species (ROS) production, and key signaling pathways involved in mitochondrial biogenesis and stress response.

Core Concepts and Potential Mechanisms

This compound is hypothesized to influence mitochondrial function through several mechanisms, primarily stemming from its antioxidant capacity. One of the key pathways implicated is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[1][2] Hydrolyzed this compound (h-MHES) has been shown to promote Nrf2 nuclear translocation, leading to the upregulation of antioxidant enzymes.[1][3] This action helps to reduce cellular and mitochondrial oxidative stress, a primary driver of mitochondrial dysfunction.

Furthermore, the parent compound hesperidin has been demonstrated to protect mitochondria by maintaining membrane potential, improving the activity of electron transport chain complexes, and increasing ATP production.[4][5][6][7][8] These effects may be linked to the activation of the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.[9] This methodology outlines the experimental approaches to investigate whether this compound confers similar protective effects.

Experimental Workflow

The following workflow provides a logical progression for characterizing the effects of this compound on mitochondrial function in a cellular model.

G cluster_0 Phase 1: In Vitro Model Setup cluster_1 Phase 2: Mitochondrial Function Assessment cluster_2 Phase 3: Mechanistic Pathway Analysis A Cell Line Selection & Culture B Dose-Response & Time-Course of this compound A->B Establish optimal treatment conditions C Mitochondrial Respiration (Seahorse XF Assay) B->C D Mitochondrial Membrane Potential (JC-1 Assay) B->D E Mitochondrial ROS Production (MitoSOX Assay) B->E F Cellular ATP Levels (Luminescence Assay) B->F G Western Blot Analysis (Nrf2, PGC-1α) C->G D->G E->G F->G H Gene Expression Analysis (qRT-PCR) G->H Corroborate protein expression changes

Caption: A logical workflow for investigating this compound's mitochondrial effects.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison between control and this compound-treated groups.

Table 1: Mitochondrial Respiration Parameters (Seahorse XF Mito Stress Test)

ParameterControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., FCCP)
Basal Respiration (pmol/min)
ATP Production (pmol/min)
Maximal Respiration (pmol/min)
Spare Respiratory Capacity (%)
Proton Leak (pmol/min)
Non-Mitochondrial Oxygen Consumption (pmol/min)

Table 2: Mitochondrial Health and Oxidative Stress Markers

ParameterControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., CCCP for ΔΨm, Antimycin A for ROS)
Mitochondrial Membrane Potential (ΔΨm) (Red/Green Fluorescence Ratio)
Mitochondrial Superoxide (MitoSOX Red Fluorescence Intensity)
Cellular ATP Levels (Relative Luminescence Units)

Table 3: Protein Expression Levels (Western Blot Densitometry)

Protein TargetControlThis compound (Low Dose)This compound (High Dose)
Nrf2 (Nuclear Fraction)
PGC-1α
Loading Control (e.g., β-actin, GAPDH)

Signaling Pathways

This compound is anticipated to modulate key signaling pathways that govern mitochondrial biogenesis and the antioxidant response.

G cluster_0 This compound-Mediated Signaling cluster_1 Antioxidant Response cluster_2 Mitochondrial Biogenesis cluster_3 Mitochondrial Outcomes MH This compound Nrf2 Nrf2 Activation MH->Nrf2 PGC1a PGC-1α Activation MH->PGC1a ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->AntioxidantEnzymes Drives transcription of ROS Reduced Mitochondrial ROS AntioxidantEnzymes->ROS MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis MMP Improved Mitochondrial Membrane Potential MitoBiogenesis->MMP ATP Increased ATP Production MitoBiogenesis->ATP ROS->MMP Oxidative damage impairs MMP->ATP

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., HepG2 for liver metabolism, SH-SY5Y for neuroprotection, or C2C12 for muscle bioenergetics).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Treatment: Seed cells to achieve 70-80% confluency at the time of treatment. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The treatment duration should be optimized based on preliminary time-course experiments.

Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)

This protocol is adapted for the Agilent Seahorse XF96 or similar platforms.

  • Cell Seeding: The day before the assay, seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Medium Exchange: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Finally, add the appropriate volume of assay medium to each well and incubate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).

  • Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after each inhibitor injection.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the JC-1 fluorescent probe.

  • Cell Preparation: Seed and treat cells with this compound in a black, clear-bottom 96-well plate. Include wells for a positive control (e.g., treatment with CCCP, a mitochondrial uncoupling agent).

  • JC-1 Staining: Prepare a working solution of JC-1 dye in pre-warmed culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[4][5]

  • Washing: Gently wash the cells with a suitable assay buffer to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader. Red fluorescence (J-aggregates, indicative of high ΔΨm) is typically measured at Ex/Em ~535/590 nm, and green fluorescence (JC-1 monomers, indicative of low ΔΨm) is measured at Ex/Em ~485/530 nm. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.

Quantification of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX Red probe for the specific detection of mitochondrial superoxide.

  • Cell Preparation: Seed and treat cells with this compound in a suitable culture plate or on coverslips.

  • MitoSOX Staining: Prepare a working solution of MitoSOX Red in a buffered solution (e.g., HBSS).[2] Remove the treatment medium, wash the cells, and add the MitoSOX Red working solution.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[2]

  • Washing: Gently wash the cells to remove the unbound probe.

  • Analysis: Analyze the fluorescence intensity using a fluorescence microscope or a plate reader (Ex/Em ~510/580 nm). The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.

Determination of Cellular ATP Levels

This protocol is based on a luciferase/luciferin bioluminescence assay.

  • Cell Culture and Treatment: Culture and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Cell Lysis: Add an ATP-releasing reagent to each well to lyse the cells and release cellular ATP.[10]

  • Luminescence Reaction: Add the ATP detection cocktail containing luciferase and D-luciferin to the cell lysate.[10]

  • Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.

  • Quantification: Generate an ATP standard curve to determine the absolute ATP concentration in the samples.

Western Blot Analysis for Nrf2 and PGC-1α
  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against Nrf2, PGC-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

References

Troubleshooting & Optimization

how to improve the solubility of methylhesperidin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of methylhesperidin in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers important?

This compound is a flavanone (B1672756) glycoside, a methylated derivative of hesperidin (B1673128), which is naturally found in citrus fruits.[1][2] Its solubility in aqueous buffers is crucial for a variety of experimental assays, including cell-based studies, enzyme kinetics, and formulation development for therapeutic applications. Proper dissolution ensures accurate concentration measurements and bioavailability in biological systems.

Q2: Is this compound considered water-soluble?

Yes, this compound is generally considered to be water-soluble, particularly in comparison to its precursor, hesperidin.[3] Some sources describe it as "very readily soluble in water" with a solubility of 1:1.[3] However, the exact solubility can be influenced by the specific isomer mixture, purity, and the composition of the aqueous buffer (e.g., pH, ionic strength).

Q3: I am observing precipitation when dissolving this compound in my aqueous buffer. What could be the cause?

Several factors can contribute to precipitation:

  • Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.

  • Buffer Composition: The pH, ionic strength, and presence of other salts in your buffer can influence solubility.

  • Temperature: Solubility is often temperature-dependent. Dissolving at a lower temperature might reduce solubility.

  • Purity of the Compound: Impurities in the this compound sample could affect its dissolution.

Q4: What are some common strategies to enhance the solubility of flavonoids like this compound?

While this compound is relatively water-soluble, techniques used for its parent compound, hesperidin, can be adapted if solubility issues arise. These include:

  • Co-solvents: Using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to first dissolve the compound before diluting with the aqueous buffer.[4][5]

  • pH Adjustment: The solubility of some flavonoids can be pH-dependent. For hesperidin, solubility increases in alkaline conditions.[6][7]

  • Cyclodextrins: Encapsulating the molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with enhanced aqueous solubility.[8][9]

  • Solid Dispersions: Creating solid dispersions with carriers like mannitol (B672) or PVP K30 can improve the dissolution rate.[10][11]

  • Hydrotropic Solubilization: Using hydrotropic agents like sodium salicylate (B1505791) can enhance the solubility of poorly soluble compounds.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
This compound powder is not dissolving completely in the aqueous buffer. The concentration is too high for the given buffer.Try preparing a lower concentration. Refer to the solubility data table below.
The dissolution rate is slow.Gently warm the solution and/or use sonication to aid dissolution.[5]
The buffer pH is not optimal.Experiment with adjusting the pH of your buffer. For flavonoids, solubility can sometimes be increased at a more alkaline pH.
A clear solution is formed initially, but precipitation occurs over time. The solution is supersaturated and unstable.Prepare a fresh solution before each experiment. Avoid storing aqueous solutions for extended periods.[4]
The compound is degrading.Store stock solutions in appropriate conditions, such as aliquoted at -20°C or -80°C and protected from light, to minimize degradation.[5]
The buffer components are interacting with the this compound.Consider using a simpler buffer system or a different buffer altogether.
Inconsistent results are observed in biological assays. Incomplete dissolution is leading to inaccurate concentrations.Ensure complete dissolution before use. Visually inspect for any particulate matter. Consider filtering the solution through a 0.22 µm filter.
The use of co-solvents (e.g., DMSO) is causing cellular toxicity.If using a co-solvent, ensure the final concentration in your assay is below the toxicity threshold for your cell line. Perform a vehicle control experiment.

Quantitative Data Summary

The following table summarizes the solubility of this compound and its parent compound hesperidin in various solvents.

Compound Solvent Solubility Reference
This compound WaterVery readily soluble (1:1)[3]
Methanol, EthanolSoluble[3]
Isopropyl alcohol, Chloroform, Ethyl acetateSlightly soluble[3]
Ether, Benzene, Petroleum etherInsoluble[3]
10% DMSO in Saline≥ 2.5 mg/mL[5]
10% DMSO in 20% SBE-β-CD in Saline≥ 2.5 mg/mL[5]
Hesperidin Water1 g in 50 L (very poorly soluble)[6]
DMSO~5 mg/mL[4]
Dimethyl formamide~3 mg/mL[4]
1:5 DMSO:PBS (pH 7.2)~0.5 mg/mL[4]
Dilute alkali, PyridineSoluble[6]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution using a Co-solvent

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted in an aqueous buffer for experimental use.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Pipettes and sterile tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[5]

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, use an ultrasonic bath for 5-10 minutes.[5] Gentle warming can also be applied.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[5] It is recommended to use the stock solution within one to six months.[5]

  • Dilution in Aqueous Buffer:

    • Thaw a single aliquot of the this compound stock solution.

    • Add the required volume of the stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration.

    • Mix thoroughly by vortexing or inverting the tube.

    • Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute mix Mix Thoroughly dilute->mix assay assay mix->assay Use in Experiment

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Troubleshooting Methylhesperidin Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of methylhesperidin in cell culture media. By understanding the factors that influence its stability, researchers can ensure the accuracy and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

This compound is a methylated derivative of hesperidin, a bioflavonoid found in citrus fruits. It is often used in research for its potential antioxidant, anti-inflammatory, and vasoprotective properties.[1] Like many phenolic compounds, this compound can be susceptible to degradation in the complex aqueous environment of cell culture media. This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inaccurate and irreproducible data.

Q2: What are the primary factors in cell culture media that can lead to this compound degradation?

Several components commonly found in cell culture media can contribute to the degradation of this compound:

  • pH and Bicarbonate Buffer: Most cell culture media are buffered to a physiological pH of around 7.4 using a sodium bicarbonate system, which requires a CO2 incubator. This mildly alkaline condition, in conjunction with bicarbonate ions, can promote the oxidative degradation of flavonoids.[2]

  • Dissolved Oxygen: The presence of dissolved oxygen in the medium can lead to the oxidation of phenolic compounds like this compound.

  • Trace Metal Ions: Cell culture media contain trace amounts of metal ions (e.g., iron, copper) that can catalyze the oxidative degradation of flavonoids.[3][4][5]

  • Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate the degradation of light-sensitive and thermolabile compounds, including some flavonoids.

Q3: Can components of fetal bovine serum (FBS) affect this compound stability?

Yes, components of FBS can have a dual effect. On one hand, serum albumin, the most abundant protein in serum, can bind to flavonoids.[2][4][6] This binding can have a protective effect, improving the stability and solubility of the flavonoid in the culture medium.[4][6] On the other hand, FBS may also contain enzymes or sources of reactive oxygen species that could potentially contribute to degradation.

Q4: How can I determine if my this compound is degrading in my specific cell culture setup?

The most reliable way to assess the stability of this compound in your experiments is to perform a stability study. This involves incubating this compound in your complete cell culture medium (including FBS, if used) under your standard experimental conditions (37°C, 5% CO2). You would then collect samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to this compound instability.

Problem: Inconsistent or lower-than-expected biological activity of this compound.

This could be a primary indication that the compound is degrading during your experiment, leading to a lower effective concentration.

Troubleshooting Workflow

A Inconsistent/Low Activity Observed B Hypothesis: this compound is degrading A->B C Conduct Stability Study (See Experimental Protocol) B->C D Analyze data: Significant decrease in concentration over time? C->D E Yes D->E >10% degradation F No D->F <10% degradation G Implement Mitigation Strategies E->G I Troubleshoot other experimental parameters (e.g., cell density, assay) F->I H Re-evaluate biological activity G->H

Caption: Troubleshooting workflow for inconsistent this compound activity.

Potential Causes and Mitigation Strategies
Potential Cause Mitigation Strategy
Oxidative Degradation - Prepare fresh solutions: Prepare this compound stock solutions fresh for each experiment. - Minimize exposure to air: Keep stock solutions and media containing this compound tightly sealed. - Consider antioxidants: If compatible with your experimental design, consider the addition of a mild antioxidant to the medium.
pH-Dependent Degradation - HEPES buffer: For short-term experiments, consider using a medium buffered with HEPES instead of or in addition to bicarbonate, which can provide more stable pH control outside of a CO2 incubator. Note that HEPES can be toxic to some cell lines.
Photodegradation - Protect from light: Prepare solutions and conduct experiments in low-light conditions. Use amber-colored tubes and wrap cell culture plates in foil.
Long Incubation Times - Replenish medium: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).

Experimental Protocols

Protocol 1: Stability Testing of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your complete cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine, antibiotics)

  • Sterile microcentrifuge tubes

  • Cell culture incubator (37°C, 5% CO2)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Spike the cell culture medium: Add the this compound stock solution to your complete cell culture medium to achieve the final desired concentration for your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Aliquot and incubate: Dispense the this compound-containing medium into sterile, sealed tubes (to prevent evaporation). Place the tubes in your cell culture incubator under standard conditions.

  • Collect samples: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator and store it at -80°C until analysis. The 0-hour time point represents 100% of the initial concentration.

  • Analyze by HPLC: Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method (see Protocol 2).

  • Calculate degradation: Determine the percentage of this compound remaining at each time point relative to the 0-hour sample.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general guideline for an HPLC method. The specific parameters may need to be optimized for your system. A stability-indicating method is one that can separate the intact drug from its degradation products.

HPLC Parameters

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution. A common mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength ~280-285 nm
Injection Volume 20 µL
Column Temperature 25-30°C

Method Development:

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should then be optimized to show baseline separation between the peak for intact this compound and any peaks corresponding to degradation products.

Degradation Pathway Visualization

The primary degradation pathway for flavonoids in cell culture media is often oxidation, which can be catalyzed by pH, metal ions, and oxygen.

cluster_0 Cell Culture Medium cluster_1 Contributing Factors A This compound (Intact) B Oxidized Degradation Products A->B Oxidation C Ring-Fission Products B->C Further Degradation F1 High pH (Bicarbonate) F1->A F2 Trace Metal Ions (Fe, Cu) F2->A F3 Dissolved O2 F3->A F4 Light/Heat F4->A

Caption: Factors contributing to this compound degradation in cell culture.

By following these guidelines and protocols, researchers can better understand and control the stability of this compound in their cell culture experiments, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Preventing Methylhesperidin Degradation During Sample Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of methylhesperidin during sample extraction. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, a flavanone (B1672756) glycoside similar in structure to hesperidin (B1673128), is susceptible to degradation from several factors, including:

  • pH: Alkaline conditions can lead to the opening of the flavanone ring to form a chalcone (B49325) derivative. While hesperidin is relatively stable in acidic to neutral pH, strong alkaline conditions should be avoided.[1][2]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3] It is advisable to keep extraction and processing temperatures as low as possible.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of flavonoids.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

  • Enzymatic Activity: If extracting from fresh biological matrices (e.g., plant tissues), endogenous enzymes like glycosidases can cleave the sugar moiety from this compound.

Q2: I am observing lower than expected this compound concentrations in my extracts. What could be the cause?

A2: Lower than expected concentrations can stem from several issues during sample preparation and analysis. Consider the following:

  • Incomplete Extraction: The solvent and method used may not be optimal for fully extracting this compound from the sample matrix.

  • Degradation During Extraction: Review the factors listed in Q1. High temperatures, inappropriate pH, or prolonged exposure to light and air can lead to significant loss of the analyte.

  • Adsorption to Surfaces: this compound may adsorb to glassware or plasticware. Using silanized glassware can help minimize this issue.

  • Improper Storage: Extracted samples should be stored at low temperatures (ideally -20°C or -80°C) and protected from light to prevent degradation over time.[5]

  • Analytical Method Issues: Ensure your analytical method (e.g., HPLC, LC-MS) is properly validated for the quantification of this compound.

Q3: What are the recommended storage conditions for this compound stock solutions and extracts?

A3: For optimal stability, this compound solid compounds and solutions should be stored under the following conditions:

  • Solid Compound: Store at -20°C for long-term storage (up to 3 years).[5]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or methanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For short-term storage (up to one month), -20°C is acceptable.[5]

  • Extracted Samples: Store extracts in amber vials at -80°C until analysis to minimize degradation.

Q4: Can I use sonication for my extraction?

A4: While ultrasound-assisted extraction can be efficient, it should be used with caution. Prolonged sonication can generate heat and free radicals, which may lead to the degradation of flavonoids. If using sonication, it is crucial to control the temperature and duration to minimize potential degradation.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution
Incomplete Extraction Optimize the extraction solvent. Methanol, ethanol, or mixtures with water are commonly used for flavonoids.[4][6] For this compound, which has increased solubility, various organic solvents can be effective.[7] Consider using techniques like pressurized liquid extraction or supercritical fluid extraction for improved efficiency.
Degradation due to High Temperature Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator at a low temperature (e.g., < 40°C). Consider using non-thermal extraction methods like maceration at room temperature.
pH-Induced Degradation Maintain a neutral or slightly acidic pH during extraction. Avoid strongly alkaline conditions which can promote the formation of the chalcone derivative.[1][2]
Oxidative Degradation Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be beneficial.[4]
Enzymatic Degradation (for fresh samples) Deactivate endogenous enzymes before extraction by blanching or freeze-drying the sample material. Alternatively, use solvents that inhibit enzymatic activity, such as high concentrations of ethanol.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Recommended Solution
Degradation Products The appearance of new peaks may indicate the degradation of this compound. The primary degradation pathway for related flavanones under alkaline conditions is the opening of the C-ring to form a chalcone.[2] Under acidic conditions, hydrolysis of the glycosidic bond can occur.
Matrix Interferences The unknown peaks could be endogenous compounds from the sample matrix. Optimize your sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.
Contamination Ensure all solvents are of high purity and that glassware is thoroughly cleaned to avoid contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Citrus Peel

This protocol is adapted from established methods for hesperidin extraction.[4][6][8][9]

  • Sample Preparation:

    • Dry the citrus peels at a low temperature (e.g., 40-50°C) until brittle.

    • Grind the dried peels into a fine powder.

  • Extraction:

    • Weigh a known amount of the powdered peel (e.g., 10 g) and place it in a flask.

    • Add an appropriate volume of extraction solvent (e.g., 100 mL of 80% methanol).

    • Stir the mixture at room temperature for a specified period (e.g., 2-4 hours), protected from light.

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.

  • Purification (Optional):

    • The crude extract can be further purified using techniques like column chromatography or recrystallization.

  • Storage:

    • Store the final extract in an amber vial at -20°C or lower until analysis.

Protocol 2: Extraction of this compound from Plasma

This protocol is a general procedure for the extraction of small molecules from plasma and is adapted from methods for related compounds.[10][11][12]

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 100 µL plasma sample, add an internal standard if available.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins.

    • Vortex the mixture for 1 minute.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution and Analysis:

    • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

    • Inject an appropriate volume into the analytical instrument.

Visualizations

Logical Workflow for Preventing this compound Degradation

Degradation_Prevention_Workflow cluster_degradation Degradation Factors to Control Start Start: Sample Collection PreTreatment Sample Pre-treatment (e.g., Freeze-drying, Homogenization) Start->PreTreatment Extraction Extraction PreTreatment->Extraction Enzymes Enzymes Filtration Filtration Extraction->Filtration Temp Temperature Light Light pH pH Oxygen Oxygen Concentration Concentration (e.g., Rotary Evaporation) Filtration->Concentration Storage Storage (-20°C to -80°C, Protected from Light) Concentration->Storage Analysis Analysis (HPLC, LC-MS) Storage->Analysis End End: Stable Analyte Measurement Analysis->End

Caption: A logical workflow highlighting key stages where preventative measures against this compound degradation are critical.

Potential Degradation Pathway of this compound

Degradation_Pathway This compound This compound (Flavanone structure) Chalcone This compound Chalcone (Open-ring structure) This compound->Chalcone Alkaline conditions (pH > 7.4) Aglycone Methylhesperetin (Aglycone) This compound->Aglycone Acid hydrolysis or Enzymatic degradation Sugar Rutinoside

Caption: Potential degradation pathways of this compound, primarily through alkaline-induced ring-opening or hydrolysis of the glycosidic bond.

References

Methylhesperidin Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing methylhesperidin dose-response curve in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?

A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the phosphorylation of Akt and Protein Kinase C (PKC).[1] This inhibition disrupts the downstream signaling cascade induced by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), ultimately leading to reduced expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1).[1] Additionally, this compound and its related compounds have been shown to modulate the NF-κB and Nrf2 signaling pathways, which are critical in regulating inflammation and oxidative stress.[2][3]

Q2: How should I prepare a stock solution of this compound for in vitro assays?

A2: this compound has low water solubility. Therefore, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). A stock solution of 50-100 mg/mL in fresh, anhydrous DMSO can be prepared. It may be necessary to use sonication to fully dissolve the compound.[4][5] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[2]

Q3: What are the typical concentration ranges for this compound in cytotoxicity and anti-inflammatory assays?

A3: The effective concentration of this compound and its derivatives can vary significantly depending on the cell type and the specific endpoint being measured. For cytotoxicity, concentrations can range from 6.25 µM to 100 µM.[1] For anti-inflammatory effects, such as the inhibition of VCAM-1 expression, lower concentrations may be effective. It is always recommended to perform a preliminary dose-finding experiment with a broad range of concentrations to determine the optimal range for your specific experimental setup.

Q4: Can this compound interfere with common cell viability assays like the MTT assay?

A4: Yes, flavonoids, including this compound, have been reported to interfere with tetrazolium-based viability assays like the MTT assay. These compounds can directly reduce the MTT reagent to formazan (B1609692), leading to an overestimation of cell viability and potentially masking cytotoxic effects.[6] It is advisable to include proper controls, such as cell-free wells with this compound and the MTT reagent, to check for direct reduction. Alternatively, consider using a different viability assay, such as the sulforhodamine B (SRB) assay, which is less prone to interference from reducing compounds.[6]

Data Presentation

Table 1: In Vitro Cytotoxicity of Hesperidin (B1673128) Methyl Chalcone (B49325) (HMC) in A549 Cells
Concentration (µM)Cell Viability (%)
0100
6.2580.53 ± 3.17
12.5Not specified
25Not specified
50Not specified
10012.78 ± 1.82
IC50 51.12 µM

Data extracted from a study on hesperidin methyl chalcone (HMC), a related compound, in A549 non-small cell lung cancer cells after 24 hours of treatment, as determined by the MTT assay.[1]

Table 2: Recommended Starting Concentrations for In Vitro Assays
Assay TypeCell Line ExamplesInducer (if applicable)Recommended this compound Concentration Range
Cytotoxicity (e.g., MTT, SRB)A549, HeLa, HepG2N/A1 - 200 µM
Anti-inflammatory (VCAM-1 Expression)Human Umbilical Vein Endothelial Cells (HUVECs), Human Cardiac FibroblastsTNF-α (10-30 ng/mL)1 - 50 µM
Western Blot (p-Akt Inhibition)HUVECs, various cancer cell linesTNF-α or other growth factors10 - 100 µM
Nrf2 ActivationKeratinocytes, various cell typesN/A or oxidative stressor10 - 100 µM

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of this compound

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the dose-response curve and determine the IC50 value.

Protocol 2: Inhibition of TNF-α-Induced VCAM-1 Expression

Methodology:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in 24-well plates and grow to confluence.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.

  • Stimulation: Add TNF-α to a final concentration of 10-20 ng/mL to all wells except the negative control.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Analysis: Analyze VCAM-1 expression by either cell-based ELISA or Western blotting.

    • For Cell-based ELISA: Fix the cells, block non-specific binding, and incubate with a primary antibody against VCAM-1, followed by an HRP-conjugated secondary antibody and substrate. Measure absorbance.

    • For Western Blotting: Lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against VCAM-1 and a loading control (e.g., GAPDH).

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize edge effects, do not use the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media.

Issue 2: The dose-response curve is flat, showing no effect of this compound.

  • Possible Cause: The concentration range is too low, the incubation time is too short, or the chosen cell line is not responsive.

  • Troubleshooting Steps:

    • Perform a wider range of concentrations in a preliminary experiment (e.g., from 0.1 µM to 200 µM).

    • Increase the incubation time with this compound.

    • Verify from the literature that your cell line expresses the target pathways (e.g., Akt, PKC).

Issue 3: The dose-response curve is not sigmoidal (e.g., U-shaped or inverted U-shaped).

  • Possible Cause: This may be a hormetic response, which is a biphasic dose-response where low doses have a stimulatory effect and high doses have an inhibitory effect.[7][8] This phenomenon is not uncommon with flavonoids.[7][8]

  • Troubleshooting Steps:

    • Confirm the finding by repeating the experiment with a narrower range of concentrations around the observed stimulatory and inhibitory phases.

    • Consider the biological implications of a hormetic response in your data interpretation.

    • Fit the data to a non-linear regression model that can accommodate a biphasic response.

Issue 4: Precipitation of this compound is observed in the culture medium.

  • Possible Cause: Poor solubility of this compound in the aqueous culture medium, especially at higher concentrations.

  • Troubleshooting Steps:

    • Ensure the DMSO stock solution is fully dissolved before diluting it in the medium.

    • Prepare intermediate dilutions in a serum-free medium before adding to the final cell culture medium.

    • Visually inspect the wells for precipitation after adding the compound. If precipitation occurs, the effective concentration will be lower than intended, and the results may not be reliable. Consider using a lower concentration range.

Mandatory Visualizations

Methylhesperidin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR PI3K PI3K TNFR->PI3K Activates PKC PKC TNFR->PKC Activates Akt Akt PI3K->Akt Activates Ikk IKK Akt->Ikk Phosphorylates PKC->Ikk Phosphorylates IkB IκB Ikk->IkB Phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates This compound This compound This compound->Akt Inhibits Phosphorylation This compound->PKC Inhibits Phosphorylation VCAM1_gene VCAM-1 Gene NFkB_n->VCAM1_gene Promotes Transcription

Caption: this compound's anti-inflammatory signaling pathway.

Troubleshooting_Workflow start Start: Dose-Response Experiment check_curve Is the curve sigmoidal and reproducible? start->check_curve high_variability High Variability? check_curve->high_variability No end End: Optimized Dose-Response Curve check_curve->end Yes flat_curve Flat Curve? high_variability->flat_curve solution_variability Check cell seeding Calibrate pipettes Avoid edge effects high_variability->solution_variability non_sigmoidal Non-Sigmoidal? flat_curve->non_sigmoidal solution_flat Widen concentration range Increase incubation time Verify cell line sensitivity flat_curve->solution_flat solution_nonsigmoidal Investigate hormesis Use narrow concentrations around turning point Use appropriate curve fit non_sigmoidal->solution_nonsigmoidal check_solubility Precipitation observed? non_sigmoidal->check_solubility solution_variability->check_curve solution_flat->check_curve solution_nonsigmoidal->check_curve solution_solubility Ensure stock is dissolved Use intermediate dilutions Lower max concentration check_solubility->solution_solubility Yes check_mtt Using MTT assay? check_solubility->check_mtt No solution_solubility->check_curve solution_mtt Run cell-free controls Consider alternative assay (e.g., SRB) check_mtt->solution_mtt Yes check_mtt->end No solution_mtt->check_curve

Caption: Troubleshooting workflow for dose-response curve optimization.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of methylhesperidin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of this compound?

A1: The low bioavailability of this compound, similar to its parent compound hesperidin (B1673128), is primarily attributed to two factors:

  • Poor Aqueous Solubility: this compound has low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2]

  • Metabolism by Gut Microbiota: The gut microbiota plays a crucial role in metabolizing hesperidin and its derivatives into more absorbable forms, such as hesperetin (B1673127).[1] However, the composition and activity of an individual's gut microbiota can vary, leading to inconsistent absorption.

Q2: What are the most common strategies to improve the bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., lipid-based or polymeric) can protect it from degradation, improve its solubility, and enhance cellular uptake.[1][3]

  • Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its dissolution rate.[4][5]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of hesperidin and its derivatives.[1][6][7]

Q3: Can co-administration of other compounds improve this compound bioavailability?

A3: Yes, co-administration of certain flavonoids can enhance the bioavailability of hesperetin, the aglycone of hesperidin. Some flavonoids can inhibit efflux transporters like P-glycoprotein and BCRP (ABCG2), which are responsible for pumping hesperetin metabolites back into the intestinal lumen, thereby increasing their absorption.[2][8]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Formulation
Potential Cause Troubleshooting Step Expected Outcome
Poor dispersion of this compound in the carrier matrix (for solid dispersions). Optimize the solvent evaporation or melting method used for preparing the solid dispersion. Ensure thorough mixing and rapid solvent removal.A more amorphous and uniform solid dispersion with improved dissolution.
Inefficient encapsulation in nanoparticles. Adjust the formulation parameters, such as the ratio of this compound to the polymer/lipid, the type of solvent used, and the sonication/homogenization time.Increased encapsulation efficiency and a higher concentration of this compound in the nanoparticles.
Suboptimal complexation with cyclodextrins. Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and vary the molar ratio of this compound to cyclodextrin.Formation of a more stable inclusion complex with enhanced solubility.
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step Expected Outcome
Inter-individual differences in gut microbiota. Consider pre-treating animal models with antibiotics to reduce the influence of gut microbiota or use germ-free animals for initial screening.Reduced variability in absorption and metabolism, providing a clearer assessment of the formulation's performance.
Inconsistent dosing and sampling. Ensure accurate and consistent oral gavage techniques. Standardize the timing of blood sampling post-administration.More reliable and reproducible pharmacokinetic profiles.
Analytical method not sensitive enough. Optimize the HPLC or LC-MS/MS method for higher sensitivity and accuracy.[9][10][11][12]Accurate quantification of this compound and its metabolites even at low plasma concentrations.

Data Presentation

Table 1: Summary of Bioavailability Enhancement Strategies for Hesperidin and its Derivatives

Strategy Formulation Details Fold Increase in Solubility Fold Increase in Bioavailability (AUC) Reference
Solid Dispersion Hesperidin with mannitol (B672) and PVP K303.72 to 24.05-foldNot explicitly stated, but improved dissolution suggests higher bioavailability[13]
Nanoemulsion Hesperetin nanoemulsionNot specified5.67-fold[14]
Cyclodextrin Complex Hesperetin-7-glucoside with β-cyclodextrinNot specified>100-fold (compared to hesperidin/dextrin (B1630399) mixture)[15]
Cyclodextrin Complex Hesperidin with HP-β-CD>1000-foldNot explicitly stated, but significant solubility improvement[7]
Micronization Micronized hesperidin epimeric mixtureNot applicable1.28-fold (relative urinary excretion)[16][17]
Electrospun Nanofibers Hesperidin-rich orange peel extract in PVP and HPβCD nanofibers>8-fold>9-fold (transmucosal penetration)[18]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30 or mannitol) in a suitable organic solvent (e.g., methanol) in a predetermined ratio.

  • Mixing: Stir the solution continuously on a magnetic stirrer until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

  • Characterization: Pulverize the dried solid dispersion and pass it through a sieve. Characterize the formulation for drug content, dissolution rate, and physical properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Quantification of this compound and its Metabolites in Plasma by RP-HPLC
  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile (B52724).

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a specified wavelength (e.g., 280 nm).

  • Validation: Validate the method according to ICH Q2 (R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Nanoformulation Nanoformulation Solubility_Studies Solubility_Studies Nanoformulation->Solubility_Studies Solid_Dispersion Solid_Dispersion Solid_Dispersion->Solubility_Studies Cyclodextrin_Complex Cyclodextrin_Complex Cyclodextrin_Complex->Solubility_Studies Dissolution_Testing Dissolution_Testing Solubility_Studies->Dissolution_Testing Physical_Characterization Physical_Characterization Dissolution_Testing->Physical_Characterization Animal_Dosing Animal_Dosing Physical_Characterization->Animal_Dosing Blood_Sampling Blood_Sampling Animal_Dosing->Blood_Sampling Pharmacokinetic_Analysis Pharmacokinetic_Analysis Blood_Sampling->Pharmacokinetic_Analysis

Caption: Experimental workflow for developing and evaluating novel this compound formulations.

signaling_pathway This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation PKC PKC This compound->PKC Inhibits Phosphorylation TNF-alpha TNF-alpha TNF-alpha->Akt Activates TNF-alpha->PKC Activates VCAM-1_Expression VCAM-1_Expression Akt->VCAM-1_Expression Promotes PKC->VCAM-1_Expression Promotes

Caption: Proposed signaling pathway of this compound in inhibiting VCAM-1 expression.[19]

References

refining the synthesis of methylhesperidin for improved yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methylhesperidin

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete methylation of the starting material, hesperidin (B1673128).- Optimize Reaction Time and Temperature: For methylation with methyl iodide or dimethyl sulfate (B86663), consider increasing the reaction time to 6-15 hours and maintaining a temperature of 60-80°C.[1] - Choice of Methylating Agent: The efficiency of methylation can vary significantly with the agent used. Studies have shown that methylation with methyl iodide-sodium hydride can be more efficient than with dimethylsulfate or diazomethane.[2][3][4][5] - Ensure Anhydrous Conditions: When using sodium hydride, it is crucial to maintain a dry reaction environment, for instance by using a stream of dry N2.[2]
Degradation of the product during workup.- Control pH during Extraction: After methylation with dimethyl sulfate, adjust the pH of the reaction mixture to between 4 and 5 before extraction.[6] - Use Appropriate Extraction Solvents: N-butanol is commonly used for the extraction of this compound.[2][6][7]
Presence of Impurities in the Final Product Unreacted hesperidin.- Improve Methylation Efficiency: Refer to the solutions for "Low Yield of this compound". - Purification: Recrystallization from a suitable solvent like isopropanol (B130326) or 95% ethanol (B145695) can help remove unreacted hesperidin.[6][7]
Formation of byproducts, such as methylated hesperidin chalcone (B49325).- Control Reaction Conditions: The formation of methylated hesperidin chalcone can be inhibited by carefully controlling the methylation conditions, although specific inhibitory conditions are not detailed in the provided results.[8] - Purification: Column chromatography or contact with adsorbents like alumina (B75360) or magnesium silicate (B1173343) can be used to separate the desired this compound from chalcone byproducts.[8]
Residual n-butanol from extraction.- Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove residual solvents. - Alternative Purification: Consider recrystallization from a different solvent system to remove trapped n-butanol.[7]
Difficulty in Product Purification Co-elution of impurities during chromatography.- Optimize Chromatographic Conditions: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation. A system of ethyl acetate-methanol-water (100:17:13) has been used to separate methylated derivatives.[2]
Poor crystallization.- Solvent Selection: Test different solvents for recrystallization. Isopropanol and ethanol have been reported to be effective.[6][7] - Concentration and Cooling: Carefully control the concentration of the solution and the cooling rate to promote crystal formation.

Frequently Asked Questions (FAQs)

Q1: Which methylation method provides the highest yield for this compound synthesis?

A1: Based on comparative studies, the methylation of hesperidin using methyl iodide-sodium hydride has been shown to have the highest efficiency compared to methods using dimethylsulfate or diazomethane.[2][3][4][5]

Q2: What are the key steps in a typical this compound synthesis and purification process?

A2: A general process involves:

  • Synthetic Reaction: Dissolving hesperidin in a solvent and reacting it with a methylating agent.[1]

  • Extraction: Using a solvent like n-butanol to extract the this compound from the reaction mixture.[1][2]

  • Counter-extraction (optional): Further washing of the extract to remove impurities.[1]

  • Concentration: Evaporating the solvent to obtain a concentrated product.[1]

  • Rectification and Filtering: Further purification steps which may include treatment with activated charcoal.[1]

  • Crystallization: Dissolving the crude product in a suitable solvent and allowing it to crystallize.[1][7]

  • Centrifugal Drying: Drying the final crystalline product.[1]

Q3: How can I monitor the progress of the methylation reaction?

A3: Thin-layer chromatography (TLC) can be used to monitor the reaction. The methylated products are typically more mobile than the starting hesperidin on a silica (B1680970) gel plate.[2] A suitable solvent system for TLC is ethyl acetate-methanol-water (100:17:13).[2]

Q4: What analytical techniques are suitable for determining the purity of this compound?

A4: High-performance liquid chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying any unreacted hesperidin.[2][3][4][5] A reversed-phase C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer is often used.[2][3][4][5]

Q5: Are there any safety precautions I should take when working with methylating agents?

A5: Yes, methylating agents such as dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Diazomethane is also explosive and requires special handling procedures.

Data Presentation

Table 1: Comparison of Methylation Method Efficiency

Methylation Method Efficiency (%) Reference(s)
Diazomethane93.9[2]
Dimethylsulfate96.3[2]
Methyl iodide-sodium hydride98.8[2]
Efficiency is defined by the amount of methylated derivatives produced.

Experimental Protocols

Protocol 1: Methylation with Dimethylsulfate

  • Dissolve 500 mg of hesperidin in 5 ml of 5% NaOH solution.

  • Add 100 mg of dimethylsulfate to the solution under continuous stirring for 8 hours.

  • Adjust the pH of the final solution to 5 and continue stirring overnight.

  • Filter the mixture.

  • Extract the aqueous solution three times with 30 ml of n-butanol.

  • Evaporate the n-butanol extracts using a rotary evaporator to obtain a yellow mass.[2]

Protocol 2: Methylation with Methyl Iodide-Sodium Hydride

  • Prepare a mixture of 500 mg of hesperidin in 30 ml of dry dimethylformamide (DMF).

  • Add 300 mg of oil-free sodium hydride to the mixture and stir under a dry N2 stream for 5 minutes.

  • Carefully add sufficient methanol to destroy any remaining sodium hydride.

  • Evaporate the resulting mixture under reduced pressure.

  • Dissolve the residue in 20 ml of water.

  • Extract the aqueous solution twice with 30 ml of n-butanol to isolate the methylated products.

  • Remove the solvent under vacuum to obtain a dry mass.[2]

Protocol 3: Purification by Recrystallization

  • Take the crude this compound residue obtained after extraction and solvent evaporation.

  • Dissolve the residue in isopropanol.

  • Allow the solution to cool, promoting the formation of crystals.

  • Collect the resulting yellow powder by filtration.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start Hesperidin dissolve Dissolve in Solvent (e.g., NaOH solution or DMF) start->dissolve add_reagent Add Methylating Agent (e.g., Dimethylsulfate or Methyl Iodide) dissolve->add_reagent react Reaction (Stirring, Controlled Temperature) add_reagent->react ph_adjust pH Adjustment (if necessary) react->ph_adjust extraction Solvent Extraction (e.g., n-butanol) ph_adjust->extraction concentrate Concentration (Rotary Evaporation) extraction->concentrate recrystallize Recrystallization (e.g., from Isopropanol) concentrate->recrystallize filter_dry Filtration & Drying recrystallize->filter_dry end Pure this compound filter_dry->end

Caption: General experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_goal Primary Goal cluster_factors Influencing Factors cluster_outcomes Potential Issues goal High Yield & Purity of this compound methylation Methylation Method methylation->goal affects low_yield Low Yield methylation->low_yield impurities Impurities methylation->impurities reaction_cond Reaction Conditions (Time, Temp, pH) reaction_cond->goal affects reaction_cond->low_yield reaction_cond->impurities purification_tech Purification Technique purification_tech->goal affects purification_tech->impurities

Caption: Key factors influencing the yield and purity of this compound synthesis.

References

overcoming challenges in the quantification of methylhesperidin in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of methylhesperidin in plasma.

Note: While the following guidance is tailored for this compound, many of the principles are derived from established methods for the analysis of hesperidin (B1673128) and its primary metabolite, hesperetin (B1673127). The structural similarities between these compounds mean that the analytical challenges and troubleshooting strategies are highly comparable.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound in plasma.

Problem: Low or Inconsistent Analyte Recovery

Q1: My recovery of this compound from plasma is consistently low. What are the potential causes and how can I improve it?

A1: Low recovery can stem from several factors related to your sample preparation and extraction procedure. Here are some common causes and troubleshooting steps:

  • Inefficient Protein Precipitation: If using protein precipitation, the choice of solvent and the ratio of solvent to plasma are critical.

    • Troubleshooting:

      • Ensure you are using ice-cold acetonitrile (B52724) or methanol (B129727).

      • A common starting ratio is 3:1 (v/v) of acetonitrile to plasma. You can experiment with increasing this ratio.

      • Vortex the mixture thoroughly (e.g., for 1 minute) to ensure complete protein precipitation.

      • Centrifuge at a high speed (e.g., 13,000 rpm) and low temperature (e.g., 4°C) to effectively pellet the precipitated proteins.

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of SPE sorbent and the solvents used for conditioning, washing, and elution are crucial for good recovery.

    • Troubleshooting:

      • Ensure the SPE cartridge is appropriate for the polarity of this compound. A reverse-phase C18 or a polymer-based sorbent can be effective.[1][2]

      • Properly condition the SPE cartridge, typically with methanol followed by water.[1][3]

      • The wash step is a delicate balance: it should be strong enough to remove interferences but not so strong that it elutes the analyte. You may need to optimize the solvent composition of the wash solution.

      • Ensure your elution solvent is strong enough to fully desorb this compound from the sorbent. A common elution solvent is methanol or a mixture of methanol and another organic solvent.[1][3]

  • Analyte Instability: this compound may be degrading during the sample preparation process.

    • Troubleshooting:

      • Keep samples on ice throughout the extraction process.

      • Minimize the time between sample collection and analysis. If storage is necessary, store plasma samples at -80°C.

      • Evaporation steps should be performed under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) to prevent degradation.

Q2: I'm observing high variability in recovery between samples. What could be the cause?

A2: High variability in recovery often points to inconsistencies in the execution of the sample preparation protocol.

  • Troubleshooting:

    • Ensure precise and consistent pipetting of all solutions, especially the internal standard.

    • Make sure that the vortexing and centrifugation times and speeds are the same for all samples.

    • If using SPE, ensure a consistent flow rate during sample loading, washing, and elution. Variations in flow rate can affect recovery.

Problem: Poor Chromatographic Peak Shape or Resolution

Q3: My this compound peak is broad or shows tailing. How can I improve the peak shape?

A3: Poor peak shape can be caused by issues with the mobile phase, the analytical column, or the reconstitution solvent.

  • Troubleshooting:

    • Mobile Phase Mismatch: Ensure the pH of your mobile phase is appropriate for this compound. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common and can improve peak shape for flavonoids.[2][4]

    • Column Degradation: The analytical column may be degrading. Consider flushing the column or replacing it if it has been used extensively.

    • Reconstitution Solvent: The solvent used to reconstitute the dried extract should be as similar as possible to the initial mobile phase composition. Reconstituting in a solvent that is much stronger than the mobile phase can lead to peak distortion.

Q4: I am seeing co-eluting peaks that interfere with the quantification of this compound. What can I do?

A4: Co-eluting peaks can be a significant problem, especially in a complex matrix like plasma.

  • Troubleshooting:

    • Optimize Chromatographic Gradient: Adjust the gradient elution profile of your mobile phase to better separate the interfering peaks from your analyte.

    • Change Analytical Column: If gradient optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl column instead of a C18).[2][4]

    • Improve Sample Cleanup: A more rigorous sample preparation method, such as switching from protein precipitation to SPE, can help remove many interfering compounds before the sample is injected into the LC-MS/MS system.

Problem: Matrix Effects

Q5: I suspect that matrix effects are impacting my results. How can I confirm and mitigate this?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of plasma samples.[5][6]

  • Diagnosing Matrix Effects:

    • Post-Column Infusion: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.

    • Quantitative Assessment: Compare the peak area of an analyte in a pure solution to the peak area of the same analyte spiked into a plasma extract after the extraction process. A significant difference indicates the presence of matrix effects.[1]

  • Mitigating Matrix Effects:

    • Improve Sample Preparation: More effective removal of matrix components like phospholipids (B1166683) is key. Consider using SPE or a more advanced protein precipitation plate that also removes lipids.[7]

    • Chromatographic Separation: Optimize your chromatography to separate this compound from the regions of significant ion suppression.

    • Dilution: Diluting the plasma sample with a suitable buffer before extraction can reduce the concentration of interfering matrix components.[6]

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Frequently Asked Questions (FAQs)

Q6: What is a suitable analytical method for quantifying this compound in plasma?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended method due to its high sensitivity and selectivity.[1][2][4] High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it may lack the sensitivity required for pharmacokinetic studies where plasma concentrations can be very low.[8][9]

Q7: How should I prepare my plasma samples for analysis?

A7: The two most common methods for plasma sample preparation for this compound analysis are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation: This is a simpler and faster method. It typically involves adding a cold organic solvent like acetonitrile to the plasma sample to precipitate the proteins.

  • Solid-Phase Extraction (SPE): This method provides a cleaner extract and can lead to better sensitivity and reduced matrix effects. It involves passing the plasma sample through a cartridge that retains the analyte, which is then washed and eluted.[1][2][3]

Q8: What are the key validation parameters I should assess for my analytical method?

A8: According to regulatory guidelines, a validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, recovery, and stability.[2][4]

Q9: How can I ensure the stability of this compound in my plasma samples?

A9: To ensure stability, collect blood samples in tubes containing an anticoagulant and separate the plasma as soon as possible. Store plasma samples at -80°C until analysis. Perform stability studies to evaluate the stability of this compound under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Hesperidin and its Metabolites in Plasma
ParameterProtein PrecipitationSolid-Phase Extraction (SPE)
Extraction Recovery >87%[2][4]>88%[1]
Matrix Effect Can be significantGenerally lower than protein precipitation
Speed FastSlower
Cost LowHigher
Selectivity LowerHigher
Table 2: Typical LC-MS/MS Method Validation Parameters for Hesperidin/Hesperetin in Plasma
ParameterTypical Acceptance CriteriaReported Values
Linearity (r) > 0.99> 0.999[2][4]
Within-run Precision (%RSD) < 15%2.06–9.54%[2][4]
Between-run Precision (%RSD) < 15%2.11–7.76%[2][4]
Within-run Accuracy (%RE) ± 15%-6.52% to 3.82%[2][4]
Between-run Accuracy (%RE) ± 15%-1.62% to 2.33%[2][4]

Experimental Protocols

Protocol 1: Plasma Sample Preparation by Protein Precipitation
  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 10 µL of the internal standard solution to 100 µL of plasma.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an appropriate volume into the LC-MS/MS system.

Protocol 2: Plasma Sample Preparation by Solid-Phase Extraction (SPE)
  • Thaw frozen plasma samples on ice.

  • Precondition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.[1][3]

  • Load 200 µL of plasma onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an appropriate volume into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_sampling Blood Sampling (e.g., tail vein) plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage thawing Thaw Plasma (on ice) storage->thawing is_spiking Spike with Internal Standard thawing->is_spiking extraction Extraction (Protein Precipitation or SPE) is_spiking->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_acquisition Data Acquisition injection->data_acquisition data_processing Data Processing data_acquisition->data_processing

Caption: Workflow for the quantification of this compound in plasma.

troubleshooting_low_recovery cluster_ppt Protein Precipitation Issues cluster_spe SPE Issues cluster_stability Stability Issues start Low or Inconsistent Analyte Recovery check_ppt Check Protein Precipitation Protocol start->check_ppt check_spe Check SPE Protocol start->check_spe check_stability Consider Analyte Instability start->check_stability solvent_ratio Optimize Solvent:Plasma Ratio check_ppt->solvent_ratio vortex_time Ensure Thorough Vortexing check_ppt->vortex_time centrifuge_speed Verify Centrifugation Speed/Temp check_ppt->centrifuge_speed sorbent_choice Verify Sorbent Choice check_spe->sorbent_choice wash_step Optimize Wash Step check_spe->wash_step elution_solvent Optimize Elution Solvent check_spe->elution_solvent temp_control Maintain Low Temperature During Prep check_stability->temp_control storage_conditions Verify Storage Conditions (-80°C) check_stability->storage_conditions

Caption: Troubleshooting decision tree for low analyte recovery.

References

minimizing matrix effects in the bioanalysis of methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of methylhesperidin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: The "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these co-eluting endogenous compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the signal, leading to inaccurate and imprecise quantification.[4][5] Phospholipids are a major cause of ion suppression in plasma samples.[1]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: The most common method for assessing matrix effects is the post-extraction spike method.[6] This involves comparing the peak response of a this compound standard in a clean solvent to the response of a standard spiked into a blank matrix extract (a sample known not to contain this compound).[6] A significant difference between the two responses indicates the presence of matrix effects.[6] A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]

Q3: What are the primary strategies to minimize matrix effects for this compound analysis?

A3: The main strategies to combat matrix effects can be categorized as follows:

  • Optimization of Sample Preparation: The most effective way to reduce matrix effects is to improve the sample cleanup process to remove interfering substances.[1][5] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are commonly used.[1][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions can help separate this compound from co-eluting matrix components.[5]

  • Method of Calibration: Using an appropriate internal standard (IS), especially a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[2] The standard addition method is another effective approach.[2][4]

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of this compound.

This issue is often a primary indicator of unaddressed matrix effects.

Troubleshooting Steps:

  • Assess Matrix Effect: Quantify the extent of the matrix effect using the post-extraction spike method detailed in the experimental protocols section. Values greater than ±20% typically indicate a significant matrix effect that requires corrective action.[6]

  • Improve Sample Cleanup: If significant matrix effects are detected, enhance your sample preparation method.

    • If using Protein Precipitation (PPT) , consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[5] PPT is a simple and fast method but is often more susceptible to matrix effects.[3]

    • For LLE , optimize the pH of the aqueous sample and the choice of organic solvent to selectively extract this compound while leaving interfering components behind.[1]

    • For SPE , select a sorbent that strongly retains this compound, allowing for interfering compounds to be washed away. Polymeric mixed-mode or reversed-phase sorbents can be effective.[1]

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, and column chemistry to achieve better separation between this compound and the regions showing ion suppression.

  • Implement an Internal Standard: If not already in use, incorporate a suitable internal standard. A stable isotope-labeled (SIL) this compound is the ideal choice as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus effectively compensating for matrix effects.[2]

Issue 2: Ion suppression observed during the elution of this compound.

This indicates that interfering compounds are co-eluting with your analyte of interest.

Troubleshooting Steps:

  • Identify the Suppression Zone: Use the post-column infusion technique to pinpoint the retention time window where ion suppression is occurring.

  • Modify Chromatographic Conditions:

    • Change the Gradient: Alter the gradient slope to improve the resolution between this compound and the interfering peaks.

    • Adjust Mobile Phase pH: Modifying the pH can alter the retention times of both this compound and interfering compounds.

    • Switch Column Chemistry: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to change the selectivity of the separation.

  • Enhance Sample Preparation: As detailed in the previous issue, a more rigorous sample cleanup method like SPE or LLE can remove the compounds causing ion suppression.[1]

  • Dilute the Sample: In some cases, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[2] However, this approach is only feasible if the assay has sufficient sensitivity.[2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
  • Prepare this compound Stock Solution: Create a stock solution of this compound in a suitable solvent like methanol (B129727) at a known concentration.

  • Prepare Spiked Solvent Standard: Dilute the stock solution with the initial mobile phase to a known concentration (e.g., 100 ng/mL). This serves as the reference standard.

  • Prepare Blank Matrix Extract: Use a blank biological sample (e.g., plasma) that is known not to contain this compound and extract it using your established sample preparation protocol.[6]

  • Prepare Spiked Matrix Sample: Add the same amount of this compound from the stock solution to the blank matrix extract to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).[6]

  • Analysis: Analyze both the spiked solvent standard and the spiked matrix sample using the developed LC-MS/MS method under identical conditions.[6]

  • Calculation: Calculate the matrix effect (ME) using the following formula:[6] ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100[6]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Pre-condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol through it.[8][9]

  • Equilibration: Equilibrate the cartridge with a solution that matches the pH and polarity of the sample matrix, typically water or a weak buffer.[8][9]

  • Sample Loading: Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the cartridge.[8][9]

  • Washing: Wash the cartridge with a weak organic solvent or buffer to remove hydrophilic interferences and salts while retaining this compound.[8][9]

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound

Sample Preparation MethodMatrix Effect (%)Recovery (%)Precision (%RSD)
Protein Precipitation (PPT)-45.295.1< 15
Liquid-Liquid Extraction (LLE)-15.888.5< 10
Solid-Phase Extraction (SPE)-5.392.3< 5

Data is hypothetical and for illustrative purposes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Biological Sample (Plasma) ppt Protein Precipitation start->ppt Simple, Fast lle Liquid-Liquid Extraction start->lle Moderate Cleanup spe Solid-Phase Extraction start->spe High Cleanup end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS Analysis end_prep->lcms data Data Acquisition lcms->data me_eval Matrix Effect Evaluation data->me_eval result Accurate Quantification me_eval->result ME < ±20% troubleshoot Troubleshoot & Optimize me_eval->troubleshoot ME > ±20% cluster_sample_prep cluster_sample_prep troubleshoot->cluster_sample_prep Improve Cleanup

Caption: Workflow for minimizing matrix effects in this compound bioanalysis.

troubleshooting_logic start Inaccurate Results or Poor Reproducibility assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is ME > ±20%? assess_me->is_me_significant improve_cleanup Improve Sample Cleanup (LLE or SPE) is_me_significant->improve_cleanup Yes end Acceptable Method Performance is_me_significant->end No optimize_lc Optimize LC Separation improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate revalidate->is_me_significant

Caption: Troubleshooting logic for addressing significant matrix effects.

References

improving the long-term stability of methylhesperidin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of methylhesperidin stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It can dissolve this compound at concentrations up to 100 mg/mL.[3][4] For specific applications, other solvents like methanol (B129727) and ethanol (B145695) can also be used, although solubility may be lower.[2][5] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4]

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term stability, this compound stock solutions should be stored at -80°C.[1][6] Under these conditions, the solution is reported to be stable for at least 6 months to a year.[1][4][6] For shorter-term storage (up to one month), -20°C is acceptable.[4][6] It is also recommended to protect the solution from light.[6]

Q3: How can I prevent precipitation of this compound in my stock solution?

A3: To prevent precipitation, ensure the this compound is fully dissolved in the solvent. Sonication can be used to aid dissolution in DMSO.[1] After preparation, it is critical to aliquot the stock solution into smaller, single-use volumes. This practice prevents repeated freeze-thaw cycles, which can lead to product inactivation and precipitation.[2][6]

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color, such as turning dark brown, could indicate degradation or contamination.[5] this compound is susceptible to degradation under certain conditions, such as in strongly acidic or alkaline solutions.[7][8] It is recommended to prepare a fresh stock solution if you observe any significant changes in color or clarity.

Q5: What are the known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively detailed, its precursor, hesperidin (B1673128), is known to undergo alkaline hydrolysis at high pH and temperature.[8] Forced degradation studies on hesperidin have shown it is susceptible to both acidic and basic hydrolytic conditions.[9] this compound should not be stored with strong acids, alkalis, or strong oxidizing/reducing agents.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms after freezing - Solution was not fully dissolved initially.- Repeated freeze-thaw cycles.[6]- Ensure complete dissolution during preparation, using sonication if necessary.[1]- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[2][6]
Inconsistent experimental results - Degradation of the stock solution.- Inaccurate concentration due to solvent evaporation or incomplete dissolution.- Prepare fresh stock solutions regularly.- Verify the stability of your stock solution using an analytical method like HPLC.[10]- Ensure vials are tightly sealed.[2]
Solution appears cloudy or has particulates - Incomplete dissolution.- Contamination.- Compound has precipitated out of solution.- Gently warm the solution and sonicate to try and redissolve the compound.[1]- Filter the solution through a 0.2 µm filter.- If cloudiness persists, discard and prepare a new solution.
Low solubility in aqueous media for experiments - this compound is poorly soluble in water.[1]- Prepare the final working solution by diluting the DMSO stock solution into your aqueous buffer/media. Ensure the final DMSO concentration is compatible with your experimental system.- For in vivo studies, a specific formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[1]

Storage and Solubility Data

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 1 year[1][4]Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles.[6]
-20°CUp to 1 month[4][6]Suitable for short-term storage. Protect from light.[6]
2-8°CUp to 24 months (powder)[2]Recommended for the solid compound before dissolution.

Table 2: Solubility of this compound

SolventReported SolubilityReference(s)
DMSO50 - 100 mg/mL[1][3][4]
MethanolSoluble[2][5]
EthanolSoluble (or slightly soluble)[1][2][5]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 624.59 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or cryovials

  • Analytical balance and weighing paper

  • Vortex mixer and sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 624.59 g/mol = 0.03123 g or 31.23 mg.

  • Weigh the compound: Carefully weigh out 31.23 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[1]

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed amber vials (e.g., 20 µL aliquots).[2][6] This is critical to prevent degradation from light and repeated freeze-thaw cycles.

  • Storage: Label the aliquots clearly with the compound name, concentration, and preparation date. Store immediately at -80°C for long-term storage.[1][6]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of a this compound stock solution over time. The exact parameters may need to be optimized for your specific HPLC system.

Objective: To quantify the concentration of this compound in a stock solution at various time points to assess its degradation.

Procedure:

  • Prepare a fresh reference standard: On the day of analysis, prepare a fresh "time zero" (T=0) stock solution of this compound at the same concentration as the solution being tested.

  • Create a calibration curve: Prepare a series of dilutions from the fresh T=0 stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL) in the mobile phase.

  • Prepare the test sample: Thaw one aliquot of the stored this compound solution. Dilute it to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the diluted test sample.

    • Typical HPLC conditions for hesperidin derivatives involve a C18 column with a mobile phase consisting of a methanol/water or acetonitrile/water mixture, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.[9][11] Detection is commonly performed via UV spectrophotometry at approximately 283-284 nm.[9][12]

  • Data Analysis:

    • Determine the concentration of the stored sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of the initial concentration remaining: (Concentration at Time X / Initial T=0 Concentration) * 100.

    • A significant decrease in concentration (e.g., >10%) indicates degradation. Repeat this analysis at subsequent time points (e.g., 1, 3, 6 months) to monitor long-term stability.

Visualizations

G cluster_prep Preparation cluster_store Storage & Use weigh 1. Weigh this compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent dissolve 3. Vortex & Sonicate Until Clear add_solvent->dissolve aliquot 4. Aliquot into Single-Use Amber Vials dissolve->aliquot store 5. Store at -80°C aliquot->store use 6. Use One Aliquot for Experiment store->use

Caption: Workflow for preparing and storing stable this compound stock solutions.

G start Issue with Stock Solution (e.g., precipitate, inconsistent results) check_dissolved Was the compound fully dissolved initially? start->check_dissolved check_storage How was it stored? check_dissolved->check_storage Yes sol_resonicate Action: Gently warm and sonicate check_dissolved->sol_resonicate No check_thaw Were there repeated freeze-thaw cycles? check_storage->check_thaw At -80°C sol_store_correctly Action: Store new solution at -80°C in amber vials check_storage->sol_store_correctly Improperly (e.g., -20°C long term) sol_aliquot Action: Prepare new solution and aliquot properly check_thaw->sol_aliquot Yes sol_discard Resolution: If issue persists, discard and prepare fresh solution check_thaw->sol_discard No sol_resonicate->sol_discard

Caption: Troubleshooting decision tree for common this compound stock solution issues.

G tnfa TNF-α pkc PKC tnfa->pkc Induces Phosphorylation akt Akt tnfa->akt Induces Phosphorylation vcam VCAM-1 Expression pkc->vcam akt->vcam mh This compound mh->pkc Inhibits Phosphorylation mh->akt Inhibits Phosphorylation

Caption: Simplified pathway showing inhibition of Akt and PKC by this compound.

References

troubleshooting inconsistent results in methylhesperidin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methylhesperidin experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a flavanone (B1672756) glycoside, a type of flavonoid abundantly found in citrus fruits.[1] Its aglycone form is hesperetin (B1673127).[1] A primary mechanism of action involves the inhibition of the phosphorylation of Akt and Protein Kinase C (PKC), which in turn can reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by TNF-alpha.[1] It has also been noted to have vasodilating properties.

Q2: What are the common challenges associated with the experimental use of this compound?

A2: The most significant challenge is its poor water solubility.[2] This can lead to difficulties in preparing stock solutions, inconsistent results in cell-based assays, and low oral bioavailability in in-vivo studies.[2][3] Stability can also be a concern, particularly at high pH where it can undergo degradation.[4][5]

Q3: How should I prepare and store this compound stock solutions?

A3: Due to its low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] It is highly soluble in DMSO, with concentrations of 100 mg/mL (160.1 mM) being achievable.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of this compound.[1]

Q4: What is the known signaling pathway for this compound?

A4: this compound is known to influence the Akt signaling pathway.[1] It inhibits the phosphorylation of Akt and PKC, which are key kinases in this pathway.[1] This inhibition can affect downstream cellular processes such as inflammation and cell adhesion. The diagram below illustrates this pathway.

Methylhesperidin_Signaling_Pathway This compound This compound PKC PKC This compound->PKC inhibits Akt Akt This compound->Akt inhibits TNF_alpha TNF-alpha TNF_alpha->PKC TNF_alpha->Akt p_PKC p-PKC PKC->p_PKC phosphorylation p_Akt p-Akt Akt->p_Akt phosphorylation VCAM1 VCAM-1 Expression p_PKC->VCAM1 p_Akt->VCAM1

Caption: this compound inhibits TNF-alpha-induced VCAM-1 expression via the Akt and PKC pathways.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect in Cell-Based Assays

Q: I am not observing the expected cytotoxic or biological effects of this compound in my cell culture experiments. What could be the problem?

A: This is a common issue and can often be traced back to several factors:

  • Poor Solubility and Precipitation: this compound's low aqueous solubility can cause it to precipitate out of the cell culture medium, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Visually inspect your culture wells for any precipitate after adding the this compound solution.

      • Ensure the final DMSO concentration in your media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.

      • Consider using a formulation aid. For poorly soluble compounds, strategies like using cyclodextrins or creating solid dispersions can improve solubility.[4][6]

  • Incorrect Dosage: The effective concentration of this compound can be cell-line dependent.

    • Troubleshooting Steps:

      • Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.

      • Consult the literature for reported IC50 values in similar cell lines as a starting point (see Table 2).

  • Cell Line Resistance: The target signaling pathways (e.g., Akt/PKC) may not be critical for survival or the specific phenotype you are studying in your chosen cell line.

    • Troubleshooting Steps:

      • Verify the expression and activity of the target proteins (Akt, PKC) in your cell line.

      • Consider using a cell line known to be sensitive to Akt or PKC inhibitors.

Issue 2: Variability in HPLC/LC-MS Results

Q: I am seeing inconsistent peak areas, retention times, or unexpected peaks in my HPLC analysis of this compound. What are the potential causes?

A: Variability in chromatographic analysis can stem from issues with sample preparation, the compound's stability, or the analytical method itself.

  • Sample Preparation:

    • Troubleshooting Steps:

      • Ensure complete dissolution of your sample in the mobile phase or a compatible solvent before injection. Sonication may aid dissolution.

      • Filter all samples through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the column.

  • Compound Stability: this compound can degrade under certain conditions.

    • Troubleshooting Steps:

      • Be aware of pH. Hesperidin (B1673128) is known to be unstable at high pH (e.g., pH 9), leading to degradation.[4] Ensure your sample and mobile phase pH are appropriate.

      • Check for degradation products. Under acidic or basic conditions, hesperidin can hydrolyze to hesperetin and its glycosides.[7] If you see unexpected peaks, consider the possibility of degradation.

  • Chromatographic Method:

    • Troubleshooting Steps:

Issue 3: Low Bioavailability in In Vivo Experiments

Q: My in vivo studies with oral administration of this compound are showing low efficacy. How can I address this?

A: Low oral bioavailability is a known characteristic of hesperidin and its derivatives, primarily due to poor water solubility and metabolism.[2][3][11]

  • Formulation Strategies:

    • Troubleshooting Steps:

      • Improve solubility in the formulation. Creating a homogeneous suspension or using solubility-enhancing excipients can improve absorption. A common in vivo formulation involves suspending this compound in a vehicle like carboxymethylcellulose sodium (CMC-Na).[1]

      • Particle size reduction. Micronization of hesperidin has been shown to increase its bioavailability.[3]

  • Metabolism: Hesperidin is metabolized in the gut to its aglycone, hesperetin, which is then absorbed.[2]

    • Troubleshooting Steps:

      • Consider the active metabolite. The observed in vivo effects may be due to hesperetin. When analyzing pharmacokinetic data, it is important to measure both the parent compound and its major metabolites.

Quantitative Data

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference(s)
This compoundDMSO100 mg/mL (160.1 mM)[1]
This compoundWaterSlightly soluble[12]
Water-soluble methylhesperidinsWaterVery readily soluble (1:1)[13]
Water-soluble methylhesperidinsMethanol, EthanolSoluble[13]
Water-soluble methylhesperidinsIsopropyl alcohol, Chloroform, Ethyl acetateSlightly soluble[13]
Water-soluble methylhesperidinsEther, Benzene, Petroleum etherInsoluble[13]
HesperidinWaterPoor, pH-independent[4]

Table 2: Reported IC50 Values for Hesperidin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
MCF-7/DoxDoxorubicin-resistant Breast Cancer11[14]
A431Malignant Melanoma108.4[15]
MCF-7Breast Cancer120[15]
HeLaCervical Cancer0.069 µg/mL (extract)[16]
HTB-26Aggressive Breast Cancer10 - 50[17]
PC-3Pancreatic Cancer10 - 50[17]
HepG2Hepatocellular Carcinoma10 - 50[17]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Hesperidin Derivatives

This protocol is a general guideline based on published methods for hesperidin and its derivatives and may require optimization for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of Methanol and Water (e.g., 50:50 v/v) with an acidic modifier like 0.1% orthophosphoric acid or acetic acid.[5][10] An isocratic elution is often sufficient.

  • Flow Rate: 0.9 - 1.0 mL/min.[10]

  • Detection Wavelength: 280 nm or 284 nm.[5][8]

  • Column Temperature: 35-40°C.[10]

  • Injection Volume: 10-20 µL.[10]

  • Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO. Serially dilute with the mobile phase to create a calibration curve (e.g., 5-50 µg/mL).

  • Sample Preparation: Dissolve the experimental sample in a suitable solvent, filter through a 0.45 µm filter, and dilute with the mobile phase to fall within the calibration range.

HPLC_Workflow start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Experimental Sample start->prep_sample hplc Inject into HPLC System prep_std->hplc dissolve Dissolve in appropriate solvent prep_sample->dissolve filter Filter (0.45 µm) dissolve->filter filter->hplc analyze Analyze Data (Peak Area vs. Concentration) hplc->analyze end End analyze->end

Caption: A generalized workflow for the HPLC analysis of this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (e.g., <0.5%).

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

References

Technical Support Center: Optimization of Oral Gavage Techniques for Methylhesperidin Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful oral gavage administration of methylhesperidin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal vehicle for dissolving this compound for oral gavage?

A1: this compound is highly water-soluble. Therefore, sterile water or a 0.9% saline solution are the recommended vehicles. This simplifies formulation preparation and minimizes potential confounding effects from organic solvents or suspending agents.

Q2: What is the appropriate gavage needle size for administering this compound to mice and rats?

A2: The selection of gavage needle size is critical to prevent injury to the esophagus and ensure accurate dosing. The appropriate size depends on the animal's weight.

Table 1: Recommended Gavage Needle Sizes for Rodents

RodentWeight (g)Recommended GaugeLength (inches)Ball Diameter (mm)
Mouse < 2022g11.25
20-3020g1.52.25
> 3018g1.52.25
Rat < 10020g22.0
100-25018g32.4
> 25016g33.2

Q3: What is the maximum recommended dosing volume for oral gavage in rodents?

A3: To avoid regurgitation, aspiration, and gastrointestinal distress, it is crucial to adhere to established guidelines for maximum dosing volumes. The recommended maximum volume is generally 10 mL/kg for both mice and rats. However, for viscous solutions, a lower volume may be necessary.

Q4: How can I minimize stress to the animal during the oral gavage procedure?

A4: Minimizing stress is essential for animal welfare and data integrity. Key strategies include:

  • Habituation: Handle the animals for several days prior to the experiment to acclimate them to the researcher.

  • Proper Restraint: Use a firm but gentle restraint technique that does not constrict the animal's breathing.

  • Efficient Procedure: Be well-prepared to perform the procedure quickly and smoothly.

  • Proficiency: Ensure personnel are adequately trained in the oral gavage technique.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Animal struggles excessively during gavage. - Improper restraint.- Animal is not habituated to handling.- Pain or discomfort from previous attempts.- Review and practice proper restraint techniques. Ensure the head and neck are properly immobilized without restricting breathing.- Implement a handling and acclimatization period before the study begins.- If esophageal injury is suspected, cease the procedure and consult with a veterinarian.
Fluid is observed coming from the nose or mouth after dosing. - Accidental administration into the trachea.- Dosing volume is too high.- Dosing was performed too quickly.- Immediately stop the procedure and hold the animal with its head tilted downwards to allow fluid to drain.- Re-evaluate the dosing volume based on the animal's most recent body weight and ensure it does not exceed the recommended maximum.- Administer the solution slowly and steadily.
Resistance is felt when inserting the gavage needle. - Incorrect angle of insertion.- Needle is entering the trachea.- Esophageal irritation or injury.- Do not force the needle. Gently withdraw and re-insert at a slightly different angle, ensuring the needle slides along the roof of the mouth towards the esophagus.- If resistance persists, it is likely the trachea has been entered. Withdraw the needle immediately.- If esophageal injury is suspected, do not re-attempt the procedure on that animal and seek veterinary advice.
Inconsistent experimental results between animals. - Inaccurate dosing.- High levels of stress affecting physiological responses.- Verify the concentration of the this compound solution.- Ensure accurate measurement of the dosing volume for each animal.- Standardize the gavage procedure to minimize variability in stress levels.

Experimental Protocols

Preparation of this compound Solution (10 mg/mL)
  • Weigh the required amount of this compound powder.

  • Dissolve the powder in sterile water or 0.9% saline to the desired final concentration (e.g., 10 mg/mL).

  • Ensure the solution is clear and free of particulates. If necessary, vortex or sonicate briefly to aid dissolution.

  • Prepare the solution fresh daily to ensure stability.

Oral Gavage Procedure in Mice
  • Animal Restraint:

    • Gently pick up the mouse by the base of the tail.

    • Allow the mouse to grasp a wire cage lid or similar surface with its forepaws.

    • With the non-dominant hand, firmly grasp the loose skin at the back of the neck, close to the head, to immobilize the head and neck.

  • Needle Insertion:

    • With the dominant hand, introduce the gavage needle into the diastema (gap between the incisors and molars).

    • Gently advance the needle along the roof of the mouth. The animal should swallow as the needle reaches the pharynx.

    • Allow the needle to slide down the esophagus without force. There should be no resistance.

  • Dose Administration:

    • Once the needle is properly positioned (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to administer the this compound solution.

  • Needle Withdrawal and Animal Monitoring:

    • After administration, gently withdraw the needle in a single, smooth motion.

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.

Quantitative Data

While specific pharmacokinetic data for this compound administered via oral gavage is limited in publicly available literature, data from a closely related compound, hesperidin (B1673128) methylchalcone, provides valuable insights into its absorption profile in rats.

Table 2: Pharmacokinetic Profile of Hesperidin Methylchalcone in Rats Following Oral Gavage (10 mg/kg)

ParameterValueUnit
Time to Peak Blood Radioactivity (Tmax) 1 - 2hours

Note: This data is for ¹⁴C-labeled hesperidin methylchalcone and reflects total radioactivity, not the concentration of the parent compound. It is presented as a surrogate for this compound pharmacokinetics and should be interpreted with caution.[1]

Signaling Pathways & Experimental Workflows

This compound, similar to its parent compound hesperidin, is known to influence several key signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways is crucial for interpreting experimental outcomes.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Weigh this compound B Dissolve in Vehicle (Sterile Water or Saline) A->B C Prepare Dosing Syringes B->C D Animal Restraint C->D Dosing Solution E Oral Gavage D->E F Post-Dosing Monitoring E->F G Sample Collection (Blood, Tissue) F->G Experimental Endpoint H Pharmacokinetic Analysis G->H I Pharmacodynamic Analysis G->I signaling_pathway cluster_pathways This compound-Modulated Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits IKK IKK This compound->IKK inhibits Akt Akt PI3K->Akt activates Apoptosis ↑ Apoptosis Akt->Apoptosis Cell_Survival ↓ Cell Survival Akt->Cell_Survival Inflammation ↓ Inflammation MAPK->Inflammation NFkB NF-κB IKK->NFkB activates NFkB->Inflammation

References

Technical Support Center: Refining Cell Lysis Protocols for Methylhesperidin Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis protocols for the analysis of methylhesperidin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in preparing cells for this compound metabolite analysis?

A1: The most critical first step is quenching , which is the rapid inactivation of enzymatic reactions within the cells.[1][2][3][4] This provides a snapshot of the metabolome at the exact moment of harvesting.[5] For adherent cells, this can be achieved by rapidly aspirating the medium and snap-freezing the culture plate in liquid nitrogen or on dry ice.[6][7] For suspension cells, rapid filtration followed by quenching in cold methanol (B129727) is an effective method.[6]

Q2: Which cell lysis method is best for preserving the integrity of this compound and its metabolites?

A2: The choice of lysis method depends on the cell type. However, for flavonoid analysis, methods that minimize heat generation and harsh chemical exposure are preferred to prevent degradation.[8][9] A combination of mechanical and solvent-based lysis is often effective. For instance, after quenching, the addition of ice-cold methanol followed by scraping (for adherent cells) or vigorous vortexing can efficiently lyse cells while simultaneously extracting metabolites.[6][7][10] Methods like sonication should be used with caution and always on ice with pulsed cycles to avoid heat buildup.[11]

Q3: What is the recommended solvent system for extracting this compound and its metabolites?

A3: Flavonoids like this compound are moderately polar. Therefore, solvent systems such as methanol/water or acetonitrile/water are commonly used for their extraction.[11][12] A mixture of 80% methanol in water is a good starting point. The choice of solvent is critical as no single solvent can extract all metabolites.[11] For a broader metabolome coverage, a biphasic extraction using a methanol/chloroform/water system can be employed to separate polar and non-polar metabolites.[11]

Q4: How can I prevent the degradation of this compound metabolites during the lysis and extraction process?

A4: To prevent degradation, it is crucial to work quickly and at low temperatures.[13][14] Always keep samples on ice.[11] Minimize the time between cell harvesting, quenching, and extraction.[5] Avoid repeated freeze-thaw cycles, as they can negatively impact sample quality.[13][14] The stability of flavonoids can be affected by factors like light, air, and elevated temperatures, so proper sample handling is paramount.[8]

Q5: How do I detach adherent cells without altering the metabolite profile?

A5: The method of detaching adherent cells can significantly impact the final metabolite profile.[15] It is recommended to avoid enzymatic digestion with trypsin, as it can alter the cell membrane and lead to metabolite leakage.[16] The preferred method is to scrape the cells directly into an ice-cold solvent after washing with a suitable buffer like ice-cold phosphate-buffered saline (PBS) or ammonium (B1175870) formate (B1220265).[7][10][13][16]

Troubleshooting Guide

This guide addresses common issues encountered during cell lysis for this compound metabolite analysis.

Issue Potential Cause(s) Recommended Solution(s)
Low Metabolite Yield Incomplete cell lysis.[11][15]- Confirm lysis by microscopy.[11][15]- Increase the intensity or duration of mechanical lysis (e.g., sonication, bead beating).[11]- Optimize the lysis buffer composition.[11]- Combine lysis methods (e.g., freeze-thaw followed by solvent lysis).[11]
Metabolite degradation.[14]- Ensure all steps are performed on ice or at 4°C.[11]- Use pre-chilled solvents and tubes.[5]- Minimize the time between sample collection and analysis.[5]
Inefficient extraction.- Ensure the chosen solvent is appropriate for the polarity of this compound metabolites.[12][17]- Optimize the solvent-to-sample ratio.[18]- Consider sequential extractions with different solvents.
High Variability Between Replicates Inconsistent sample handling.- Standardize all steps of the protocol, from cell culture conditions to extraction timing.[1][19]- Ensure uniform cell density at the time of harvesting.
Inconsistent quenching.- Ensure rapid and consistent quenching for all samples.[2][4]
Partial cell detachment (for adherent cells).- Ensure complete and consistent scraping of cells.[10]
Contamination with Extracellular Metabolites Inadequate washing of the cell pellet.- Wash cells quickly with an ice-cold, isotonic solution like PBS or ammonium formate before quenching.[6][13]
Interference in Downstream Analysis (e.g., Mass Spectrometry) Presence of non-volatile salts from buffers (e.g., PBS).[13]- If possible, use volatile buffers like ammonium formate for the final wash step.[13]
Interference from detergents used for lysis.- If using detergent-based lysis, ensure the detergent is compatible with your downstream analysis or can be effectively removed.[15]

Experimental Protocols

Protocol 1: Lysis and Extraction of Adherent Cells
  • Cell Culture: Grow adherent cells to the desired confluency in a culture plate.

  • Quenching:

    • Place the culture plate on a bed of dry ice or in liquid nitrogen to rapidly cool and arrest metabolism.[6]

    • Aspirate the culture medium.

    • Quickly wash the cells twice with ice-cold 0.9% NaCl solution or 50mM ammonium formate to remove extracellular components.[6][13]

  • Lysis and Extraction:

    • Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[6]

    • Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[6]

    • Using a pre-chilled cell scraper, scrape the cell lysate from the wells.[6][10]

  • Sample Collection and Clarification:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[11]

    • Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis.

  • Storage: Store the metabolite extracts at -80°C until analysis.[6]

Protocol 2: Lysis and Extraction of Suspension Cells
  • Cell Culture: Grow suspension cells to the desired density.

  • Quenching and Cell Collection (Fast Filtration Method):

    • Prepare a vacuum filtration setup with a suitable membrane filter (e.g., 0.45 µm).

    • Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.[6]

    • Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution.[6]

    • Using forceps, quickly transfer the filter with the cell biomass into a 50 mL centrifuge tube containing pre-chilled (-80°C) 80% methanol.[6]

  • Lysis and Extraction:

    • Vortex the tube vigorously to dislodge the cells from the filter and facilitate extraction.[6]

    • Incubate at -20°C for at least 30 minutes to ensure complete extraction.[6]

  • Sample Clarification:

    • Centrifuge the tube at high speed at 4°C to pellet the filter and cell debris.[6]

    • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Storage: Store the extracts at -80°C until further analysis.[6]

Visualizations

experimental_workflow cluster_adherent Adherent Cells cluster_suspension Suspension Cells A1 Cell Culture A2 Quench on Dry Ice / Liquid N2 A1->A2 A3 Wash with Ice-Cold Saline A2->A3 A4 Add -80°C Methanol & Scrape A3->A4 Collect Collect Lysate A4->Collect S1 Cell Culture S2 Fast Filtration & Wash S1->S2 S3 Transfer Filter to -80°C Methanol S2->S3 S4 Vortex Vigorously S3->S4 S4->Collect Centrifuge Centrifuge at 4°C Collect->Centrifuge Supernatant Collect Supernatant (Metabolites) Centrifuge->Supernatant Analysis Downstream Analysis (e.g., LC-MS) Supernatant->Analysis

Caption: Experimental workflow for cell lysis and metabolite extraction.

troubleshooting_workflow Start Low Metabolite Yield CheckLysis Check for Incomplete Lysis (Microscopy) Start->CheckLysis OptimizeLysis Increase Lysis Intensity / Combine Methods CheckLysis->OptimizeLysis Incomplete CheckDegradation Review Sample Handling Procedures CheckLysis->CheckDegradation Complete Reanalyze Re-run Experiment with Optimized Protocol OptimizeLysis->Reanalyze ImproveHandling Work on Ice, Minimize Time, Use Pre-chilled Materials CheckDegradation->ImproveHandling Non-optimal CheckExtraction Evaluate Extraction Solvent & Protocol CheckDegradation->CheckExtraction Optimal ImproveHandling->Reanalyze OptimizeExtraction Test Different Solvents / Ratios CheckExtraction->OptimizeExtraction Inefficient CheckExtraction->Reanalyze Efficient OptimizeExtraction->Reanalyze

References

Technical Support Center: Addressing Methylhesperidin Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with methylhesperidin autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds, like this compound, when excited by a light source.[1][2] This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your labeled probes, leading to a low signal-to-noise ratio, poor image quality, and potentially inaccurate data interpretation.[1][3] this compound, a flavonoid, is expected to exhibit autofluorescence, particularly when excited with UV or blue light, with emissions likely falling in the green to yellow spectral regions.[1][4]

Q2: How can I determine if this compound is causing autofluorescence in my experiment?

A2: To confirm autofluorescence, you should prepare a control sample that includes this compound but omits your fluorescent labels (e.g., fluorescently conjugated antibodies). Image this control sample using the same instrument settings (laser power, gain, filters) as your fully stained experimental samples.[5][6][7] If you observe significant fluorescence in the control, it is likely attributable to this compound autofluorescence.

Q3: What are the primary strategies to mitigate autofluorescence caused by this compound?

A3: There are several effective strategies to combat autofluorescence:

  • Spectral Separation: Choose fluorescent labels that have excitation and emission spectra distinct from the autofluorescence of this compound. Shifting to far-red or near-infrared fluorophores is often effective as autofluorescence is typically weaker at longer wavelengths.[3][4][8]

  • Chemical Quenching: Treat your samples with chemical reagents that reduce the fluorescence of endogenous and exogenous molecules.[3][9]

  • Photobleaching: Intentionally expose the sample to high-intensity light to destroy the autofluorescent molecules before imaging your specific signal.[3][10]

  • Computational Correction: Employ spectral unmixing techniques to computationally separate the autofluorescence signal from your specific probe's signal.[11][12][13]

Q4: Can I combine different methods to reduce autofluorescence?

A4: Yes, combining methods is often a highly effective strategy. For instance, you could use a far-red fluorophore in conjunction with a chemical quenching agent to significantly improve your signal-to-noise ratio.[1] Another approach is to combine a chemical quencher with photobleaching.[3]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High background fluorescence in all channels. Broad-spectrum autofluorescence from this compound and/or the tissue.- Treat the sample with a broad-spectrum quenching agent like Sudan Black B.[3][9] - Consider photobleaching the sample before antibody incubation.[10] - Utilize spectral unmixing if available on your microscopy system.[11][14]
Signal from my green (e.g., FITC, GFP) or yellow (e.g., YFP, RFP) fluorophore is obscured. The emission spectrum of this compound autofluorescence is likely overlapping with your fluorophore.- Switch to a fluorophore that emits in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5).[4][7][8]
Chemical quenching reduced my specific signal as well as the background. The quenching agent is not completely specific and is affecting your fluorescent label.- Titrate the concentration of the quenching agent to find a balance between autofluorescence reduction and signal preservation. - Reduce the incubation time with the quenching agent. - Try a different quenching agent; for example, if using Sudan Black B, consider a commercial kit like TrueVIEW™.[4][8]
My sample appears to have non-specific punctate or granular staining. This could be due to lipofuscin, an age-related pigment that autofluoresces, especially in tissues like the brain and heart.[5][9]- Treat the sample with a lipofuscin-specific quencher such as Sudan Black B or a commercial reagent like TrueBlack™.[9][15]

Data Presentation: Comparison of Autofluorescence Quenching Methods

MethodMechanism of ActionAdvantagesDisadvantagesBest For
Fluorophore Selection (Far-Red/NIR) Avoids spectral overlap with the typical autofluorescence range of flavonoids.[4]Simple to implement; preserves sample integrity.[1]May require purchasing new primary or secondary antibodies/reagents; may require specialized imaging equipment.[4]Experiments where red or far-red detection is feasible and provides sufficient signal.
Sudan Black B (SBB) A lipophilic dye that quenches autofluorescence from various sources, including lipofuscin.[9]Effective for strong, broad-spectrum autofluorescence.Can introduce a dark color to the tissue and may fluoresce in the far-red channel.[5]Tissues with high lipofuscin content or strong general autofluorescence.
Sodium Borohydride (NaBH₄) A chemical reducing agent that can reduce aldehyde-induced autofluorescence from fixation.[5][8]Can be effective for fixation-induced autofluorescence.Has variable effects on endogenous fluorophores and can sometimes damage tissue epitopes.[5][9]Reducing autofluorescence caused by aldehyde fixatives.
Commercial Quenching Kits (e.g., TrueVIEW™, TrueBlack™) Contain proprietary formulations to reduce autofluorescence from multiple sources.[4][8][15]Optimized for ease of use and often effective on a broad range of autofluorescence sources.Can be more expensive than individual reagents.When other methods fail or for convenience and standardized results.
Photobleaching Destroys autofluorescent molecules by exposing the sample to intense light before labeling.[3][10]Effective and does not require additional chemical treatment after fixation.[10]Can be time-consuming and risks damaging the target epitope or the sample itself.[1]Fixed samples where the target epitope is robust and can withstand light exposure.
Spectral Unmixing Computationally separates the spectral signatures of the fluorophore and autofluorescence.[11][12][13]Highly specific and can precisely remove the autofluorescence signal.[12]Requires a confocal microscope equipped with a spectral detector and specialized software.[4]Complex samples with multiple overlapping fluorescent signals where other methods are insufficient.

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Treatment for Autofluorescence Quenching

This protocol is for use on fixed cells or tissue sections after the completion of fluorescent labeling.

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-mixed and filtered to remove any precipitate.

  • Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.[3][4]

  • Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS or your preferred wash buffer (3 x 5 minutes).[4]

  • Mounting: Mount the coverslip with an appropriate aqueous mounting medium.

Protocol 2: Photobleaching for Autofluorescence Reduction

This protocol should be performed on fixed samples before the application of fluorescently labeled antibodies.

  • Sample Preparation: Prepare your fixed cell or tissue sample on a microscope slide.

  • Identify Region of Interest: Place the slide on the microscope stage and identify the area you wish to image.

  • Photobleach: Expose the region of interest to high-intensity excitation light from a broad-spectrum source (e.g., mercury or xenon arc lamp).[10][16] The duration will need to be optimized, but a starting point could be 30-60 minutes.

  • Monitor Bleaching: Periodically check the level of autofluorescence by imaging the sample with your standard imaging settings.

  • Proceed with Staining: Once the autofluorescence is reduced to an acceptable level, proceed with your standard immunofluorescence staining protocol.

  • Imaging: When imaging your stained sample, use normal (lower) illumination intensity to avoid photobleaching your specific fluorophore.[17]

Protocol 3: Spectral Unmixing Workflow

This protocol provides a general workflow. Specific steps will vary depending on your microscope's software.

  • Prepare Control Samples: You will need:

    • An unstained sample (containing this compound) to capture the autofluorescence spectrum.

    • A single-stained sample for each fluorophore you are using.

  • Acquire Reference Spectra: Image each control sample using the spectral detector to obtain the emission spectrum for the autofluorescence and each of your fluorophores.[1][17]

  • Acquire Experimental Image: Acquire a "lambda stack" (a series of images at different emission wavelengths) of your fully stained experimental sample.[1][4]

  • Perform Linear Unmixing: In the imaging software, use the linear unmixing function. Apply the reference spectra to the lambda stack of your experimental image. The software algorithm will then separate the mixed signals.[1][14]

  • Generate Separated Images: The output will be a set of images where the signals from each fluorophore and the autofluorescence are separated into their own channels.[1]

Visualizations

Troubleshooting Workflow for this compound Autofluorescence start Start: High Background Fluorescence Observed unstained_control Image Unstained Control (with this compound) start->unstained_control is_autofluorescence Is there significant fluorescence? unstained_control->is_autofluorescence spectral_shift Strategy 1: Spectral Shift Switch to Far-Red/NIR Fluorophores is_autofluorescence->spectral_shift Yes chemical_quench Strategy 2: Chemical Quenching (e.g., Sudan Black B) is_autofluorescence->chemical_quench Yes photobleach Strategy 3: Photobleaching (Pre-staining) is_autofluorescence->photobleach Yes spectral_unmix Strategy 4: Spectral Unmixing (Post-acquisition) is_autofluorescence->spectral_unmix Yes other_issue Investigate other sources of background (e.g., non-specific antibody binding) is_autofluorescence->other_issue No end_success Problem Solved spectral_shift->end_success chemical_quench->end_success photobleach->end_success spectral_unmix->end_success end_fail Re-evaluate: Combine Strategies

Caption: A decision workflow for troubleshooting this compound autofluorescence.

General Experimental Workflow for Mitigating Autofluorescence sample_prep 1. Sample Preparation (Fixation, Permeabilization) pre_staining_treatment 2. Pre-Staining Treatment (Optional) - Photobleaching sample_prep->pre_staining_treatment staining 3. Immunostaining (Primary & Secondary Antibodies) pre_staining_treatment->staining post_staining_treatment 4. Post-Staining Treatment (Optional) - Chemical Quenching (e.g., SBB) staining->post_staining_treatment imaging 5. Imaging - Acquire Lambda Stack for Spectral Unmixing (Optional) post_staining_treatment->imaging analysis 6. Image Analysis - Perform Spectral Unmixing (Optional) imaging->analysis final_image 7. Final Image analysis->final_image

Caption: A generalized workflow incorporating autofluorescence mitigation steps.

Hypothetical Signaling Pathway Influenced by this compound This compound This compound akt Akt This compound->akt inhibits phosphorylation pkc PKC This compound->pkc inhibits phosphorylation nf_kb NF-κB akt->nf_kb activates pkc->nf_kb activates vcam1 VCAM-1 Expression nf_kb->vcam1 induces inflammation Inflammation vcam1->inflammation

Caption: A potential signaling pathway affected by this compound.[18]

References

Technical Support Center: Optimizing Incubation Times for Methylhesperidin in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing incubation times for methylhesperidin in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

This compound is a flavanone (B1672756) glycoside, a type of flavonoid found in citrus fruits. Its primary mechanisms of action in cellular models include antioxidant and anti-inflammatory effects. It has been shown to modulate several key signaling pathways, including the inhibition of Akt and Protein Kinase C (PKC) phosphorylation, and regulation of the NF-κB and Nrf2 pathways.

Q2: What is a typical starting concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. A common starting point is in the low micromolar (µM) to millimolar (mM) range. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For example, in studies with related compounds like hesperidin, concentrations ranging from 10 µM to 100 µM have been used to assess antioxidant and anti-inflammatory effects.[1][2]

Q3: How should I dissolve this compound for my experiments?

This compound has poor aqueous solubility. The recommended solvent is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I'm observing a precipitate after adding this compound to my cell culture medium. What can I do?

Precipitation can occur due to the low aqueous solubility of this compound. To mitigate this, try the following:

  • Pre-warm the medium: Warm your cell culture medium to 37°C before adding the this compound-DMSO stock solution.

  • Vortex immediately: After adding the stock solution to the medium, vortex or mix it thoroughly to ensure rapid and uniform dispersion.

  • Lower the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.

Q5: How stable is this compound in cell culture medium during experiments?

For short-term experiments (up to 24-48 hours), this compound is generally stable in cell culture medium at 37°C. However, for longer incubation periods, degradation can occur. To ensure consistent exposure of your cells to the compound, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24 to 48 hours.

Q6: What is the optimal incubation time for this compound?

The optimal incubation time is highly dependent on the specific cellular process you are investigating.

  • Early Events (Signal Transduction): For studying rapid signaling events like protein phosphorylation (e.g., Akt, PKC), shorter incubation times ranging from 30 minutes to a few hours are typically appropriate.

  • Intermediate Events (Gene Expression): To observe changes in gene expression, a longer incubation of 6 to 24 hours is often necessary to allow for transcription and translation.

  • Late Events (Cellular Phenotypes): For assessing downstream functional outcomes such as cell viability, apoptosis, or inhibition of cell proliferation, incubation times of 24 to 72 hours are common.

It is strongly recommended to perform a time-course experiment to determine the ideal incubation time for your specific cell line and assay.

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
No observable effect of this compound - Incubation time is too short or too long: The optimal time window for the effect may have been missed.- Concentration is too low: The concentration of this compound may not be sufficient to elicit a response.- Cell line insensitivity: The chosen cell line may not be responsive to this compound.- Compound degradation: The compound may have degraded due to improper storage or handling.- Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48 hours) to identify the optimal window.- Conduct a dose-response experiment: Test a wider range of concentrations.- Use a positive control: Ensure your assay is working correctly with a known activator/inhibitor.- Prepare fresh stock solutions: Aliquot your stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
High variability between replicates - Inconsistent cell seeding: Uneven cell distribution across wells.- "Edge effects" in multi-well plates: Evaporation from the outer wells can affect cell growth.- Inconsistent compound addition: Variation in the amount of this compound added to each well.- Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating.- Avoid using the outer wells: Fill the perimeter wells with sterile PBS or media to create a humidity barrier.- Use a multichannel pipette: This will help ensure consistent addition of the compound to all wells.
Unexpected cytotoxicity - High DMSO concentration: The final concentration of the solvent may be toxic to the cells.- High this compound concentration: The compound itself may be cytotoxic at the tested concentrations.- Contamination: Microbial contamination of cell cultures.- Maintain a low final DMSO concentration: Keep it below 0.5%, and ideally below 0.1%.- Run a vehicle control: This will help differentiate between compound and solvent effects.- Perform a cytotoxicity assay: Determine the concentration at which this compound becomes toxic to your cells.- Regularly check for contamination.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time (Time-Course Experiment)

This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell-based assay (e.g., measuring NF-κB activation or antioxidant response).

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Assay-specific reagents (e.g., luciferase reporter assay kit, DCFH-DA for ROS detection)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a predetermined, effective concentration of this compound (from a dose-response experiment) and a vehicle control (DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified incubator for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

  • Assay Measurement: At each time point, perform the specific assay according to the manufacturer's instructions.

  • Data Analysis: For each time point, normalize the signal from the this compound-treated wells to the vehicle-treated wells. Plot the normalized response against time to visualize the kinetics of the effect and determine the optimal incubation period.

Protocol 2: Measuring Antioxidant Activity (ROS Scavenging)

This protocol describes how to measure the effect of this compound on intracellular reactive oxygen species (ROS) levels using the DCFH-DA assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well black, clear-bottom plates

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • Phosphate-Buffered Saline (PBS)

  • Oxidizing agent (e.g., H₂O₂) as a positive control

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for the predetermined optimal incubation time. Include a vehicle control (DMSO) and a positive control (oxidizing agent).

  • DCFH-DA Staining: Remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: (Optional, if not using a model with endogenous ROS production) After DCFH-DA staining, you can induce oxidative stress by adding an oxidizing agent like H₂O₂ for a short period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Wash the cells twice with PBS to remove the excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm).

Quantitative Data Summary

Parameter Typical Range/Value Notes
Stock Solution Concentration 10 - 100 mM in DMSOPrepare fresh dilutions for each experiment.
Final DMSO Concentration < 0.5% (ideally < 0.1%)High concentrations can be cytotoxic.
Working Concentration 10 µM - 100 µM (cell line dependent)Determine experimentally with a dose-response curve.
Incubation Time (Signaling) 30 minutes - 6 hoursFor phosphorylation or other rapid events.
Incubation Time (Gene Expression) 6 - 24 hoursFor changes in mRNA or protein levels.
Incubation Time (Phenotypic) 24 - 72 hoursFor cell viability, proliferation, or apoptosis assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Dose-Response Experiment A->C B Seed Cells in Multi-well Plate B->C D Time-Course Experiment C->D Determine Optimal Concentration E Main Experiment D->E Determine Optimal Incubation Time F Perform Specific Cell-Based Assay E->F G Data Acquisition (e.g., Plate Reader) F->G H Data Analysis and Interpretation G->H signaling_pathway cluster_akt PI3K/Akt Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway This compound This compound Akt Akt This compound->Akt Inhibits Phosphorylation PKC PKC This compound->PKC Inhibits Phosphorylation IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Modulates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 Translocates Antioxidant_Genes Antioxidant Gene Expression Nucleus_Nrf2->Antioxidant_Genes Activates

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Hesperidin and Its Methylated Derivative, Hesperidin Methyl Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of hesperidin (B1673128) and its methylated derivative, hesperidin methyl chalcone (B49325) (HMC). While direct comparative studies on "methylhesperidin" are limited in the readily available literature, HMC serves as a key methylated form with enhanced solubility and bioavailability, making this comparison particularly relevant for drug development and therapeutic applications.[1] The following sections present quantitative data from in vitro antioxidant assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Antioxidant Capacity

The antioxidant activities of hesperidin and its related compounds, including its aglycone hesperetin (B1673127) and its glycoside form, have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify antioxidant capacity, with a lower IC50 value indicating higher antioxidant activity. The data presented below is collated from multiple studies to provide a comparative overview.

CompoundAssayIC50 (µM)Source
HesperidinDPPH896.21 ± 0.15[2]
HesperetinDPPH525.18 ± 1.02[2]
Hesperidin GlucosideDPPH911.00 ± 0.14[2]
HesperidinABTS796.02 ± 0.12[3]
HesperetinABTS489.01 ± 0.09[3]
Hesperidin GlucosideABTS715.43 ± 0.14[3]
Hesperidin Methyl Chalcone (HMC)ABTSDemonstrated antioxidant capacity, but specific IC50 not provided in the search results. Restored antioxidant properties in plasma.[1]
Ascorbic Acid (Positive Control)DPPH61.78 ± 0.02[2]
Ascorbic Acid (Positive Control)ABTS70.63 ± 0.08[3]

Note: Hesperetin, the aglycone of hesperidin, consistently demonstrates a higher antioxidant capacity (lower IC50 value) in both DPPH and ABTS assays compared to hesperidin and hesperidin glucoside.[2][3] Hesperidin methyl chalcone has been shown to increase antioxidant capacity in biological samples.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant capacity assays cited in the comparative data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4] The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[4][5]

Protocol:

  • Sample Preparation: Dissolve Hesperidin, Hesperidin Methyl Chalcone, and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare stock solutions. A series of dilutions are then prepared from the stock solutions.[5]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a small volume of the test sample (e.g., 20-100 µL) with a larger volume of the DPPH solution (e.g., 180-1800 µL).[5] A control is prepared using the solvent instead of the sample.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[4]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[4]

Protocol:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[3]

  • Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).[3]

  • Measurement: The absorbance is recorded at the specific wavelength (e.g., 734 nm).

  • Calculation: The scavenging activity and IC50 value are calculated similarly to the DPPH assay.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing antioxidant capacity and a key signaling pathway modulated by hesperidin and its derivatives.

G cluster_prep Sample Preparation cluster_assay Antioxidant Assay (DPPH or ABTS) cluster_analysis Data Analysis prep_sample Prepare Stock Solutions (Hesperidin, HMC, Control) prep_dilutions Create Serial Dilutions prep_sample->prep_dilutions add_reagent Add Radical Solution (DPPH or ABTS•+) prep_dilutions->add_reagent incubate Incubate in the Dark add_reagent->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 HMC Hesperidin / HMC Nrf2 Nrf2 HMC->Nrf2 promotes dissociation Keap1 Keap1 HMC->Keap1 inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress reduces

References

A Comprehensive Guide to the Full Validation of Analytical Methods for Methylhesperidin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison and methodology for the full validation of an analytical method for methylhesperidin, a key bioflavonoid used in various pharmaceutical formulations. The validation parameters are benchmarked against established methods for its parent compound, hesperidin (B1673128), providing a clear perspective on method performance. The methodologies and data presented are in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparative Performance of Analytical Methods

The following table summarizes the key validation parameters for a validated High-Performance Liquid Chromatography (HPLC) method for Hesperidin Methyl Chalcone (HMC), also known as this compound, and provides a comparison with a typical HPLC-UV method for hesperidin. This allows for a direct assessment of the method's performance characteristics.

Validation ParameterHesperidin Methyl Chalcone (this compound)Hesperidin (Typical HPLC-UV Method)
Linearity Range 5-25 µg/ml0.5-16 µg/ml
Correlation Coefficient (r²) 0.9951> 0.999[1]
Accuracy (% Recovery) 96-102%98-102%
Precision (%RSD) < 2% (Intraday and Interday)[2]< 2%
Limit of Detection (LOD) Not Reported0.008 µg/ml
Limit of Quantitation (LOQ) Not Reported0.024 µg/ml[3]
Selectivity/Specificity No interference from other components[2]Specific to the analyte

Detailed Experimental Protocols

A robust and reliable analytical method is built on a well-defined experimental protocol. The following sections detail the methodology for the validated HPLC method for the simultaneous estimation of Hesperidin Methyl Chalcone, Hesperidin, and Ascorbic Acid.[2]

Chromatographic Conditions
  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Phosphate Buffer (pH 4.2, adjusted with dilute orthophosphoric acid) : Methanol : Acetonitrile (50:40:10% v/v/v) with 0.05% Triethylamine (TEA)

  • Flow Rate: 0.9 mL/min

  • Detection Wavelength: Not specified in the provided text, but typically 280-285 nm for hesperidin and its derivatives.

  • Temperature: Ambient

  • Injection Volume: Not specified.

Validation Protocol

The validation of the analytical method was performed as per the ICH Q2 (R1) guidelines, encompassing the following parameters:

  • Linearity: The linearity of the method was established by analyzing a series of concentrations of Hesperidin Methyl Chalcone within the range of 5-25 µg/ml.[2]

  • Accuracy: The accuracy was determined by the recovery of known amounts of Hesperidin Methyl Chalcone added to a placebo. The recovery was found to be within 96-102%.[2]

  • Precision: The precision of the method was evaluated by performing intraday and interday analyses. The relative standard deviation (%RSD) for these measurements was less than 2%, indicating good precision.[2]

  • Specificity: The specificity of the method was confirmed by the absence of interference from other components in the formulation, as demonstrated by the successful separation of Hesperidin Methyl Chalcone, Hesperidin, and Ascorbic Acid.[2]

Visualizing the Validation Workflow

A full analytical method validation is a systematic process. The following diagram, generated using Graphviz, illustrates the logical workflow of this process, from the initial planning stages to the final reporting, as guided by ICH principles.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Validation Experiments cluster_2 Phase 3: Evaluation & Reporting cluster_3 Outcome A Define Analytical Method's Intended Use B Develop Analytical Procedure A->B C Define Validation Parameters & Acceptance Criteria B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantitation (LOQ) C->I J Robustness C->J K Data Analysis & Statistical Evaluation D->K E->K F->K G->K H->K I->K J->K L Compare Results with Acceptance Criteria K->L M Prepare Validation Report L->M N Method is Validated for Intended Use M->N

References

Methylhesperidin vs. Diosmin: A Comparative Guide to their In Vivo Vascular Protective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo vascular protective effects of methylhesperidin and diosmin (B1670713), two flavonoid compounds recognized for their therapeutic potential in vascular diseases. While direct comparative in vivo studies are limited, this document synthesizes available data from separate preclinical and clinical trials to offer an objective overview of their respective mechanisms and efficacy.

Overview and Chemical Structures

This compound , often utilized in its more water-soluble form, glucosyl-hesperidin or monoglucosyl hesperidin (B1673128), is a derivative of the flavonoid hesperidin, which is abundant in citrus fruits. The addition of a methyl and/or glucosyl group enhances its bioavailability.

Diosmin is a semisynthetic flavonoid, derived from hesperidin, and is commonly used in a micronized form to improve absorption. It has a well-established history in the treatment of chronic venous insufficiency and other vascular disorders.

Comparative Efficacy: In Vivo Studies

The following tables summarize quantitative data from various in vivo studies, highlighting the vascular protective effects of this compound derivatives and diosmin. It is crucial to note that these studies were not conducted head-to-head, and therefore, experimental conditions such as animal models, dosages, and duration of treatment may vary.

Table 1: Effects on Endothelial Function and Blood Pressure
CompoundAnimal Model/SubjectsDosageDurationKey FindingsReference
Glucosyl-Hesperidin Spontaneously Hypertensive Rats (SHRs)50 mg/kg/day8 weeksInhibited the development of hypertension. Enhanced endothelium-dependent vasodilation in response to acetylcholine.[1]
Monoglucosyl Hesperidin (MH) Healthy adults with low vascular flexibility70 mg/day8 weeksIn combination with monoglucosyl rutin, significantly improved flow-mediated dilation.[2][3]
Diosmin Mouse model of iliac vein stenosis40 mg/kg28 daysAlleviated the increase in perfusion ratio caused by stenosis.[4]
Hesperidin (parent compound of Diosmin) Healthy, overweight men500 mL orange juice (containing hesperidin) daily4 weeksSignificantly lowered diastolic blood pressure. Improved postprandial microvascular endothelial reactivity.[5]
Table 2: Anti-inflammatory Effects
CompoundAnimal Model/SubjectsDosageKey FindingsReference
Methyl Hesperidin Chalcone (B49325) Acetic acid-induced colitis in miceNot specifiedSignificantly reduced neutrophil infiltration and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-33). Inhibited NF-κB activation.[6]
Monoglucosyl Hesperidin (MH) Healthy adults with low vascular flexibility70 mg/day (in combination with monoglucosyl rutin)Reduced E-selectin levels at 8 weeks.[2]
Diosmin Mouse model of iliac vein stenosis40 mg/kgSignificantly decreased serum levels of ICAM-1 and VCAM-1.[4]
Diosmin Patients with Chronic Venous DisordersNot specifiedSignificantly decreased plasma levels of TNF-α, VEGF-A, VEGF-C, and IL-6 after three months.[1]
Table 3: Antioxidant Effects
CompoundAnimal Model/SubjectsDosageDurationKey FindingsReference
Glucosyl-Hesperidin Spontaneously Hypertensive Rats (SHRs)50 mg/kg/day8 weeksDecreased mRNA expression of NADPH oxidase subunits. Reduced urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative stress).[1]
Diosmin Type 1 Diabetic Rats50 and 100 mg/kg4 weeksReduced oxidative stress index. The effect was moderate and dose-dependent.[7]
Diosmin General reviewNot specifiedNot specifiedScavenges free radicals and enhances antioxidant defense mechanisms by upregulating superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[2]

Mechanistic Insights: Signaling Pathways

The vascular protective effects of both this compound and diosmin are attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and endothelial function.

This compound's Proposed Mechanism of Action

This compound, particularly its glucosyl derivative, appears to exert its effects primarily through the enhancement of nitric oxide (NO) bioavailability and the suppression of oxidative stress.

Methylhesperidin_Pathway This compound Glucosyl-Hesperidin NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase inhibits expression eNOS eNOS This compound->eNOS enhances activity (indirectly) ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS produces ROS->eNOS uncouples Endothelial_Dysfunction Endothelial Dysfunction ROS->Endothelial_Dysfunction NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Hypertension Hypertension Vasodilation->Hypertension reduces Endothelial_Dysfunction->Hypertension

Figure 1: Proposed signaling pathway for the vascular protective effects of Glucosyl-Hesperidin.

Diosmin's Proposed Mechanism of Action

Diosmin demonstrates a multi-faceted mechanism involving anti-inflammatory, antioxidant, and venotonic actions. Its ability to inhibit inflammatory cascades and reduce leukocyte adhesion is a key feature of its vascular protective effects.

Diosmin_Pathway Diosmin Diosmin NFkB NF-κB Diosmin->NFkB inhibits Venous_Tone Venous Tone Diosmin->Venous_Tone improves Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB activates Adhesion_Molecules Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion_Molecules upregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines upregulates Leukocyte_Adhesion Leukocyte Adhesion & Infiltration Adhesion_Molecules->Leukocyte_Adhesion Vascular_Inflammation Vascular Inflammation Proinflammatory_Cytokines->Vascular_Inflammation Leukocyte_Adhesion->Vascular_Inflammation Endothelial_Damage Endothelial Damage Vascular_Inflammation->Endothelial_Damage Norepinephrine Norepinephrine Venous_Tone->Norepinephrine prolongs activity of

Figure 2: Key signaling pathways influenced by Diosmin for vascular protection.

Experimental Protocols

Glucosyl-Hesperidin in Spontaneously Hypertensive Rats (SHRs)
  • Animal Model: 14-week-old male SHRs and normotensive Wistar-Kyoto (WKY) rats.

  • Treatment: Animals were fed a diet containing 0.05% glucosyl-hesperidin (approximately 50 mg/kg body weight/day) for 8 weeks.

  • Blood Pressure Measurement: Blood pressure was measured weekly using the tail-cuff method.

  • Vascular Reactivity: After 8 weeks, thoracic aortas were isolated and mounted in organ baths. Endothelium-dependent vasodilation was assessed in response to acetylcholine, and endothelium-independent vasodilation was measured in response to sodium nitroprusside.

  • Gene Expression Analysis: mRNA expression of NADPH oxidase subunits and endothelial nitric oxide synthase (eNOS) in the aorta was quantified by real-time PCR.

  • Oxidative Stress Marker: Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) was measured by ELISA.

SHR_Protocol_Workflow Start Start: 14-week-old SHRs & WKY rats Diet Dietary Intervention (8 weeks) - Control Diet - Glucosyl-Hesperidin Diet (50 mg/kg/day) Start->Diet BP_Measurement Weekly Blood Pressure Measurement (Tail-cuff method) Diet->BP_Measurement Sacrifice Sacrifice at 22 weeks Diet->Sacrifice BP_Measurement->Diet Aorta_Isolation Aorta Isolation Sacrifice->Aorta_Isolation Urine_Collection 24h Urine Collection Sacrifice->Urine_Collection Organ_Bath Organ Bath Experiments (Vascular Reactivity) Aorta_Isolation->Organ_Bath Gene_Expression Aortic Tissue Analysis (Real-time PCR for gene expression) Aorta_Isolation->Gene_Expression End End: Data Analysis Organ_Bath->End Gene_Expression->End ELISA Urinary 8-OHdG Measurement (ELISA) Urine_Collection->ELISA ELISA->End

Figure 3: Experimental workflow for studying Glucosyl-Hesperidin in SHRs.

Diosmin in a Mouse Model of Iliac Vein Stenosis
  • Animal Model: C57BL/6 mice.

  • Surgical Procedure: Iliac vein stenosis (IVS) was induced by ligating the common iliac vein. Sham-operated animals served as controls.

  • Treatment: Mice received daily oral gavage of diosmin (40 mg/kg) or normal saline for 28 days, starting one day after surgery.

  • Blood Perfusion Measurement: Foot perfusion was measured using a laser speckle contrast imaging system on days 1, 14, and 28 post-surgery.

  • Vascular Permeability: Evans blue dye was injected intravenously, and its extravasation into the semi-membranosus muscle was quantified spectrophotometrically.

  • Inflammatory Marker Analysis: Serum levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) were measured by ELISA.

IVS_Protocol_Workflow Start Start: C57BL/6 mice Surgery Surgical Intervention - Iliac Vein Stenosis (IVS) - Sham Operation Start->Surgery Treatment Daily Oral Gavage (28 days) - Normal Saline - Diosmin (40 mg/kg) Surgery->Treatment Perfusion_Imaging Laser Speckle Perfusion Imaging (Days 1, 14, 28) Treatment->Perfusion_Imaging Permeability_Assay Vascular Permeability Assay (Evans Blue Extravasation) at Day 28 Treatment->Permeability_Assay Blood_Collection Blood Collection at Day 28 Treatment->Blood_Collection Perfusion_Imaging->Treatment End End: Data Analysis Permeability_Assay->End ELISA Serum ICAM-1 & VCAM-1 Measurement (ELISA) Blood_Collection->ELISA ELISA->End

Figure 4: Experimental workflow for studying Diosmin in a mouse model of IVS.

Conclusion

Both this compound (and its derivatives) and diosmin demonstrate significant vascular protective effects in vivo. This compound appears to be particularly effective in improving endothelial function and reducing oxidative stress, making it a promising candidate for conditions associated with hypertension and endothelial dysfunction. Diosmin exhibits a broader spectrum of activity, including potent anti-inflammatory and venotonic effects, which underpins its established use in chronic venous diseases.

The choice between these two compounds for research or drug development would depend on the specific vascular pathology being targeted. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of their efficacy and to elucidate the nuances of their mechanisms of action.

References

A Comparative Analysis of Methylhesperidin with Other Key Citrus Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of methylhesperidin, a derivative of the citrus flavonoid hesperidin (B1673128), against other prominent citrus flavonoids: hesperidin, naringin (B1676962), and quercetin (B1663063). The comparison focuses on their bioavailability, antioxidant, and anti-inflammatory properties, supported by experimental data to inform research and drug development.

Chemical Structures and Bioavailability

The biological activity of flavonoids is intrinsically linked to their chemical structure, which significantly influences their bioavailability. This compound, often available as this compound chalcone (B49325) (HMC), is a methylated derivative of hesperidin designed to enhance water solubility and, consequently, bioavailability.[1][2]

FlavonoidChemical StructureKey Structural FeaturesRelative Bioavailability
This compound Chalcone [Image of this compound Chalcone structure]Chalcone structure with an open C-ring, enhancing solubility.Significantly higher than hesperidin due to increased water solubility.[2]
Hesperidin [Image of Hesperidin structure]Flavanone glycoside. Composed of the aglycone hesperetin (B1673127) and the disaccharide rutinose.[3]Low due to poor water solubility.[4][5]
Naringin [Image of Naringin structure]Flavanone glycoside. Composed of the aglycone naringenin (B18129) and the disaccharide neohesperidose.Generally low, similar to hesperidin.
Quercetin [Image of Quercetin structure]Flavonol, an aglycone. Possesses a C2-C3 double bond and a 3-hydroxyl group.Low, but generally considered higher than its glycoside forms.

Note: Bioavailability can be influenced by various factors including the food matrix, gut microbiota, and individual metabolism.[5]

Comparative Antioxidant Activity

The antioxidant capacity of these flavonoids is a key aspect of their therapeutic potential. This is often evaluated through various in vitro assays that measure their ability to scavenge free radicals.

In Vitro Antioxidant Activity Data

The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, indicating the concentration of the flavonoid required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value signifies higher antioxidant activity.

FlavonoidDPPH Radical Scavenging Assay (IC50)ABTS Radical Scavenging Assay (IC50)
This compound Chalcone Data not available in direct comparative studies. Described as having superior antioxidant activity to hesperidin.Data not available in direct comparative studies. HMC neutralizes ABTS free radicals.
Hesperidin ~41.55 µg/mL[6]~796.02 µM[7]
Naringin Data not consistently reported in direct comparisons.Data not consistently reported in direct comparisons.
Quercetin ~36.15 µg/mL[6]Data not consistently reported in direct comparisons.

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

Cellular Antioxidant Activity

This compound chalcone exhibits superior cellular antioxidant activity, which is attributed to its enhanced cellular uptake and sustained free radical scavenging capacity within tissues.[8] It has been shown to protect against various reactive oxygen species, including superoxide (B77818) anions and hydroxyl radicals.[8] Furthermore, HMC can enhance the body's endogenous antioxidant defense systems by increasing the activity of enzymes like catalase and superoxide dismutase.[8]

Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids exert anti-inflammatory effects through various mechanisms, most notably by inhibiting the production of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of flavonoids to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of their anti-inflammatory potential.

FlavonoidInhibition of LPS-Induced NO Production
This compound Chalcone Effectively inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are downstream of NO signaling.[9]
Hesperidin Demonstrates inhibition of NO production.[3]
Naringin Shows inhibitory effects on NO production.[10]
Quercetin A potent inhibitor of NO production.
Modulation of Inflammatory Signaling Pathways

A critical mechanism underlying the anti-inflammatory effects of these flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

This compound chalcone has been shown to exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways, particularly those involving NF-κB.[8] It inhibits the activation of pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory mediators.[9] Similarly, hesperidin, naringin, and quercetin have all been reported to inhibit NF-κB activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a stock solution of the flavonoid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: Add 100 µL of various concentrations of the flavonoid solution to a 96-well plate. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is determined from a plot of scavenging activity against the concentration of the flavonoid.

Cellular Assay for Inhibition of LPS-Induced Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of NO in macrophage cells stimulated with the inflammatory agent LPS.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the flavonoid for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Visualizations

Signaling Pathway: NF-κB Inhibition by Flavonoids

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Flavonoids This compound Hesperidin Naringin Quercetin Flavonoids->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of citrus flavonoids.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow start Start prep_flavonoid Prepare Flavonoid Stock Solution start->prep_flavonoid prep_dpph Prepare DPPH Solution start->prep_dpph add_to_plate Add Flavonoid and DPPH to 96-well Plate prep_flavonoid->add_to_plate prep_dpph->add_to_plate incubate Incubate in Dark (30 min) add_to_plate->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

Experimental Workflow: Inhibition of LPS-Induced NO Production

NO_Inhibition_Workflow start Start culture_cells Culture RAW 264.7 Cells in 96-well Plate start->culture_cells pretreat Pre-treat Cells with Flavonoids culture_cells->pretreat stimulate Stimulate with LPS (24 hours) pretreat->stimulate collect_supernatant Collect Culture Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure Measure Absorbance at 540 nm griess_assay->measure calculate Calculate NO Inhibition measure->calculate end End calculate->end

Caption: Workflow for the cellular assay of LPS-induced nitric oxide inhibition.

Conclusion

This compound, particularly in its chalcone form, presents a promising profile with enhanced bioavailability compared to its parent compound, hesperidin. While direct quantitative comparisons with naringin and quercetin are limited, the available evidence suggests that this compound chalcone possesses superior antioxidant and anti-inflammatory properties, largely attributable to its improved solubility and cellular uptake. Further head-to-head studies are warranted to definitively quantify its relative potency. For researchers and drug development professionals, this compound chalcone represents a compelling candidate for further investigation in therapeutic areas where antioxidant and anti-inflammatory activities are paramount.

References

cross-validation of different assays for measuring methylhesperidin activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assaying Methylhesperidin Activity

For researchers, scientists, and professionals in drug development, the accurate measurement of this compound's biological activity is crucial for its potential therapeutic applications. This guide provides a comprehensive cross-validation of different assays used to measure the antioxidant, anti-inflammatory, and enzyme-inhibiting properties of this compound and related flavonoids. The information is based on established methodologies and available experimental data.

This compound, a flavanone (B1672756) glycoside found in citrus fruits, and its aglycone form, hesperetin, are known for their potential health benefits, including antioxidant and anti-inflammatory effects.[1] Various in vitro and cell-based assays are employed to quantify these activities.

I. Antioxidant Activity Assays

The antioxidant capacity of this compound can be assessed through a variety of assays that measure its ability to scavenge free radicals and protect against oxidative stress. Commonly used methods include the DPPH, ABTS, and cellular antioxidant activity (CAA) assays.

Table 1: Comparison of Antioxidant Assays for Flavonoids

AssayPrincipleEndpoint MeasurementTypical Quantitative OutputNotes
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[2][3]Spectrophotometric measurement of the decrease in absorbance at ~517-525 nm.[4][5]IC50 or SC50 (concentration required to scavenge 50% of DPPH radicals).[3][6]Simple, rapid, and widely used for initial screening of antioxidant activity.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a decolorization of the solution.[3][8]Spectrophotometric measurement of the decrease in absorbance at ~734 nm.[5]Trolox Equivalent Antioxidant Capacity (TEAC) or SC50.[6]Applicable to both hydrophilic and lipophilic antioxidants.[7]
Cellular Antioxidant Activity (CAA) Assay Measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation in cultured cells, often using a fluorescent probe like DCFH-DA.[3][9]Fluorometric measurement of the reduction in fluorescence intensity.[3]EC50 (concentration required for 50% of maximal response).[9]Provides a more biologically relevant measure of antioxidant activity within a cellular context.[3]
Oxygen Radical Absorbance Capacity (ORAC) Assay Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.Fluorometric measurement of the decay of fluorescence over time.ORAC value, typically expressed as Trolox equivalents.Measures the ability to quench peroxyl radicals.[9]

Experimental Workflow for DPPH Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix DPPH solution with This compound or control prep_dpph->mix prep_sample Prepare various concentrations of this compound prep_sample->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and determine IC50 value measure->calculate

Workflow for the DPPH radical scavenging assay.

II. Anti-inflammatory Activity Assays

This compound's anti-inflammatory properties can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in cell-based models, often using macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).[6]

Table 2: Comparison of Anti-inflammatory Assays

AssayPrincipleEndpoint MeasurementTypical Quantitative OutputNotes
Nitric Oxide (NO) Production Assay (Griess Test) Measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.[6]Spectrophotometric measurement of a colored azo dye product at ~540 nm.IC50 (concentration that inhibits 50% of NO production).A common and straightforward method to assess inflammation.[10]
Prostaglandin E2 (PGE2) Immunoassay Quantifies the level of PGE2, a key inflammatory mediator, in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[6]Colorimetric or fluorometric measurement based on antibody-antigen binding.Concentration of PGE2 (pg/mL or ng/mL) and % inhibition.Specific and sensitive for measuring PGE2.
Cytokine Immunoassays (e.g., TNF-α, IL-6) Measures the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants using ELISA.[6][10]Colorimetric or fluorometric measurement.Concentration of cytokines (pg/mL or ng/mL) and % inhibition.Allows for the specific quantification of key inflammatory signaling molecules.

Experimental Workflow for Cellular Anti-inflammatory Assays

cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis seed_cells Seed macrophage cells (e.g., RAW 264.7) treat_cells Treat cells with various concentrations of this compound seed_cells->treat_cells induce_inflammation Induce inflammation with LPS treat_cells->induce_inflammation incubate Incubate for a specified period (e.g., 24 hours) induce_inflammation->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant measure_mediators Measure inflammatory mediators (NO, PGE2, cytokines) collect_supernatant->measure_mediators

General workflow for in vitro anti-inflammatory assays.

III. Enzyme Inhibition Assays

This compound and its related compounds have been shown to inhibit various enzymes involved in different biological pathways. The inhibitory activity is typically determined by measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound.

Table 3: Comparison of Enzyme Inhibition Assays

Target EnzymeBiological RelevanceAssay PrincipleEndpoint MeasurementTypical Quantitative Output
α-Glucosidase Inhibition can help manage postprandial hyperglycemia in type 2 diabetes.[11][12]Measures the inhibition of the enzyme's ability to hydrolyze a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) into a colored product.[11]Spectrophotometric measurement of the product formation at 405 nm.[11]IC50 and kinetic parameters (e.g., Ki).[12]
Protein Tyrosine Phosphatase 1B (PTP1B) A therapeutic target for type 2 diabetes and obesity.[13]Measures the inhibition of the enzymatic dephosphorylation of a substrate, leading to a change in absorbance.[13]Spectrophotometric measurement at 405 nm.[13]IC50 and kinetic parameters.[13]
Alanine (B10760859) Aminotransferase (ALT) & Aspartate Aminotransferase (AST) Involved in gluconeogenesis; inhibition may be relevant for diabetes management.[14]Spectrophotometric measurement of the rate of NADH oxidation to NAD+ at 340 nm.[14]Decrease in absorbance at 340 nm.[14]IC50.[14]

Signaling Pathway: Nrf2-ARE Antioxidant Response

Hydrolyzed this compound has been shown to induce the expression of antioxidant enzymes through the Nrf2-ARE pathway.[15][16] This pathway is a key regulator of cellular defense against oxidative stress.

MHES Hydrolyzed This compound p38 p38 MAPK MHES->p38 activates Nrf2_Keap1 Nrf2-Keap1 Complex p38->Nrf2_Keap1 phosphorylates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Genes Cytoprotective Genes (HO-1, GCLC) ARE->Genes activates transcription of Response Increased Antioxidant Enzyme Expression & Reduced Oxidative Stress Genes->Response

Nrf2-ARE signaling pathway activated by hydrolyzed this compound.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound in methanol.[7]

  • Reaction : In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.[7]

  • Incubation : Shake the plate and incubate it in the dark at room temperature for 30 minutes.[7]

  • Measurement : Measure the absorbance at approximately 517 nm using a microplate reader.[3]

  • Calculation : Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Cellular Anti-inflammatory Assay (Nitric Oxide Production)
  • Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.[5]

  • Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.[6]

  • Inflammation Induction : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.[6]

  • Sample Collection : Collect the cell culture supernatant.

  • Griess Assay : Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite concentration.

  • Calculation : Calculate the percentage inhibition of nitric oxide production and determine the IC50 value.

α-Glucosidase Inhibition Assay
  • Reaction Mixture : In a 96-well plate, mix α-glucosidase enzyme solution with different concentrations of this compound and incubate at 37°C for 10 minutes.[11]

  • Substrate Addition : Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.[11]

  • Measurement : Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.[11]

  • Calculation : Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value.[11]

This guide provides a framework for the cross-validation of assays to measure this compound activity. The selection of the most appropriate assay will depend on the specific research question and the desired level of biological relevance. For a comprehensive understanding, it is recommended to use a combination of chemical and cell-based assays.

References

Assessing the Reproducibility of Methylhesperidin's Effects in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128), has garnered interest for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties. However, the reproducibility of these effects across different cell lines and experimental conditions is a critical factor for its consideration in further drug development. This guide provides a comparative analysis of the existing in vitro data on this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant activities, to aid researchers in assessing the consistency of its reported biological effects.

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of this compound, often in the form of hesperidin methyl chalcone (B49325) (HMC), has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, is a key parameter for comparing these effects. However, data remains limited to a few studies, highlighting a need for broader investigation to establish a reproducible cytotoxic profile.

A study on the A549 human lung carcinoma cell line reported an IC50 value for HMC, providing a benchmark for its anti-cancer activity.[1] To robustly assess reproducibility, further studies reporting IC50 values in a wider range of cancer cell lines, such as breast, colon, and prostate cancer, are necessary.

Cell LineCancer TypeCompoundIC50 (µM)Treatment Duration (hours)AssayReference
A549Lung CarcinomaHesperidin Methyl Chalcone (HMC)51.1224MTT[1]

Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound derivatives in various cancer cell lines. The limited data underscores the need for further research to confirm these findings across different cancer types.

Anti-inflammatory and Antioxidant Mechanisms

This compound has been reported to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. These mechanisms are crucial for its potential therapeutic applications.

Modulation of Inflammatory Pathways

Evidence suggests that this compound can suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical regulator of pro-inflammatory gene expression, and its inhibition can lead to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] While the qualitative effect is noted, quantitative data on the dose-dependent reduction of these cytokines in various cell lines is needed to confirm the reproducibility of its anti-inflammatory action.

Activation of Antioxidant Pathways

This compound has also been shown to enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. Activation of the Nrf2 pathway can lead to increased production of protective enzymes, thereby mitigating oxidative stress.[4][5] Further quantitative studies are required to establish a consistent pattern of Nrf2 activation and subsequent antioxidant enzyme induction across different cell types.

Signaling Pathways and Experimental Workflows

To visualize the reported mechanisms of action and the experimental procedures used to assess them, the following diagrams are provided.

This compound Signaling Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway Methylhesperidin_inflam This compound NFkB NF-κB Methylhesperidin_inflam->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes Methylhesperidin_antiox This compound Nrf2 Nrf2 Methylhesperidin_antiox->Nrf2 Activates Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Promotes Experimental Workflow cluster_workflow General Experimental Workflow cluster_assays Endpoint Assays Cell_Culture Cell Culture (e.g., A549) Treatment This compound Treatment (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT Apoptosis Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Incubation->Cell_Cycle Western_Blot Protein Expression (Western Blot) Incubation->Western_Blot Data_Analysis Data Analysis MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

References

Methylhesperidin: An In Vivo Comparative Guide to its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of methylhesperidin's anti-inflammatory properties, offering a comparative analysis based on available experimental data. This compound, a more soluble derivative of hesperidin (B1673128), has demonstrated significant potential in mitigating inflammation across various preclinical models. This document summarizes key findings, details experimental protocols, and visualizes the underlying molecular pathways to support further research and development.

Performance Comparison in Preclinical Models

This compound (HMC), also known as hesperidin methyl chalcone (B49325), has been evaluated in several in vivo models of inflammation, consistently demonstrating potent anti-inflammatory and antioxidant effects. The following tables summarize its performance, drawing comparisons with standard anti-inflammatory agents where data is available.

Acetic Acid-Induced Ulcerative Colitis in Mice

This model mimics the inflammatory bowel disease ulcerative colitis, characterized by significant inflammation and damage to the colon.

Treatment GroupDose & RouteKey OutcomesReference
This compound (HMC) 3-30 mg/kg (i.p.)Significantly reduced neutrophil infiltration, edema, colon shortening, and macroscopic/microscopic damage. Inhibited pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-33) and NF-κB activation.[1][2]
Vehicle Control -Exhibited severe signs of colitis, including significant weight loss, high disease activity index, and pronounced inflammatory markers.[1][2]
Sulfasalazine (Standard of Care - for context) 50-100 mg/kg (oral)Standard treatment for ulcerative colitis, known to reduce inflammation, though with potential side effects. Direct comparative quantitative data with HMC in the same study is limited.[No direct comparison in cited articles]
Diclofenac-Induced Acute Kidney Injury in Mice

This model assesses the protective effects of compounds against nephrotoxicity induced by the non-steroidal anti-inflammatory drug (NSAID) diclofenac.

Treatment GroupDose & RouteKey OutcomesReference
This compound (HMC) 0.03, 0.3, and 3 mg/kg (i.p.)Dose-dependently decreased plasma urea (B33335) and creatinine (B1669602) levels. Restored antioxidant defenses, inhibited lipid peroxidation, and reduced pro-inflammatory cytokines (IL-6, IFN-γ, IL-33) in both plasma and kidney tissue. Upregulated the Nrf2 pathway.[3][4][5]
Diclofenac Control 200 mg/kg (oral)Induced significant increases in plasma urea and creatinine, indicative of acute kidney injury. Increased oxidative stress and pro-inflammatory cytokine levels.[3][4][5]
N-Acetylcysteine (NAC - for context) 150 mg/kg (i.p.)A known antioxidant that has been shown to ameliorate diclofenac-induced nephrotoxicity by reducing oxidative stress and inflammatory markers. Provides a benchmark for antioxidant-based therapies.[6][7]
Carrageenan-Induced Paw Edema in Rodents

A classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Treatment GroupDose & RoutePaw Edema Inhibition (%)Reference
Hesperidin (parent compound) 100 mg/kg (s.c.)63%[8]
Indomethacin (B1671933) (NSAID) 5-10 mg/kg (oral)~40-60%[9][10][11]
Diclofenac (NSAID) 20 mg/kg (oral)52.7%

Note: Data for this compound in the carrageenan-induced paw edema model was not explicitly quantified in the searched literature, hence data for its parent compound, hesperidin, is provided for context. The efficacy of this compound is expected to be comparable or superior due to its enhanced bioavailability.

Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli e.g., Cytokines, Pathogens IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Degradation) IkB->IkB_p NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->IkB Inhibited NFkB_translocated NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocated Translocates IkB_p->NFkB_p50_p65 Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_Expression Induces Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines

Caption: this compound inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound activates Nrf2, leading to the expression of antioxidant enzymes that protect against oxidative stress, a key component of inflammation.

Nrf2_Pathway cluster_stimulus Cellular Stress cluster_activation This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates This compound This compound This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Ubiquitination Proteasomal Degradation Keap1->Ubiquitination Promotes Nrf2->Keap1 Bound Nrf2_translocated Nrf2 Nrf2->Nrf2_translocated Translocates ARE Antioxidant Response Element (ARE) Nrf2_translocated->ARE Binds to Antioxidant_Enzymes HO-1, NQO1, etc. ARE->Antioxidant_Enzymes Induces Expression

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocols

Detailed methodologies for the key in vivo models are provided below to facilitate replication and further investigation.

Acetic Acid-Induced Ulcerative Colitis in Mice
  • Animal Model: Male Swiss mice (25-30 g).

  • Induction of Colitis: A single intracolonic administration of 7.5% acetic acid (200 µL).

  • Treatment Protocol: this compound (HMC) is administered intraperitoneally (i.p.) at doses ranging from 3 to 30 mg/kg. Treatment can be administered prophylactically (before acetic acid) or therapeutically (after acetic acid).

  • Assessment Parameters:

    • Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of blood.

    • Macroscopic and Microscopic Damage: Assessed at the end of the experiment. This includes colon length, presence of ulcers, and histological scoring of inflammation and tissue damage.

    • Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.

    • Cytokine Levels: Measurement of TNF-α, IL-6, IL-1β, and IL-33 in colon tissue homogenates using ELISA.

    • NF-κB Activation: Assessed by Western blot or immunohistochemistry for the p65 subunit in the nucleus.

Ulcerative_Colitis_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Male Swiss Mice) Start->Animal_Acclimatization Group_Allocation Group Allocation (Control, HMC, etc.) Animal_Acclimatization->Group_Allocation HMC_Treatment This compound (HMC) Administration (i.p.) Group_Allocation->HMC_Treatment Colitis_Induction Intracolonic Acetic Acid Administration HMC_Treatment->Colitis_Induction Monitoring Daily Monitoring (Weight, DAI) Colitis_Induction->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Analysis Analysis: - Macroscopic/Microscopic Score - MPO Activity - Cytokine Levels - NF-κB Activation Euthanasia->Analysis End End Analysis->End Kidney_Injury_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Male Swiss Mice) Start->Animal_Acclimatization Group_Allocation Group Allocation Animal_Acclimatization->Group_Allocation Diclofenac_Admin Diclofenac Administration (200 mg/kg, oral) Group_Allocation->Diclofenac_Admin HMC_Treatment This compound (HMC) Administration (i.p.) (30 min post-diclofenac) Diclofenac_Admin->HMC_Treatment Wait_24h 24-hour Period HMC_Treatment->Wait_24h Sample_Collection Blood and Kidney Tissue Collection Wait_24h->Sample_Collection Analysis Analysis: - Urea & Creatinine - Oxidative Stress Markers - Cytokine Levels - Nrf2 Pathway Activation - Histopathology Sample_Collection->Analysis End End Analysis->End

References

A Head-to-Head Comparison of Methylhesperidin Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of nano-based delivery systems for methylhesperidin, drawing upon available data for its parent compound, hesperidin (B1673128), to enhance bioavailability and therapeutic efficacy.

This compound, a methylated derivative of the flavonoid hesperidin, holds significant promise in various therapeutic areas due to its potential for increased solubility and bioavailability. However, to fully exploit its clinical potential, effective delivery systems are paramount. This guide provides a head-to-head comparison of different nano-based delivery systems for this compound, including nanoparticles, solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes.

Note to the Reader: Direct comparative studies on different delivery systems for this compound are scarce in publicly available scientific literature. Therefore, this guide synthesizes data from studies on hesperidin, a structurally similar parent compound. While these findings provide valuable insights, researchers should consider that the methylation of hesperidin may alter its physicochemical properties, potentially influencing its interaction with these delivery systems. The presented data should be viewed as a starting point for further research and development of this compound-specific formulations.

Performance Comparison of Delivery Systems

The following tables summarize the key performance parameters of different hesperidin-loaded nanocarriers, offering a comparative overview of their potential for this compound delivery.

Table 1: Physicochemical Properties of Hesperidin Delivery Systems

Delivery SystemAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Nanoparticles
Chitosan (B1678972) Nanoparticles184.1 ± 20.030.233 ± 0.061-29.07 ± 9.7885.92 ± 1.9[1]
Hesperidin Nanoparticles72.24Not ReportedNot ReportedNot Reported[2]
Solid Lipid Nanoparticles (SLNs)
HESP-SLNs179.8 ± 3.6Not ReportedNot Reported93.0 ± 3.8[3]
HESP-SLNs280 ± 1.350.239 ± 0.012-39.4 ± 0.9288.2 ± 2.09[4]
Hesperidin SLNs300 - 6000.240 - 0.445-35 to -20>88[5]
Nanoemulsions
Hesperetin (B1673127) Nanoemulsion~100<0.3Not ReportedNot Reported[6]
Hesperidin-loaded Nanoemulsion305 ± 40.80.308 ± 0.04-11.6 ± 3.3093 ± 0.45[7]
Liposomes
Hesperidin-loaded LiposomesNot ReportedNot ReportedNot ReportedNot Reported[8]

Table 2: In Vitro Drug Release and Bioavailability Enhancement of Hesperidin Delivery Systems

Delivery SystemIn Vitro Release ProfileBioavailability Enhancement (compared to free drug)Reference
Nanoparticles
Hesperidin Nanoparticles5.63 and 4.23 times greater absorption rate than raw hesperidinNot Reported[2]
Solid Lipid Nanoparticles (SLNs)
Hesperidin SLNs91.45% release4.5-fold higher bioavailability[9][10]
HESP-NLCs95.14% release after 6 hoursNot Reported[4]
Nanoemulsions
Hesperetin NanoemulsionNot Reported5.67-fold increase in AUC[6]
Hesperidin Emulsomes98.6% release after 6 hoursNot Reported[11]
Liposomes
Hesperidin-loaded LiposomesNot ReportedNot Reported[8]

Experimental Protocols

The following are generalized experimental protocols for the preparation and characterization of this compound-loaded nanocarriers. These protocols should be adapted and optimized for specific experimental conditions.

Preparation of this compound-Loaded Nanoparticles (Ionic Gelation Method)

Objective: To prepare this compound-loaded chitosan nanoparticles.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Purified water

Procedure:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with magnetic stirring overnight.

  • Prepare a TPP solution (e.g., 1 mg/mL) in purified water.

  • Dissolve this compound in the chitosan solution to a desired concentration.

  • Add the TPP solution dropwise to the chitosan-methylhesperidin solution under constant magnetic stirring at room temperature.

  • Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.

  • The resulting nanoparticle suspension can be used for further characterization or can be centrifuged and the pellet resuspended in a suitable medium.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)

Objective: To prepare this compound-loaded SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Melt the solid lipid by heating it to a temperature approximately 5-10°C above its melting point.

  • Disperse the this compound in the molten lipid.

  • Prepare an aqueous surfactant solution and heat it to the same temperature as the molten lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a specified time (e.g., 5-10 minutes).

  • The resulting pre-emulsion is then sonicated using a probe sonicator to reduce the particle size.

  • The nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.

Preparation of this compound-Loaded Nanoemulsion (Spontaneous Emulsification Method)

Objective: To prepare a this compound-loaded nanoemulsion.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified water

Procedure:

  • Mix the oil phase, surfactant, and co-surfactant to form the organic phase.

  • Dissolve the this compound in the organic phase.

  • Add the aqueous phase (purified water) dropwise to the organic phase under gentle magnetic stirring.

  • The nanoemulsion will form spontaneously. Continue stirring for a short period to ensure homogeneity.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To prepare this compound-loaded liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting multilamellar vesicles can be downsized to form small unilamellar vesicles by sonication or extrusion.

Key Experiments for Characterization

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute the nanoparticle suspension with an appropriate solvent (e.g., purified water, PBS) to a suitable concentration.

  • Analyze the sample using a DLS instrument to determine the average particle size, PDI (a measure of the width of the particle size distribution), and zeta potential (a measure of the surface charge).

Encapsulation Efficiency and Drug Loading

Method: Indirect method (quantification of unencapsulated drug)

Protocol:

  • Separate the unencapsulated this compound from the nanoparticle formulation by centrifugation or ultracentrifugation.

  • Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

Method: Dialysis Bag Method

Protocol:

  • Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., phosphate (B84403) buffer with a small percentage of a surfactant to ensure sink conditions) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released versus time.

Signaling Pathways and Experimental Workflows

This compound, similar to its parent compound hesperidin, is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapies.

Experimental Workflow for Evaluating Delivery System Efficacy

The following diagram illustrates a typical workflow for the development and evaluation of a this compound delivery system.

experimental_workflow formulation Formulation of this compound Delivery System physicochemical Physicochemical Characterization (Size, PDI, Zeta, EE%) formulation->physicochemical invitro_release In Vitro Drug Release physicochemical->invitro_release cellular_uptake Cellular Uptake Studies invitro_release->cellular_uptake invivo_pk In Vivo Pharmacokinetic Studies cellular_uptake->invivo_pk invivo_pd In Vivo Pharmacodynamic Studies invivo_pk->invivo_pd data_analysis Data Analysis and Comparison invivo_pd->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Experimental workflow for delivery system evaluation.
Signaling Pathways Modulated by Hesperidin/Methylhesperidin

The diagrams below illustrate the key signaling pathways influenced by hesperidin, which are likely to be relevant for this compound as well.

1. NF-κB Signaling Pathway

Hesperidin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Genes Pro-inflammatory Gene Expression NFkB_n->Genes induces Hesperidin This compound Hesperidin->IKK inhibits Akt_mTOR_pathway cluster_stimuli Growth Factors cluster_receptor Receptor Tyrosine Kinase cluster_cytoplasm Cytoplasm GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes Hesperidin This compound Hesperidin->Akt inhibits

References

A Comparative Guide to Confirming the Chemical Purity of Synthesized Methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a comparative overview of various analytical methods for confirming the chemical purity of synthesized methylhesperidin, a methylated derivative of the bioflavonoid hesperidin (B1673128). The following sections detail the experimental protocols, present comparative data, and outline the strengths and limitations of each technique to aid in selecting the most appropriate method for your specific needs.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantitative analysis, while High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Capillary Electrophoresis (CE) provides an orthogonal separation technique, particularly useful for charged analytes.

ParameterHPLC[1][2]HPTLC[3][4][5]LC-MS/MS[6]qNMR[7][8]Capillary Electrophoresis[9][10]
Principle Chromatographic separation based on polarityPlanar chromatographic separationSeparation by chromatography, detection by mass-to-charge ratioQuantitative analysis based on nuclear spin properties in a magnetic fieldSeparation based on electrophoretic mobility in an electric field
Primary Use Quantitation, Purity AssessmentQualitative and Quantitative ScreeningIdentification, Quantitation, Impurity ProfilingAbsolute Quantitation, Structural ElucidationSeparation of charged molecules, Purity analysis
Specificity HighModerate to HighVery HighHighHigh
Sensitivity ng-µgng-µgpg-ngmgng-µg
Linearity Range (Hesperidin) 0.5–16 µg/mL[2]100–800 ng/spot[3][4][5]1–1000 ng/mLAnalyte dependent1-200 μg/mL[9]
LOD (Hesperidin) 0.008 µg/mL[2]8.87 ng/spot[3][4][5]~pg levelAnalyte dependent0.4-0.5 μg/mL[9]
LOQ (Hesperidin) 0.024 µg/mL[2]23.21 ng/spot[3][4][5]~ng levelAnalyte dependent1.4-1.7 μg/mL[9]
Precision (%RSD) < 2%[1][2]< 2%[3][4][5]< 15%< 1%< 3%[9]
Throughput ModerateHighHighLow to ModerateHigh
Cost ModerateLow to ModerateHighHighModerate

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of this compound purity.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for flavonoid analysis is a gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30 °C

    • Detection Wavelength: Set the detector to the maximum absorbance wavelength of this compound (typically around 280-290 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for rapid screening and semi-quantitative analysis.

Instrumentation:

  • HPTLC plates (e.g., silica (B1680970) gel 60 F254)

  • Sample applicator

  • Developing chamber

  • Densitometer/scanner

Reagents:

  • Suitable solvent system (e.g., a mixture of ethyl acetate, methanol, and water)

  • This compound reference standard

Procedure:

  • Plate Preparation: If necessary, pre-wash the HPTLC plate with methanol and dry.

  • Sample and Standard Application: Apply known concentrations of the this compound reference standard and the sample solution as bands onto the HPTLC plate.

  • Development: Place the plate in a developing chamber saturated with the chosen mobile phase and allow the solvent front to move up the plate.

  • Detection: After development, dry the plate and visualize the spots under UV light (e.g., 254 nm or 366 nm).

  • Quantification: Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound. The purity can be estimated by comparing the peak area of the this compound spot to the total area of all spots in the sample lane.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for identifying and quantifying this compound and its impurities.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • Electrospray ionization (ESI) source

Procedure:

  • LC Separation: Perform chromatographic separation as described in the HPLC protocol.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

    • Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM) by selecting a precursor ion (the molecular ion of this compound) and a specific product ion. For impurity identification, use full scan mode to detect all ions and product ion scan to obtain fragmentation patterns.

  • Data Analysis: Quantify this compound using a calibration curve. Identify impurities by their exact mass and fragmentation patterns, often with the aid of a mass spectral library.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the synthesized this compound and a precise amount of the internal standard into an NMR tube. Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the spectrum to obtain a well-phased, baseline-corrected spectrum.

  • Purity Calculation: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity of the this compound is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Capillary Electrophoresis (CE)

CE offers an alternative separation mechanism to HPLC and is particularly effective for charged molecules.

Instrumentation:

  • Capillary electrophoresis system with a UV-Vis or DAD detector

Reagents:

  • Background electrolyte (BGE), e.g., borate (B1201080) buffer

  • Capillary conditioning solutions (e.g., NaOH, water)

Procedure:

  • Capillary Conditioning: Condition the capillary with solutions such as sodium hydroxide (B78521) and water to ensure reproducible migration times.

  • Sample and Standard Preparation: Prepare solutions of the this compound reference standard and the sample in the BGE or water.

  • Electrophoretic Conditions:

    • Applied Voltage: Typically 15-30 kV

    • Capillary Temperature: 25 °C

    • Injection: Hydrodynamic or electrokinetic injection

  • Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of this compound to the total peak area in the electropherogram.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_system HPLC System (Pump, Injector, Column, Detector) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify & Assess Purity chromatogram->quantification calibration->quantification

HPLC Experimental Workflow

HPTLC_Workflow prep Sample & Standard Preparation application Apply to HPTLC Plate prep->application development Develop Plate in Chamber application->development detection Visualize under UV Light development->detection scanning Densitometric Scanning detection->scanning analysis Purity Assessment scanning->analysis

HPTLC Experimental Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis lc_system LC System ionization Ionization (ESI) lc_system->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector mass_spectra Generate Mass Spectra detector->mass_spectra identification Identify Impurities mass_spectra->identification quantification Quantify this compound mass_spectra->quantification

LC-MS/MS Experimental Workflow

qNMR_Workflow prep Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent prep->dissolve acquire Acquire ¹H NMR spectrum dissolve->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate signals of sample and internal standard process->integrate calculate Calculate absolute purity integrate->calculate

qNMR Experimental Workflow

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis condition Condition Capillary ce_system CE System (Capillary, Electrodes, Detector) condition->ce_system prep_sample Prepare Sample & BGE prep_sample->ce_system electropherogram Generate Electropherogram ce_system->electropherogram analysis Purity Assessment electropherogram->analysis

Capillary Electrophoresis Experimental Workflow

References

Enhancing the Systemic Reach: A Comparative Guide to the Bioavailability of Methylhesperidin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylhesperidin, a flavonoid derived from hesperidin (B1673128), holds significant therapeutic promise due to its antioxidant and anti-inflammatory properties. However, its clinical utility is often hampered by poor oral bioavailability. This guide provides an objective comparison of various formulation strategies aimed at enhancing the systemic absorption of this compound, supported by experimental data. While direct comparative studies of various this compound formulations are limited, this guide synthesizes available data on this compound and its parent compound, hesperidin, to offer valuable insights for researchers.

Comparative Bioavailability of this compound Formulations

The following table summarizes the impact of different formulation strategies on the bioavailability of this compound and related flavonoids. The data is compiled from various studies and presented to highlight the improvements in key pharmacokinetic parameters.

Formulation StrategyKey FindingsCompoundPharmacokinetic Parameter(s) ImprovedReference
Hesperidin Methylchalcone (HMC) Methylation of hesperidin to HMC increases its water solubility, a key factor for improved absorption. A study in rats showed that a therapeutic pharmaceutical formulation of HMC greatly improved its bioavailability compared to the unformulated compound.Hesperidin MethylchalconeBioavailability[1]
Amorphous Solid Dispersion A solid dispersion of nobiletin (B1679382) with this compound as a carrier resulted in a significant increase in the dissolution and plasma concentration of nobiletin in mice. This suggests that this compound can act as an effective carrier to enhance the bioavailability of poorly soluble compounds, and that formulating this compound itself as a solid dispersion could be a viable strategy.Nobiletin with this compoundDissolution, Plasma Concentration[2]
Nanoformulations (General) Encapsulating flavonoids like hesperidin in nanoparticles can improve their solubility, stability, and cellular uptake. Various nanoformulations, including polymeric nanoparticles and solid lipid nanoparticles, have shown promise in increasing the bioavailability of hesperidin.HesperidinSolubility, Stability, Bioavailability[3][4]
Cyclodextrin Complexation Complexation of hesperetin-7-glucoside (a hesperidin derivative) with β-cyclodextrin resulted in a more than 100-fold increase in the area under the curve (AUC) of total plasma hesperetin (B1673127) concentration in healthy human subjects compared to a physical mixture of hesperidin and dextrin.Hesperetin-7-glucosideAUC[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are generalized protocols for key experiments cited in the evaluation of flavonoid formulations.

Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study to determine the oral bioavailability of a this compound formulation.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Animals are acclimated for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Animals are fasted for 12 hours prior to dosing, with continued access to water.

2. Formulation Administration:

  • Dosing Vehicle: The this compound formulation is suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

  • Administration Route: A single oral dose is administered via gavage.

  • Dosage: The dosage is calculated based on the body weight of each animal (e.g., 10 mg/kg).

3. Blood Sampling:

  • Method: Blood samples (approximately 0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or a cannulated jugular vein.[6][7]

  • Anticoagulant: Blood samples are collected in heparinized tubes.

  • Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.[7]

4. Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: To remove proteins from the plasma samples, a precipitating agent like acetonitrile (B52724) or methanol (B129727) is added. The mixture is vortexed and then centrifuged to separate the precipitated proteins.[8]

  • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleaner samples. The plasma sample is loaded onto an SPE cartridge, which is then washed to remove impurities. The analyte of interest (this compound and its metabolites) is then eluted with an appropriate solvent.[9]

  • Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.[10]

5. Bioanalytical Method:

  • Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of this compound and its metabolites in plasma.[11]

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.[6]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.

G cluster_workflow Experimental Workflow for Oral Bioavailability Study A Animal Acclimatization (1 week) B Fasting (12 hours) A->B C Oral Gavage (Single Dose) B->C D Serial Blood Sampling (0-24 hours) C->D E Plasma Separation (Centrifugation) D->E F Sample Preparation (Protein Precipitation/SPE) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H

Experimental Workflow for Oral Bioavailability Study

G cluster_akt This compound and the Akt Signaling Pathway MH This compound PI3K PI3K MH->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth

This compound and the Akt Signaling Pathway

G cluster_nrf2 This compound and the Nrf2 Antioxidant Pathway HMC Hesperidin Methylchalcone Keap1 Keap1 HMC->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Normally Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription

This compound and the Nrf2 Antioxidant Pathway

References

Validating the Specificity of Methylhesperidin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of methylhesperidin, focusing on its specificity in relation to its parent compound, hesperidin (B1673128), and the aglycone, hesperetin (B1673127). By presenting available experimental data, this document aims to assist researchers in evaluating the potential of this compound as a specific modulator of key signaling pathways involved in inflammation and cellular stress.

Comparative Analysis of Biological Activities

This compound, a methylated derivative of hesperidin, is a flavanone (B1672756) glycoside found in citrus fruits. Its biological activities, particularly its anti-inflammatory and antioxidant properties, are often compared to those of hesperidin and hesperetin. The methylation of hesperidin is suggested to improve its bioavailability and metabolic stability, potentially leading to more potent or specific biological effects.

Inhibition of VCAM-1 Expression and Related Signaling

Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key protein in the inflammatory response, and its expression is often upregulated by pro-inflammatory cytokines like TNF-α. Both hesperidin and its methylated form have been shown to inhibit TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs). This inhibitory effect is linked to the modulation of the Akt and Protein Kinase C (PKC) signaling pathways. A comparative study demonstrated that both hesperidin and hesperidin methyl chalcone (B49325) (a methylated derivative) effectively inhibit the phosphorylation of Akt and PKC, which are upstream regulators of VCAM-1 expression[1].

Antioxidant Activity

The antioxidant capacity of flavonoids is a well-established attribute. A comparative study on hesperetin, hesperidin, and hesperidin glucoside provides valuable insights into the structure-activity relationship for antioxidant effects. Hesperetin, the aglycone form, generally exhibits higher antioxidant activity compared to its glycosylated forms, hesperidin and hesperidin glucoside, in radical scavenging assays[2][3][4]. This suggests that the sugar moiety may influence the molecule's ability to donate a hydrogen atom to free radicals.

Table 1: Comparative Antioxidant Activity of Hesperidin and Hesperetin

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
Hesperidin>100>100[2]
Hesperetin45.328.7[2]

Note: Data for this compound from a directly comparable study is not available. It is hypothesized that its activity would be similar to or slightly modified from that of hesperidin.

Anti-Inflammatory Effects

The anti-inflammatory properties of these flavonoids extend beyond the inhibition of VCAM-1. In a comparative study, hesperetin was more effective at reducing the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in murine macrophage RAW264.7 cells at lower concentrations compared to hesperidin and hesperidin glucoside[2][4]. However, the less cytotoxic nature of the glycosides allows for their use at higher concentrations, where they also exhibit significant anti-inflammatory effects[4].

Table 2: Comparative Anti-Inflammatory Effects of Hesperidin and Hesperetin

CompoundInhibition of NO productionInhibition of PGE2 productionInhibition of TNF-α productionInhibition of IL-6 productionReference
HesperidinConcentration-dependent reductionConcentration-dependent reductionConcentration-dependent reductionConcentration-dependent reduction[2]
HesperetinMore effective at lower concentrationsMore effective at lower concentrationsMore effective at lower concentrationsMore effective at lower concentrations[2]

Note: This table summarizes the relative effects as direct IC50 values were not provided in a comparable format in the source. Data for this compound from a directly comparable study is not available.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of VCAM-1 Regulation by this compound

VCAM1_Regulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR PI3K PI3K TNFR->PI3K activates PKC PKC TNFR->PKC activates Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates pPKC p-PKC PKC->pPKC phosphorylates IKK IKK pAkt->IKK activates pPKC->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates This compound This compound This compound->pAkt inhibits This compound->pPKC inhibits VCAM1_gene VCAM-1 Gene NFkappaB_nuc->VCAM1_gene activates transcription VCAM1_mRNA VCAM-1 mRNA VCAM1_gene->VCAM1_mRNA VCAM1_protein VCAM-1 Protein VCAM1_mRNA->VCAM1_protein translation

Caption: Inhibition of TNF-α-induced VCAM-1 expression by this compound via the Akt and PKC pathways.

Experimental Workflow for VCAM-1 Expression Assay

VCAM1_Workflow cluster_cell_culture Cell Culture cluster_analysis Analysis seed_cells Seed HUVECs treat_compounds Pre-treat with this compound, Hesperidin, or Hesperetin seed_cells->treat_compounds stimulate_tnfa Stimulate with TNF-α treat_compounds->stimulate_tnfa rna_extraction RNA Extraction stimulate_tnfa->rna_extraction protein_lysis Protein Lysis stimulate_tnfa->protein_lysis q_pcr qPCR for VCAM-1 mRNA rna_extraction->q_pcr western_blot Western Blot for VCAM-1 Protein protein_lysis->western_blot elisa ELISA for VCAM-1 Protein protein_lysis->elisa

Caption: Workflow for quantifying VCAM-1 expression in endothelial cells.

Logical Relationship of Hesperidin Derivatives

Hesperidin_Derivatives Hesperidin Hesperidin (Glycoside) Hesperetin Hesperetin (Aglycone) Hesperidin->Hesperetin Hydrolysis This compound This compound (Methylated Glycoside) Hesperidin->this compound Methylation

Caption: Structural relationship between hesperidin, hesperetin, and this compound.

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for determining the antioxidant activity of chemical compounds.

Objective: To measure the free radical scavenging capacity of this compound, hesperidin, and hesperetin.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Test compounds (this compound, Hesperidin, Hesperetin)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solutions to test a range of concentrations.

  • Assay: a. To each well of a 96-well plate, add 100 µL of the test solution or positive control at different concentrations. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of the solvent instead of the test solution. d. For the control, add 100 µL of the solvent used for the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Western Blot for Phosphorylated Akt (p-Akt) and PKC (p-PKC)

This protocol outlines the general procedure for detecting the phosphorylation status of Akt and PKC in cell lysates.

Objective: To determine the inhibitory effect of this compound, hesperidin, and hesperetin on the phosphorylation of Akt and PKC.

Materials:

  • Cell culture reagents

  • Test compounds

  • Stimulant (e.g., TNF-α)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-PKC, anti-total-PKC)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: a. Seed cells (e.g., HUVECs) in culture plates and grow to confluence. b. Pre-treat the cells with various concentrations of the test compounds for a specified time. c. Stimulate the cells with an appropriate agonist (e.g., TNF-α) to induce phosphorylation of Akt and PKC.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to the cells and scrape to collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding sample buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.

  • Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

  • Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the phosphorylated protein band to the total protein band for each sample. c. Compare the levels of phosphorylated proteins in the treated samples to the untreated control.

Conclusion

The available evidence suggests that this compound, along with its related compounds hesperidin and hesperetin, possesses significant anti-inflammatory and antioxidant properties. The primary mechanism for its anti-inflammatory action appears to be the inhibition of the Akt and PKC signaling pathways, leading to a downstream reduction in the expression of adhesion molecules like VCAM-1.

In terms of specificity, the data indicates that the aglycone form, hesperetin, is often more potent in in vitro antioxidant and anti-inflammatory assays compared to its glycosylated counterparts. However, methylation, as in this compound, may enhance bioavailability and metabolic stability, which could translate to improved efficacy in vivo.

To definitively establish the specificity and comparative potency of this compound, further direct comparative studies are warranted. Researchers are encouraged to perform side-by-side experiments with this compound, hesperidin, and hesperetin, utilizing the protocols outlined in this guide. Such studies will provide a clearer understanding of the unique therapeutic potential of this compound and its advantages over related flavonoids.

References

Methylhesperidin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylhesperidin, a flavonoid derivative of hesperidin (B1673128) found in citrus fruits, has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols. The following sections objectively present the performance of this compound, offering valuable insights for research and development.

Data Presentation: Quantitative Efficacy at a Glance

To facilitate a clear comparison, the following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound and its related compound, hesperidin methyl chalcone (B49325) (HMC).

Table 1: In Vitro Efficacy of this compound and its Derivatives

ParameterCell LineCompoundConcentration/ValueEfficacyReference
Cytotoxicity (IC50) A549 (Human Lung Carcinoma)Hesperidin Methyl Chalcone (HMC)51.16 ± 1.9 µMPotent cytotoxic effect[1]
J774A.1 (Murine Macrophage)Hesperidin Methyl Chalcone (HMC)649.7 ± 23.4 µMLow cytotoxicity to non-cancerous cells, indicating selectivity[1]
Antioxidant Activity (SC50) DPPH Radical ScavengingHesperetin525.18 ± 1.02 µMHigh antioxidant activity[2]
Hesperidin896.21 ± 0.15 µMModerate antioxidant activity[2]
ABTS Radical ScavengingHesperetin489.01 ± 0.09 µMHigh antioxidant activity[2]
Hesperidin796.02 ± 0.12 µMModerate antioxidant activity[2]
Anti-inflammatory Activity Nitric Oxide (NO) ProductionRAW 264.7 (Murine Macrophage)HesperetinSignificant reduction at >10 µMPotent inhibition of NO production
TNF-α ProductionRAW 264.7HesperetinSignificant reduction at >50 µMPotent inhibition of TNF-α
IL-6 ProductionRAW 264.7HesperetinSignificant reduction at >50 µMPotent inhibition of IL-6

Table 2: In Vivo Efficacy of this compound and its Derivatives

ModelAnimalCompoundDosageKey FindingsReference
Anticancer Activity Ehrlich Ascites Carcinoma (EAC) in miceHesperidin Methyl Chalcone (HMC)Not SpecifiedIncreased median survival time from 17.5 to 30.5 days (73.78% increase in life span)[3]
Significant reduction in tumor volume and weight[1]
Nephroprotective Activity Diclofenac-induced Acute Kidney Injury in miceHesperidin Methyl Chalcone (HMC)3 mg/kg (i.p.)Significantly decreased plasma urea (B33335) and creatinine (B1669602) levels[4]
Inhibited SDCF-induced IL-6, IFN-γ, and IL-33 production in plasma[4]
Inhibited SDCF-induced IL-1β, IL-6, IFN-γ, and IL-33 production in kidney tissue and restored IL-10 levels[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Experimental Protocol

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed 1 x 10^4 A549 cells per well in a 96-well microtiter plate.

  • Treatment: Treat the cells with different concentrations of Hesperidin Methyl Chalcone (HMC) (e.g., 6.25, 12.5, 25, 50, and 100 µM) and incubate at 37°C in a 5% CO2 incubator.

  • Incubation: After 24 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals by adding 100 µL of a solubilization solution (e.g., acid-isopropanol) to each well.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Experimental Protocols

Ehrlich Ascites Carcinoma (EAC) Model

This model is used to evaluate the antitumor activity of compounds in vivo.

  • Animal Model: Use Swiss albino mice.

  • Tumor Induction: Inoculate the mice intraperitoneally (i.p.) with 2.5 × 10^5 EAC cells.

  • Treatment: After 24 hours of tumor inoculation, administer the test compound (HMC) or vehicle control to the respective groups of mice daily for a specified period (e.g., 15 days).

  • Monitoring: Monitor the mice for changes in body weight, tumor volume (by measuring abdominal circumference), and survival time.

  • Data Collection: After the treatment period, collect ascitic fluid to determine tumor volume and viable tumor cell count. Calculate the median survival time and the percentage increase in life span.

Diclofenac-Induced Acute Kidney Injury Model

This model is used to assess the nephroprotective effects of compounds.

  • Animal Model: Use male Swiss mice.

  • Induction of Injury: Administer a nephrotoxic dose of diclofenac (B195802) (200 mg/kg) orally.

  • Treatment: Thirty minutes after diclofenac administration, treat the mice with HMC (0.03, 0.3, and 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]

  • Sample Collection: Twenty-four hours after diclofenac administration, collect blood and kidney tissue samples.

  • Biochemical Analysis: Analyze plasma for levels of urea and creatinine.[4] Analyze plasma and kidney homogenates for levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IFN-γ, IL-33, and IL-10) using ELISA kits.[4][5]

Mandatory Visualizations: Signaling Pathways and Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

In_Vitro_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assays cluster_results Data Analysis A549 A549 Cells Treatment This compound (various concentrations) A549->Treatment J774A1 J774A.1 Cells J774A1->Treatment RAW2647 RAW 264.7 Cells RAW2647->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT DPPH DPPH Assay (Antioxidant) Treatment->DPPH ABTS ABTS Assay (Antioxidant) Treatment->ABTS NO Nitric Oxide Assay (Anti-inflammatory) Treatment->NO Cytokine Cytokine Assay (ELISA) (Anti-inflammatory) Treatment->Cytokine IC50 IC50 Calculation MTT->IC50 SC50 SC50 Calculation DPPH->SC50 ABTS->SC50 Inhibition Inhibition Measurement NO->Inhibition Cytokine->Inhibition

In Vitro Experimental Workflow

In_Vivo_Workflow cluster_anticancer Anticancer Efficacy cluster_cancer_endpoints Endpoints cluster_nephroprotective Nephroprotective Efficacy cluster_kidney_endpoints Endpoints EAC_Induction Induce Ehrlich Ascites Carcinoma in Mice HMC_Treatment_Cancer Treat with HMC EAC_Induction->HMC_Treatment_Cancer Tumor_Volume Tumor Volume HMC_Treatment_Cancer->Tumor_Volume Survival Survival Time HMC_Treatment_Cancer->Survival AKI_Induction Induce Acute Kidney Injury with Diclofenac HMC_Treatment_Kidney Treat with HMC AKI_Induction->HMC_Treatment_Kidney Biomarkers Kidney Injury Biomarkers (Urea, Creatinine) HMC_Treatment_Kidney->Biomarkers Cytokines Inflammatory Cytokines HMC_Treatment_Kidney->Cytokines

In Vivo Experimental Workflow

Signaling_Pathways cluster_Nrf2 Nrf2 Antioxidant Pathway cluster_Akt_PKC Akt/PKC Anti-inflammatory & Anti-angiogenic Pathway Methylhesperidin_Nrf2 This compound p38_MAPK p38 MAPK Methylhesperidin_Nrf2->p38_MAPK activates Nrf2 Nrf2 p38_MAPK->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1_GCLC HO-1, GCLC (Antioxidant Enzymes) ARE->HO1_GCLC promotes transcription Oxidative_Stress_Reduction Reduced Oxidative Stress HO1_GCLC->Oxidative_Stress_Reduction Methylhesperidin_Akt This compound Akt Akt Methylhesperidin_Akt->Akt inhibits phosphorylation PKC PKC Methylhesperidin_Akt->PKC inhibits phosphorylation TNFa TNF-α TNFa->Akt activates TNFa->PKC activates mTOR mTOR Akt->mTOR activates VCAM1 VCAM-1 Expression Akt->VCAM1 promotes PKC->VCAM1 promotes Angiogenesis Angiogenesis mTOR->Angiogenesis promotes

Signaling Pathways of this compound

Conclusion

The compiled data demonstrates that this compound and its derivatives exhibit promising therapeutic potential in both in vitro and in vivo settings. In vitro, it displays significant cytotoxic effects against cancer cells while showing selectivity towards non-cancerous cells. Its potent antioxidant and anti-inflammatory properties are also well-documented at the cellular level. These in vitro findings are largely corroborated by in vivo studies, where this compound has been shown to inhibit tumor growth and protect against chemically-induced organ damage in animal models.

The mechanisms underlying these effects appear to be multifactorial, involving the modulation of key signaling pathways such as the Nrf2-ARE antioxidant response and the Akt/PKC inflammatory and angiogenic pathways. The detailed experimental protocols provided herein offer a foundation for further research to explore the full therapeutic potential of this compound and to translate these preclinical findings into clinical applications. Drug development professionals can leverage this comparative guide to inform their research strategies and advance the development of novel therapeutics based on this promising natural compound.

References

Validating Methylhesperidin as a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate positive control is paramount for the validation of experimental assays. This guide provides a comparative analysis of methylhesperidin and its related compounds, hesperidin (B1673128) and hesperidin methyl chalcone, as potential positive controls in antioxidant and anti-inflammatory assays. While direct data on this compound is limited, the extensive research on its parent compound, hesperidin, and its derivative, hesperidin methyl chalcone, provides a strong basis for its validation.

Antioxidant Activity

Hesperidin and its derivatives exhibit significant antioxidant activity by scavenging free radicals. This property is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Comparative Antioxidant Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for hesperidin and its aglycone, hesperetin (B1673127), in comparison to the standard positive control, ascorbic acid. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
Hesperidin896.21 ± 0.15796.02 ± 0.12[1]
Hesperetin525.18 ± 1.02489.01 ± 0.09[1]
Ascorbic Acid (Positive Control) 61.78 ± 0.02 70.63 ± 0.08 [1]
Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.

  • Reaction : Add the sample solutions to the DPPH solution in a 96-well plate.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

  • Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Sample Preparation : Prepare serial dilutions of this compound and a positive control (e.g., Trolox).

  • Reaction : Add the sample solutions to the ABTS•+ solution.

  • Incubation : Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement : Measure the decrease in absorbance at 734 nm.

  • Calculation : Determine the percentage of inhibition and calculate the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.

Signaling Pathway

This compound is expected to exert its antioxidant effects in a cellular context, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant Enzymes (e.g., HO-1, NQO1) Induces transcription of NFkB_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory Stimuli (e.g., LPS)->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits nuclear translocation Pro-inflammatory Genes (TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB->Pro-inflammatory Genes (TNF-α, IL-6) Translocates to nucleus and activates transcription This compound This compound This compound->IKK Inhibits

References

comparative study of methylhesperidin's effects across different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylhesperidin's Performance Across Diverse Cell Types with Supporting Experimental Data.

This compound, a flavonoid derivative of hesperidin (B1673128) found in citrus fruits, has garnered significant attention for its potential therapeutic applications. Its enhanced water solubility compared to its parent compound, hesperidin, suggests improved bioavailability, making it a compound of interest for further investigation. This guide provides a comparative analysis of the documented effects of this compound and its related compounds across various cell types, supported by experimental data from multiple studies. The information is intended to offer a comprehensive overview for researchers and professionals in drug development.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its related compounds on different cell types. It is important to note that the data are compiled from various studies, and experimental conditions may differ.

Table 1: Cytotoxic Effects of Hesperidin Methyl Chalcone (B49325) (HMC) and Related Chalcones on Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Reference
Hesperidin Methyl Chalcone (HMC)A549Non-small cell lung cancer51.12[1]
Chalcone 12MCF-7Breast4.19 ± 1.04[2]
ZR-75-1Breast9.40 ± 1.74[2]
MDA-MB-231Breast6.12 ± 0.84[2]
Chalcone 13MCF-7Breast3.30 ± 0.92[2]
ZR-75-1Breast8.75 ± 2.01[2]
MDA-MB-231Breast18.10 ± 1.65[2]

Table 2: Anti-inflammatory Effects of Hesperidin and its Derivatives on Various Cell Types

CompoundCell TypeParameter MeasuredEffectReference
Hesperidin Methyl Chalcone (HMC)RAW 264.7 MacrophagesPro-inflammatory Cytokine LevelsReduction[3]
HesperidinMesenchymal Stem CellsPro-inflammatory Cytokine Secretion (IFN-γ, IL-2, IL-4, IL-10)Inhibition[4]
HesperetinBovine Aortic Endothelial Cells (BAECs)TNF-α-stimulated VCAM-1 expressionReduction[5]
HesperetinRAW 264.7 MacrophagesNO, PGE2, TNF-α, IL-6 levelsReduction[6]

Key Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and its analogs exert their cellular effects by modulating several key signaling pathways. The following diagrams illustrate the points of intervention for these compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_n NF-κB (Active) NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NF-κB_n->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream This compound This compound This compound->PI3K Inhibits

Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocates This compound This compound This compound->Nrf2 Promotes dissociation from Keap1 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Genes Initiates transcription of

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning the effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

1. Cell Seeding:

  • Cells of the desired type (e.g., A549, MCF-7) are harvested and counted.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.
  • The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of this compound. A vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only) are included.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition and Incubation:

  • Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Absorbance Reading:

  • The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated for 15 minutes to ensure complete dissolution.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Seed" [label="Seed Cells in\n96-well Plate"]; "Incubate1" [label="Incubate 24h\n(Cell Attachment)"]; "Treat" [label="Treat with\nthis compound"]; "Incubate2" [label="Incubate for\nExposure Period"]; "AddMTT" [label="Add MTT Reagent"]; "Incubate3" [label="Incubate 2-4h\n(Formazan Formation)"]; "Solubilize" [label="Solubilize Formazan\nCrystals"]; "Read" [label="Read Absorbance\n(570 nm)"]; "Analyze" [label="Analyze Data\n(Calculate IC50)"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Seed"; "Seed" -> "Incubate1"; "Incubate1" -> "Treat"; "Treat" -> "Incubate2"; "Incubate2" -> "AddMTT"; "AddMTT" -> "Incubate3"; "Incubate3" -> "Solubilize"; "Solubilize" -> "Read"; "Read" -> "Analyze"; "Analyze" -> "End"; }

Caption: Experimental workflow for the MTT cell viability assay.

In Vitro Antioxidant Capacity Assays (DPPH and ABTS)

These assays are commonly used to evaluate the free radical scavenging activity of a compound.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored non-radical form.
  • Procedure:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
  • Prepare a fresh solution of DPPH in the same solvent.
  • In a 96-well plate, add different concentrations of the this compound solution to the DPPH solution.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm.
  • Calculate the percentage of radical scavenging activity and determine the IC50 value. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[7]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
  • Procedure:
  • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.
  • Add various concentrations of the this compound solution to the diluted ABTS•+ solution.
  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
  • Calculate the percentage of inhibition and determine the IC50 value, using Trolox as a standard.[7]

Conclusion

The available evidence suggests that this compound and its related compounds exhibit a range of biological activities, including cytotoxic effects against cancer cells, anti-inflammatory properties in immune and endothelial cells, and antioxidant effects. These activities appear to be mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2. While the compiled data provide a valuable overview, it is crucial to acknowledge that direct comparative studies under standardized conditions are limited. Future research should focus on head-to-head comparisons of this compound's effects across a broader range of cell types to fully elucidate its therapeutic potential and establish a more definitive comparative profile.

References

On-Target Effects of Methylhesperidin: Insights from Related Flavonoid Studies in Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128), holds promise in various therapeutic applications due to its antioxidant and anti-inflammatory properties. While direct knockout (KO) model studies to confirm the on-target effects of this compound are not yet available in the published literature, valuable insights can be gleaned from research on its parent compound, hesperidin, and its aglycone, hesperetin (B1673127). These studies, some of which utilize knockout or knockdown approaches, point towards key signaling pathways that are likely modulated by this compound. This guide objectively compares the performance of hesperidin and hesperetin in modulating these pathways, providing supporting experimental data and detailed protocols to inform future research on this compound.

Key Signaling Pathways: Nrf2 and p38 MAPK

Current research strongly suggests that the beneficial effects of hesperidin and its derivatives are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Nrf2 is a master regulator of the antioxidant response, while the p38 MAPK pathway is involved in cellular stress, inflammation, and apoptosis.

Experimental Data from Hesperidin and Hesperetin Studies

The following tables summarize quantitative data from studies on hesperidin and hesperetin, providing a basis for understanding their potential on-target effects.

Table 1: Effect of Hesperidin on Nrf2 Pathway Activation

CompoundModel SystemTreatmentOutcome MeasureResultReference
HesperidinSenescent rat heart50 mg/kg/dayNuclear Nrf2 protein levelsIncreased[1]
HesperidinCisplatin-induced cochlear damage modelVariesNrf2 and NQO1 protein expressionUpregulated[2]
HesperidinH2O2-induced bovine mammary epithelial cellsVariesNuclear translocation of Nrf2Induced[3]
HesperidinDiethylnitrosamine/CCl4-induced rat kidneyVariesNrf2 and HO-1 protein expressionIncreased[4]

Table 2: Effect of Hesperetin on p38 MAPK Pathway Modulation

CompoundModel SystemTreatmentOutcome MeasureResultReference
HesperetinT-2 toxin-induced rat chondrocytesVariesPhosphorylation of p38Significantly reduced[5][6]
HesperetinRab2b knockdown neuronal cellsVariesPhosphorylation of MAPKRecovered decreased levels[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings to this compound.

Nrf2 Activation Studies with Hesperidin

1. Animal Model of Aging:

  • Model: Wistar rats (aged 24 months).

  • Treatment: Hesperidin (50 mg/kg body weight/day) administered orally for 60 days.

  • Tissue Collection: Animals were sacrificed, and heart tissue was excised.

  • Nuclear Protein Extraction: Nuclei were isolated from the cardiac tissue homogenate by centrifugation.

  • Western Blot Analysis: Nuclear protein extracts were subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against Nrf2. A secondary antibody conjugated to horseradish peroxidase was used for detection, and bands were visualized using a chemiluminescence detection system.[1]

2. Cell Culture Model of Oxidative Stress:

  • Cell Line: Bovine mammary epithelial cells (bMECs).

  • Treatment: Cells were pre-treated with varying concentrations of hesperidin for 12 hours, followed by co-treatment with hydrogen peroxide (H₂O₂) for 2 hours.

  • Immunofluorescence: Cells were fixed, permeabilized, and incubated with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody. Nuclear translocation of Nrf2 was visualized using a fluorescence microscope.[3]

p38 MAPK Modulation Studies with Hesperetin

1. In Vitro Model of Cartilage Damage:

  • Cell Type: Primary rat chondrocytes.

  • Treatment: Chondrocytes were treated with T-2 toxin in the presence or absence of hesperetin.

  • Western Blot Analysis: Whole-cell lysates were prepared and subjected to Western blotting using antibodies specific for total p38 and phosphorylated p38 (p-p38). The ratio of p-p38 to total p38 was calculated to determine the extent of pathway activation.[5][6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental designs, the following diagrams are provided.

G cluster_0 Hesperidin-Mediated Nrf2 Activation Hesperidin Hesperidin Nrf2 Nrf2 Hesperidin->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Initiates transcription

Caption: Hesperidin promotes Nrf2 activation.

G cluster_1 Hesperetin-Mediated p38 MAPK Inhibition Cellular_Stress Cellular Stress (e.g., T-2 Toxin) p38_MAPK p38 MAPK Cellular_Stress->p38_MAPK Activates Downstream_Targets Downstream Targets (e.g., MEF2C) p38_MAPK->Downstream_Targets Phosphorylates Inflammation_Apoptosis Inflammation & Apoptosis Downstream_Targets->Inflammation_Apoptosis Promotes Hesperetin Hesperetin Hesperetin->p38_MAPK Inhibits phosphorylation

Caption: Hesperetin inhibits the p38 MAPK pathway.

G cluster_2 Experimental Workflow: Knockout Model Validation KO_Model Generate Target Knockout (e.g., Nrf2-/- or p38-/-) KO_Group Knockout (KO) Group KO_Model->KO_Group WT_Control Wild-Type (WT) Control Group Treatment Administer this compound WT_Control->Treatment KO_Group->Treatment Assay Perform Functional Assays (e.g., measure antioxidant levels, inflammatory markers) Treatment->Assay Comparison Compare Effects (WT vs. KO) Assay->Comparison

Caption: Workflow for knockout model validation.

Conclusion and Future Directions

The presented data on hesperidin and hesperetin strongly suggest that their therapeutic effects are mediated through the Nrf2 and p38 MAPK pathways. While these findings provide a solid foundation, the on-target effects of this compound must be confirmed through direct experimental evidence. The use of knockout models, as outlined in the experimental workflow, will be critical in definitively validating the molecular targets of this compound and elucidating its precise mechanism of action. Researchers are encouraged to employ Nrf2 and p38 MAPK knockout models to investigate whether the effects of this compound are attenuated or abolished in the absence of these key proteins. Such studies will be invaluable for the continued development and targeted application of this compound in a clinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of Methylhesperidin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methylhesperidin, a methylated derivative of the flavonoid hesperidin, requires careful management in a laboratory setting. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance with general safety standards and responsible environmental stewardship.

Hazard and Safety Summary

The available safety data for this compound and its related compound, Hesperidin Methyl Chalcone, presents some conflicting information regarding its hazard classification. It is crucial to handle the compound with care, adhering to the more stringent safety precautions until further clarification is available.

CompoundSourceHazard Classification
This compound AbMole BioScienceNot a hazardous substance or mixture.[1]
Hesperidin Methyl Chalcone MedChemExpressHarmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]

Given the potential hazards associated with the closely related Hesperidin Methyl Chalcone, it is recommended to handle this compound with the appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious clothing

  • Suitable respirator

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be considered chemical waste.

    • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with this compound and any solvents used.

    • The label should include:

      • The name "this compound Waste"

      • Associated hazard symbols (based on the more cautious classification)

      • The date of waste accumulation.

  • Waste Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep the container tightly closed except when adding waste.

  • Disposal:

    • Dispose of the this compound waste through a licensed chemical waste disposal company.

    • Follow all institutional, local, state, and federal regulations for chemical waste disposal.[1][3]

    • Do not dispose of this compound waste down the drain or in the regular trash.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • Wear the appropriate PPE, including a respirator, before cleaning the spill.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container and dispose of it according to the procedures outlined above.

    • Wash the spill area thoroughly after the material has been collected.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify 1. Identify Waste (Unused product, contaminated labware, PPE) start->identify spill Spill Occurs start->spill segregate 2. Segregate Waste (Separate from other chemical streams) identify->segregate containerize 3. Containerize (Use labeled, leak-proof container) segregate->containerize store 4. Store Securely (Designated, ventilated area) containerize->store dispose 5. Arrange Professional Disposal (Contact licensed waste vendor) store->dispose end End: Proper Disposal Complete dispose->end spill->identify No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->containerize

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Methylhesperidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety, and logistical information for handling Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, related compounds such as Hesperidin methylchalcone are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, a cautious approach to personal protection is strongly advised.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields.[1][2]To protect against potential splashes of solutions or airborne particles.
Hand Protection Protective gloves (e.g., nitrile).To prevent direct skin contact with the compound.
Body Protection Impervious clothing, such as a lab coat.[1][2]To protect the skin from accidental spills.
Respiratory Protection A suitable respirator should be used when handling the powder, especially if there is a risk of dust or aerosol formation.[1][2]To prevent inhalation of the compound, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize exposure and contamination. The following diagram and steps outline the safe handling process for this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal receiving 1. Receiving: Inspect container for damage. Verify label. storage 2. Storage: Store in a cool, well-ventilated area. Keep container tightly sealed and protected from light. receiving->storage ppe 3. Don PPE: Wear appropriate gloves, lab coat, and eye protection. weighing 4. Weighing and Preparation: Handle in a well-ventilated area or fume hood. Avoid dust and aerosol formation. ppe->weighing experiment 5. Experimentation: Follow established laboratory protocols. weighing->experiment decontamination 6. Decontamination: Clean work surfaces with alcohol. Remove and dispose of PPE correctly. disposal 7. Waste Disposal: Dispose of waste in accordance with local regulations. decontamination->disposal

Workflow for the safe handling of this compound.
  • Receiving : Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.

  • Storage : Store the compound in a tightly sealed container in a cool, well-ventilated area.[1][2] It should be protected from direct sunlight.[1][2] Recommended storage temperatures can vary, so consult the supplier's specific instructions, which may range from 4°C to -80°C.[2][3][4]

  • Personal Protective Equipment (PPE) : Before handling, put on all required PPE as detailed in Table 1.

  • Handling and Preparation :

    • Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is recommended, especially when working with the powdered form, to avoid the formation of dust and aerosols.[1][2]

    • Avoid direct contact with the skin, eyes, and inhalation of the powder.[1][2]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area thoroughly with large amounts of water. Remove any contaminated clothing.[2]

    • Eye Contact : Flush the eyes with large amounts of water, holding the eyelids open. If contact lenses are present, remove them. Seek prompt medical attention.[2]

    • Inhalation : Move to an area with fresh air. If breathing is difficult, seek immediate medical assistance.[2]

    • Ingestion : Rinse the mouth with water and seek medical advice.

  • Accidental Spills : In the event of a spill, wear full personal protective equipment.[2] Absorb any solutions with an inert, liquid-binding material such as diatomite.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[2]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product : Unused this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Contaminated Materials : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered chemical waste.

    • Place these materials in a designated, sealed container.

  • General Disposal Procedure :

    • Do not dispose of this compound down the drain unless specifically instructed to do so by your local EHS guidelines.

    • For solid waste, it is recommended to mix the material with an non-recyclable, unappealing substance like cat litter or coffee grounds.[5][6]

    • Place the mixture in a sealed plastic bag or container to prevent leakage.[5][6]

    • Dispose of the sealed container in the regular trash, if permitted by local regulations for non-hazardous waste. For larger quantities or if classified as hazardous, follow institutional protocols for hazardous waste disposal.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylhesperidin
Reactant of Route 2
Reactant of Route 2
Methylhesperidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.